4-(Fluoromethyl)aniline
Description
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Properties
IUPAC Name |
4-(fluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYVFDFOHPQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601729 | |
| Record name | 4-(Fluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61865-29-0 | |
| Record name | 4-(Fluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Fluoromethyl)aniline synthesis protocols
An In-Depth Technical Guide to the Synthesis of 4-(Fluoromethyl)aniline
Introduction
This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a fluoromethyl group at the para-position of the aniline scaffold can significantly modulate the physicochemical and biological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a key synthetic protocol for this compound, focusing on the deoxofluorination of 4-aminobenzyl alcohol. As a senior application scientist, this document is structured to offer not just a procedural outline, but a deep dive into the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.
Significance of the Fluoromethyl Group in Drug Design
The strategic introduction of fluorine-containing functional groups is a widely employed strategy in modern drug development. The fluoromethyl group (-CH₂F) is particularly interesting as it can act as a bioisostere for a hydroxyl or a methyl group, while offering distinct electronic properties. Its moderate lipophilicity and ability to participate in hydrogen bonding can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
Core Synthesis Strategy: Deoxofluorination of 4-Aminobenzyl Alcohol
The most direct and efficient laboratory-scale synthesis of this compound involves the deoxofluorination of the readily available precursor, 4-aminobenzyl alcohol. This transformation replaces the hydroxyl group of the alcohol with a fluorine atom.
Reaction Overview
The overall transformation is depicted below:
Caption: Deoxofluorination of 4-aminobenzyl alcohol.
Mechanistic Insights: The Role of DAST
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides under mild conditions.[1][2] The reaction proceeds via an SN2 or SN1-like mechanism, depending on the substrate.[3] For a primary benzylic alcohol like 4-aminobenzyl alcohol, the mechanism is likely to have significant SN2 character.
The proposed mechanism involves the following key steps:
-
Activation of the Alcohol: The hydroxyl group of 4-aminobenzyl alcohol attacks the electrophilic sulfur atom of DAST, displacing a fluoride ion to form an alkoxysulfurane intermediate.
-
Formation of a Good Leaving Group: This intermediate rearranges to form a more stable species with a potent leaving group.
-
Nucleophilic Attack by Fluoride: The displaced fluoride ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group to form the desired this compound.
Caption: Simplified mechanism of DAST-mediated deoxofluorination.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-aminobenzyl alcohol using DAST.
Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently upon heating.[2][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Aminobenzyl alcohol | ≥98% | Commercially Available |
| Diethylaminosulfur trifluoride (DAST) | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | - |
| Silica gel | 60 Å, 230-400 mesh | - |
| Solvents for chromatography (e.g., ethyl acetate, hexanes) | HPLC Grade | - |
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of DAST:
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.2 eq.) dropwise to the stirred solution of 4-aminobenzyl alcohol via the dropping funnel over 15-20 minutes. Maintain the temperature at -78 °C during the addition. A color change may be observed.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Gradually warm the reaction to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system for TLC is ethyl acetate/hexanes.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done slowly as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically an oil or a solid. Purify the crude material by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
-
Collect the fractions containing the desired product (visualized by TLC with a UV lamp and/or staining).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the fluoromethyl group.
-
¹³C NMR Spectroscopy: To further confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time or allow the reaction to warm to room temperature for a longer period. - Ensure the use of a slight excess of DAST (up to 1.5 eq.). |
| Decomposition of DAST. | - Use a fresh bottle of DAST. - Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. | |
| Product loss during work-up. | - Perform multiple extractions with DCM. - Ensure the aqueous layer is saturated with NaCl to minimize the solubility of the product. | |
| Formation of Side Products | Elimination to form an imine or polymerization. | - Maintain a low reaction temperature during the addition of DAST. - Consider using a milder deoxofluorinating agent like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride). |
| Over-fluorination (unlikely for a monofluoromethyl group). | - Use a stoichiometric amount of the fluorinating agent. |
Alternative Synthetic Strategies
While the deoxofluorination of 4-aminobenzyl alcohol is a primary method, other strategies exist, though they may be less direct or efficient.
Halogen Exchange (Halex) Reaction
This approach involves the synthesis of a 4-(halomethyl)aniline precursor, such as 4-(chloromethyl)aniline or 4-(bromomethyl)aniline, followed by a nucleophilic substitution with a fluoride source (e.g., potassium fluoride, cesium fluoride).
Caption: Halogen exchange reaction for this compound synthesis.
This method can be effective, but the synthesis of the starting 4-(halomethyl)aniline can be challenging due to the reactivity of the benzylic halide and the potential for self-reaction of the aniline.
Conclusion
The synthesis of this compound is a critical transformation for medicinal chemists seeking to introduce this important pharmacophore. The deoxofluorination of 4-aminobenzyl alcohol with DAST represents a robust and reliable method for achieving this on a laboratory scale. By understanding the underlying mechanism, adhering to strict safety protocols, and employing careful experimental technique, researchers can successfully prepare this valuable building block for the advancement of drug discovery programs.
References
- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes. In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/Part 2.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
- 4-(Trifluoromethyl)aniline. Wikipedia.
- Fluorin
- 4-Fluoroaniline synthesis. ChemicalBook.
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- Preparation of fluorinated aniline.
- Deoxyfluorination of alcohols with aryl fluorosulfon
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Visible light-mediated radical fluoromethylation via halogen atom transfer activ
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- An enzymatic Finkelstein reaction: fluorinase catalyses direct halogen exchange. Organic & Biomolecular Chemistry (RSC Publishing).
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- Benzyl alcohol, o-amino. Organic Syntheses Procedure.
- Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU - West Virginia University.
- Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Organic Chemistry Frontiers (RSC Publishing).
- Process for producing 4-aminobenzyl alcohol derivatives.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH.
- Finkelstein Reaction | Halogen Exchange Methods. YouTube.
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A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-(Fluoromethyl)aniline
This guide provides a detailed exploration of the essential spectroscopic techniques required for the comprehensive characterization of 4-(Fluoromethyl)aniline (CAS: 61865-29-0), a critical building block in pharmaceutical and materials science. For professionals in drug development and chemical research, unambiguous structural verification and purity assessment are paramount. This document moves beyond procedural lists to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of this compound
This compound is an aromatic amine featuring a fluoromethyl (-CH₂F) substituent. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The -CH₂F group, in particular, serves as a bioisostere for a hydroxyl or thiol group, making this compound a valuable synthon in medicinal chemistry.
Given its utility, a multi-faceted spectroscopic approach is not merely recommended but essential for confirming its identity and purity. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for a complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For organofluorine compounds like this compound, a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and unambiguous picture of the molecular structure. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a unique and highly sensitive probe for structural confirmation.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for general analysis, while DMSO-d₆ can be useful for resolving exchangeable protons like those of the amine group.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans is required.
-
¹⁹F NMR Acquisition: Using a multinuclear probe, acquire a proton-coupled ¹⁹F spectrum. A common external reference for ¹⁹F NMR is CFCl₃ (δ = 0 ppm). The high sensitivity of ¹⁹F typically allows for rapid data acquisition.[3]
Data Interpretation and Rationale
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms.
-
Amine Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent, and the peak may disappear upon D₂O exchange, providing definitive confirmation.
-
Fluoromethyl Protons (-CH₂F): This is a key diagnostic signal. It will appear as a doublet due to coupling with the single fluorine atom (²JHF). The expected chemical shift is in the range of δ 5.0-5.5 ppm. The integration of this signal will correspond to two protons.
-
Aromatic Protons: The four protons on the benzene ring will exhibit a pattern characteristic of a 1,4-disubstituted system. Due to the differing electronic nature of the -NH₂ (electron-donating) and -CH₂F (moderately electron-withdrawing) groups, the protons ortho and meta to each group are non-equivalent. This will likely result in two distinct signals, each appearing as a doublet, integrating to two protons each. The protons ortho to the -NH₂ group are expected at approximately δ 6.6-6.8 ppm, while the protons ortho to the -CH₂F group will be further downfield, around δ 7.1-7.3 ppm.
¹⁹F NMR Spectroscopy: This technique is exceptionally useful for fluorinated compounds.[3]
-
Fluoromethyl Fluorine (-CH₂ F): A single fluorine environment is present. Crucially, this signal will be split into a triplet by the two adjacent protons of the methyl group (²JFH). This triplet is an unambiguous confirmation of the -CH₂F moiety.
¹³C NMR Spectroscopy: The ¹³C spectrum reveals the number of unique carbon environments.
-
Fluoromethyl Carbon (-C H₂F): This carbon will appear as a doublet due to the strong one-bond coupling to the fluorine atom (¹JCF). This is a hallmark feature for identifying a C-F bond.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The chemical shifts will be influenced by the substituents. The carbon attached to the amine group (C-NH₂) will be shifted upfield, while the carbon attached to the fluoromethyl group (C-CH₂F) and the other aromatic carbons will have distinct shifts.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.7 | Broad Singlet | - | -NH ₂ |
| ¹H | ~5.3 | Doublet | ~48 (²JHF) | -CH ₂F |
| ¹H | ~6.7 | Doublet | ~8 (³JHH) | Ar-H (ortho to NH₂) |
| ¹H | ~7.2 | Doublet | ~8 (³JHH) | Ar-H (ortho to CH₂F) |
| ¹³C | ~85 | Doublet | ~170 (¹JCF) | -C H₂F |
| ¹³C | ~115 | Singlet | - | Ar-C (ortho to NH₂) |
| ¹³C | ~129 | Singlet | - | Ar-C (ortho to CH₂F) |
| ¹³C | ~130 | Singlet | - | Ar-C -CH₂F |
| ¹³C | ~148 | Singlet | - | Ar-C -NH₂ |
| ¹⁹F | ~ -210 | Triplet | ~48 (²JFH) | -CH₂F |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[4]
Experimental Protocol: IR Analysis
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.
Data Interpretation and Rationale
The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.
-
N-H Stretching: The primary amine (-NH₂) group will show two distinct, sharp to medium bands in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the -CH₂F group will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will produce one or more sharp bands of variable intensity in the 1500-1620 cm⁻¹ region.
-
C-F Stretching: This is a critical band for confirming fluorination. A very strong, intense absorption band is expected in the 1000-1150 cm⁻¹ region, characteristic of a C-F single bond.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350 - 3500 | Medium | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3020 - 3100 | Weak | C-H Stretch | Aromatic |
| 2850 - 2960 | Weak-Medium | C-H Stretch | Aliphatic (-CH₂F) |
| 1500 - 1620 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1000 - 1150 | Strong | C-F Stretch | Fluoroalkane |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its exact elemental composition.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) in positive ion mode is well-suited for anilines, as the amine group is readily protonated.
-
Data Acquisition: Acquire a full scan mass spectrum. For precise formula confirmation, use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
Data Interpretation and Rationale
-
Molecular Ion: The molecular formula of this compound is C₇H₈FN.[5] Its monoisotopic mass is 125.0641 Da.[5] In ESI positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 126.0719.
-
High-Resolution MS (HRMS): An HRMS measurement of this ion provides the most definitive confirmation of the elemental composition. Observing a mass that matches the calculated value to within a few parts per million (ppm) is considered conclusive evidence.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragment ions could include the loss of a fluorine atom or cleavage of the fluoromethyl group.
Table 3: Key Mass Spectrometry Data for this compound
| m/z (Calculated) | Ion Formula | Identity |
| 126.0719 | [C₇H₉FN]⁺ | Protonated Molecule [M+H]⁺ |
| 125.0641 | [C₇H₈FN]⁺˙ | Molecular Ion [M]⁺˙ (in EI) |
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from approximately 200 to 400 nm using a quartz cuvette.
Data Interpretation and Rationale
The UV-Vis spectrum of this compound is dominated by the aniline chromophore. It is expected to display two primary absorption bands corresponding to π → π* transitions within the aromatic ring.[6] The positions of these bands (λ_max) are influenced by the electronic effects of the substituents. The electron-donating amino group causes a bathochromic (red) shift compared to benzene, and the moderately withdrawing fluoromethyl group will subtly modulate these transitions.[7]
Table 4: Expected UV-Vis Absorption Data for this compound
| Expected λ_max (nm) | Transition Type | Chromophore |
| ~230 - 240 | π → π | Benzene Ring (Primary Band) |
| ~280 - 290 | π → π | Benzene Ring (Secondary Band) |
Holistic Data Integration for Unambiguous Characterization
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. The workflow below illustrates how these techniques converge to provide an undeniable structural proof.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
This integrated approach ensures a self-validating system. For instance, the molecular formula determined by HRMS is confirmed by the integration and number of signals in NMR and the functional groups identified by IR. The specific coupling patterns in NMR (the doublet in ¹H and the triplet in ¹⁹F) provide definitive proof of the -CH₂F group, whose presence is corroborated by the strong C-F stretch in the IR spectrum. This level of cross-validation is the hallmark of rigorous scientific characterization.
References
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SpectraBase. 4-Fluoro-3-(trifluoromethyl)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]
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PubChem. 4-(Trifluoromethyl)aniline. [Link]
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Wikipedia. 4-(Trifluoromethyl)aniline. [Link]
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PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]
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PubChem. 4-Fluoro-2-(trifluoromethyl)aniline. [Link]
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PubChem. This compound. [Link]
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Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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Semantic Scholar. The investigation of fluorine substitution in difluoroanilines with focus on 2,6-difluoroaniline by spectroscopic methods, density functional theory approach, and molecular docking. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluoro-3-(trifluoromethyl)aniline: A Key Intermediate in Chemical Synthesis. [Link]
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ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. [Link]
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Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]
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The Automated Topology Builder (ATB) and Repository. 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]
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SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]
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ResearchGate. Density functional theory studies on the molecular structure, vibrational spectral analysis of 4-chloro-3-(trifluoromethyl)aniline | Request PDF. [Link]
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ResearchGate. The UV–vis absorption spectrum of aniline under different EEF (0.000... | Download Scientific Diagram. [Link]
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ACS Publications. Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. [Link]
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The Organic Chemistry Tutor (YouTube). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
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National Institute of Standards and Technology. p-Fluoroaniline - the NIST WebBook. [Link]
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The Australian National University. Fluorine-Labelled Proteins for NMR Spectroscopy. [Link]
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An In-Depth Technical Guide to 4-(Fluoromethyl)aniline: A Key Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(Fluoromethyl)aniline, a fluorinated building block of increasing importance for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural characteristics, reactivity, and strategic applications, moving beyond simple data recitation to explain the causal relationships that make this compound a valuable tool in the synthesis of novel therapeutics.
Introduction: The Strategic Value of the Monofluoromethyl Group
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] While the trifluoromethyl group (-CF₃) is widely used, its monofluoromethyl (-CH₂F) counterpart offers a more nuanced modulation of a molecule's characteristics. This compound, also known as 4-aminobenzyl fluoride, serves as a key synthon, providing a primary aromatic amine for further elaboration and a monofluorinated methyl group positioned to influence metabolic stability and receptor interactions.[1] This guide will provide the foundational knowledge required to effectively utilize this versatile intermediate.
Molecular Structure and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. These data are essential for reaction planning, analytical method development, and safety assessments.
-
2D and 3D Structures:
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 61865-29-0 | [3] |
| Molecular Formula | C₇H₈FN | [3] |
| Molecular Weight | 125.14 g/mol | [3] |
| Monoisotopic Mass | 125.064077422 Da | [3] |
| Topological Polar Surface Area | 26 Ų | [3] |
| Solubility | Slightly soluble in DMSO, Water (with heat), Methanol | [4] |
Spectroscopic Profile: A Predictive Analysis
While comprehensive, experimentally-derived spectral data for this compound is not widely published, its spectroscopic signature can be reliably predicted based on its structure and established principles of NMR, IR, and mass spectrometry. This predictive analysis is crucial for reaction monitoring and product confirmation.
| Spectroscopy Type | Predicted Characteristics |
| ¹H NMR | Aromatic Protons: Two distinct signals, each integrating to 2H, appearing as doublets between δ 6.6-7.3 ppm. The protons ortho to the -NH₂ group will be upfield relative to those ortho to the -CH₂F group. Benzylic Protons (-CH₂F): A characteristic doublet centered around δ 5.2-5.4 ppm, with a large coupling constant (²JH-F ≈ 45-50 Hz) due to geminal coupling with the fluorine atom. Amine Protons (-NH₂): A broad singlet, typically between δ 3.5-4.0 ppm, whose chemical shift is concentration and solvent-dependent. |
| ¹³C NMR | Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-150 ppm). Benzylic Carbon (-CH₂F): A doublet signal around δ 83-85 ppm, with a large one-bond C-F coupling constant (¹JC-F ≈ 160-180 Hz). |
| Infrared (IR) | N-H Stretch: A pair of medium-to-strong bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine. C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1500-1620 cm⁻¹ region. C-F Stretch: A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 125. Key Fragmentation: Expect fragmentation patterns corresponding to the loss of a hydrogen atom (M-1) or a fluorine atom (M-19). The formation of the stable 4-aminobenzyl cation at m/z = 106 after loss of F is also a probable pathway. |
Synthesis and Purification
A robust and scalable synthesis of this compound is crucial for its application. While multiple routes are conceivable, a common strategy involves nucleophilic fluorination of a suitable precursor followed by nitro group reduction. This approach is favored due to the commercial availability of starting materials and the reliability of the transformations.
Representative Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and validation of this compound.
Caption: A representative workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol describes a two-step synthesis from 4-(bromomethyl)nitrobenzene.
Step 1: Synthesis of 4-(Fluoromethyl)nitrobenzene
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add spray-dried potassium fluoride (KF, 2.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to a suitable polar aprotic solvent like acetonitrile.
-
Reaction Initiation: Add 4-(bromomethyl)nitrobenzene (1.0 eq) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS. The causality for heating is to provide the necessary activation energy for the Sₙ2 displacement of bromide by fluoride, which is often slow at room temperature.
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the crude 4-(fluoromethyl)nitrobenzene from the previous step in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring. The reaction is often exothermic and should be monitored. The Pd/C catalyst provides a surface for the heterogenous catalytic hydrogenation of the nitro group to an amine, a highly efficient and clean transformation.
-
Purification and Validation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Concentrate the filtrate to obtain the crude product.
-
Final Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirmation: Confirm the structure and purity of the final product using NMR and MS, comparing the results to the predicted spectral data.
Chemical Reactivity and Mechanistic Insights
This compound possesses three primary sites of reactivity: the nucleophilic amino group, the activated aromatic ring, and the benzylic carbon.
-
Amino Group (-NH₂): As a typical aniline, the amino group is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation, and diazotization upon treatment with nitrous acid to form a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -halogens).
-
Aromatic Ring: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The -CH₂F group is weakly deactivating due to the inductive effect of fluorine. The combined effect makes the positions ortho to the amino group the most reactive sites for electrophiles like halogens or nitrating agents.
-
Fluoromethyl Group (-CH₂F): The C-F bond is strong, making the fluorine a poor leaving group under standard Sₙ2 conditions. However, the benzylic position can be susceptible to nucleophilic substitution under forcing conditions or via an Sₙ1 mechanism if a carbocation can be stabilized.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a molecular scaffold in medicinal chemistry. The strategic introduction of the -CH₂F group can profoundly and beneficially impact a drug candidate's profile.
Key Advantages of the -CH₂F Moiety:
-
Metabolic Blocking: The benzylic position in many drug molecules is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes, leading to rapid clearance. Replacing a benzylic -CH₃ group with -CH₂F can block this metabolic pathway, as the C-F bond is resistant to cleavage, thereby increasing the drug's half-life and bioavailability.[1]
-
Bioisosterism: The monofluoromethyl group can serve as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group. It can act as a hydrogen bond acceptor but, unlike -OH, cannot act as a hydrogen bond donor. This allows chemists to fine-tune interactions with a biological target, potentially increasing binding affinity and selectivity.
-
Lipophilicity Modulation: Fluorination generally increases a molecule's lipophilicity (logP). The -CH₂F group provides a moderate increase in lipophilicity compared to a methyl group, which can be crucial for optimizing a drug's ability to cross cellular membranes and reach its target.[5][6]
-
pKa Modification: The electron-withdrawing nature of fluorine lowers the pKa of nearby amines. Incorporating the -CH₂F group can reduce the basicity of the aniline nitrogen, which can be advantageous for altering a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.[1]
Workflow for Scaffold-Based Drug Discovery
The diagram below illustrates how this compound can be used as a starting scaffold to generate a library of diverse compounds for screening.
Caption: Use of this compound as a scaffold in discovery chemistry.
Safety, Handling, and Storage
As with all aniline derivatives, this compound and its salts should be handled with care. The following information is derived from safety data for the hydrochloride salt and represents best practices.[7][8]
| Aspect | Guideline |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling.[9][10] |
| PPE | Eye/Face Protection: Wear chemical safety goggles or a face shield.[10] Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10] Respiratory Protection: If ventilation is inadequate, use an approved respirator. |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8] Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[8] Inhalation: Move person to fresh air. Seek medical attention.[8] Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9] |
References
-
Lin, S.-Y., Hojjat, M., & Strekowski, L. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications, 27(11), 1975–1981. [Link]
-
Lin, S.-Y., Hojjat, M., & Strekowski, L. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. ResearchGate. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Unnamed Author. (n.d.). The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Unnamed Author. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
Ferreira, P., Gija, A., de Sousa, M., & Alvites, R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
CPAChem. (2022). Safety data sheet for 4-(Trifluoromethyl)aniline. CPAChem. [Link]
-
Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)aniline hydrochloride SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
SpectraBase. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. [Link]
-
Unnamed Author. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Ningbo Inno Pharmchem Co., Ltd.[Link]
- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
PubMed. (2013). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. [Link]
-
Unnamed Author. (n.d.). New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]
-
ResearchGate. (2015). An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]
-
TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. TSI Journals. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Wikipedia. [Link]
-
PubMed Central. (n.d.). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. PubMed Central. [Link]
-
American Chemical Society. (1942). The Preparation and Properties of Some Substituted Benzyl Fluorides. Journal of the American Chemical Society, 64(11), 2714–2717. [Link]
- Google Patents. (n.d.). Preparation of p-aminobenzotrifluoride.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Fluoromethyl)aniline
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fluoromethyl)aniline, a structurally unique primary aromatic amine, serves as a valuable building block in the synthesis of a wide array of pharmacologically active molecules and advanced materials. The introduction of a fluoromethyl group (-CH₂F) into the aniline scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the precise and unambiguous structural characterization of this compound and its derivatives is paramount in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling constants. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this important fluorinated intermediate.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the amine, aromatic, and fluoromethyl protons. The following table summarizes the predicted ¹H NMR spectral data in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.25 | Doublet | ~8.5 | 2H | Aromatic Protons (ortho to -CH₂F) |
| ~6.70 | Doublet | ~8.5 | 2H | Aromatic Protons (ortho to -NH₂) |
| ~5.30 | Doublet | ~47.5 (²JHF) | 2H | Fluoromethyl Protons (-CH₂) |
| ~3.70 | Broad Singlet | - | 2H | Amine Protons (-NH₂) |
Note: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent, concentration, and instrument parameters.
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is expected to display a classic AA'BB' system, which simplifies to two doublets. The protons ortho to the electron-donating amino group are shielded and appear upfield (~6.70 ppm), while the protons ortho to the weakly electron-withdrawing fluoromethyl group are deshielded and appear downfield (~7.25 ppm).
The most characteristic feature of the ¹H NMR spectrum is the signal for the fluoromethyl protons. These protons are split into a doublet by the adjacent fluorine atom, resulting in a large geminal coupling constant (²JHF) of approximately 47.5 Hz. The chemical shift of these protons is significantly downfield (~5.30 ppm) due to the strong deshielding effect of the electronegative fluorine atom.
The amine protons typically appear as a broad singlet around 3.70 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other protic species. The chemical shift of the amine protons is also highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound provides complementary structural information, with the carbon signals being influenced by the attached fluorine atom. The following table outlines the predicted ¹³C NMR spectral data in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~146.0 | Singlet | - | C-NH₂ | | ~130.0 | Doublet | ~6.0 (³JCF) | C-ortho to -NH₂ | | ~128.5 | Doublet | ~18.0 (²JCF) | C-ortho to -CH₂F | | ~115.0 | Singlet | - | C-ipso to -CH₂F | | ~84.0 | Doublet | ~170.0 (¹JCF) | -CH₂F |
Note: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent, concentration, and instrument parameters.
Interpretation of the ¹³C NMR Spectrum
The carbon directly attached to the fluorine atom (-CH₂F) exhibits the most prominent feature in the ¹³C NMR spectrum. It appears as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 170.0 Hz. This large coupling is a definitive indicator of a direct C-F bond.
The aromatic carbons also display couplings to the fluorine atom, though with smaller magnitudes. The carbons ortho to the fluoromethyl group appear as a doublet with a two-bond coupling constant (²JCF) of around 18.0 Hz. The carbons meta to the fluoromethyl group (ortho to the amino group) show a smaller three-bond coupling (³JCF) of about 6.0 Hz. The carbon ipso to the amino group is generally unaffected by the fluorine and appears as a singlet.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8% D)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
-
-
Procedure:
-
Weigh approximately 5-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Place a small plug of cotton or glass wool into a Pasteur pipette to act as a filter.
-
Transfer the solution from the vial to the NMR tube using the filtered Pasteur pipette. The final volume in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
-
-
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.
-
Data Processing
-
Software: Standard NMR processing software such as MestReNova, TopSpin, or ACD/Labs.
-
Steps:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both the ¹H and ¹³C spectra to determine their chemical shifts.
-
Visualization of Molecular Structure and NMR Workflow
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, coupled with the interpretation of key chemical shifts and coupling constants, offers a valuable resource for the structural verification of this important synthetic intermediate. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR data, ensuring accurate and reproducible results in a research and development setting.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments. Wiley-VCH.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
An In-Depth Technical Guide to the Synthesis of 4-(Fluoromethyl)aniline from 4-Aminobenzyl Alcohol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to obtain 4-(fluoromethyl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-aminobenzyl alcohol. Recognizing the chemical sensitivity of the primary amine, this guide details a strategic three-step pathway involving protection, fluorination, and deprotection. Each stage is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of fluorinated organic molecules.
Introduction: The Significance of the Fluoromethylanilino Moiety
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound scaffold, in particular, serves as a critical intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of a reactive amino group for further functionalization and a fluoromethyl group that can enhance pharmacokinetic profiles. This guide presents a reliable and reproducible synthetic strategy to access this important molecule.
Synthetic Strategy: A Three-Pillar Approach
The direct conversion of 4-aminobenzyl alcohol to this compound is fraught with challenges due to the nucleophilic and basic nature of the aniline's amino group. This functionality can react with common fluorinating agents, leading to undesired side products and diminished yields. Therefore, a more strategic and reliable approach involves a three-step sequence:
-
Protection: The amino group of 4-aminobenzyl alcohol is temporarily masked with a suitable protecting group to prevent its interference in the subsequent fluorination step.
-
Fluorination: The benzylic alcohol of the protected intermediate is converted to a fluoride using a deoxyfluorination agent.
-
Deprotection: The protecting group is selectively removed to unveil the desired this compound.
This methodical approach ensures high yields and purity of the final product.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Protection of 4-Aminobenzyl Alcohol
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality in this synthesis. It is easily introduced under mild conditions and is stable to the conditions of the subsequent deoxyfluorination step. Furthermore, its removal is typically straightforward, requiring acidic conditions that are unlikely to affect the newly installed fluoromethyl group.[1][2]
Protocol: Synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate [3]
-
To a solution of 4-aminobenzyl alcohol (1.0 g, 8.12 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIEA, 1.4 mL, 8.12 mmol).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.9 mL, 8.12 mmol).
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with 0.1 N hydrochloric acid (HCl) to remove any unreacted amine and DIEA.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 1:1 v/v) to afford tert-butyl (4-(hydroxymethyl)phenyl)carbamate as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Aminobenzyl Alcohol | 123.15 | 1.0 g | 8.12 |
| Di-tert-butyl dicarbonate | 218.25 | 1.9 mL | 8.12 |
| DIEA | 129.24 | 1.4 mL | 8.12 |
| THF | - | 80 mL | - |
Table 1: Reagents for the BOC protection of 4-aminobenzyl alcohol.
Step 2: Deoxyfluorination of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Rationale: The conversion of the benzylic alcohol to a fluoride is a critical step. Several deoxyfluorination reagents are available, with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) being common choices. Deoxo-Fluor is often preferred due to its enhanced thermal stability compared to DAST.[4][5] The reaction proceeds via an SN2 mechanism, where the hydroxyl group is activated by the fluorinating agent and subsequently displaced by a fluoride ion.[6][7]
Protocol: Synthesis of tert-Butyl (4-(fluoromethyl)phenyl)carbamate
-
Dissolve tert-butyl (4-(hydroxymethyl)phenyl)carbamate (1.0 g, 4.48 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a fluorinated polyethylene flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (0.74 mL, 4.04 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl (4-(fluoromethyl)phenyl)carbamate.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 223.27 | 1.0 g | 4.48 |
| Deoxo-Fluor | 221.24 | 0.74 mL | 4.04 |
| Dichloromethane | - | 20 mL | - |
Table 2: Reagents for the deoxyfluorination of N-BOC-4-aminobenzyl alcohol.
Figure 2: Simplified mechanism of deoxyfluorination using an aminosulfur trifluoride reagent.
Step 3: Deprotection of tert-Butyl (4-(fluoromethyl)phenyl)carbamate
Rationale: The final step involves the removal of the BOC protecting group to yield the target aniline. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, tert-butanol, and carbon dioxide. Trifluoroacetic acid (TFA) in an inert solvent like DCM is a highly effective and common method for this transformation.[8]
Protocol: Synthesis of this compound [8]
-
Dissolve tert-butyl (4-(fluoromethyl)phenyl)carbamate (0.5 g, 2.09 mmol) in DCM (10 mL).
-
Add trifluoroacetic acid (TFA, 2 mL) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in EtOAc and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or column chromatography if necessary.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl (4-(fluoromethyl)phenyl)carbamate | 239.28 | 0.5 g | 2.09 |
| Trifluoroacetic Acid | 114.02 | 2 mL | - |
| Dichloromethane | - | 10 mL | - |
Table 3: Reagents for the deprotection of N-BOC-4-(fluoromethyl)aniline.
Characterization Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Spectroscopic Data |
| 4-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 623-04-1 | ¹H NMR consistent with structure. |
| tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | C₁₂H₁₇NO₃ | 223.27 | 144072-29-7 | ¹H NMR (CDCl₃) δ: 7.28 (d, 2H), 7.19 (d, 2H), 6.83 (s, 1H), 4.53 (s, 2H), 1.49 (s, 9H).[3] |
| This compound | C₇H₈FN | 125.14 | 61865-29-0 | ¹⁹F NMR and ¹H NMR consistent with the fluoromethylaniline structure.[9] |
Table 4: Physicochemical and spectroscopic data for key compounds in the synthesis.
Safety and Handling Considerations
-
Fluorinating Agents: Deoxyfluorination reagents such as DAST and Deoxo-Fluor are corrosive and react violently with water to produce hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Plastic labware is recommended for handling these reagents.
-
Acids: Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
Solvents: Anhydrous solvents are required for the protection and fluorination steps. Ensure proper drying techniques are used. Dichloromethane is a suspected carcinogen; handle in a fume hood.
Conclusion
The synthesis of this compound from 4-aminobenzyl alcohol is effectively achieved through a three-step sequence of BOC protection, deoxyfluorination, and deprotection. This method circumvents the challenges associated with the direct fluorination of the unprotected aniline. The protocols provided in this guide are robust and have been designed to provide high yields of the desired product. By understanding the rationale behind each step and adhering to the detailed procedures, researchers can confidently synthesize this valuable fluorinated building block for applications in drug discovery and development.
References
- Moon, M. J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.
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Amer, A., et al. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate. Retrieved from [Link]
- Sladojevich, F., et al. (2011). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society.
- Aprile, S., et al. (2025).
- Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
- Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
- Marazzi, M., et al. (2016). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry.
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
- Genentech, Inc. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
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Synthonix. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. Retrieved from [Link]
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Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor. Retrieved from [Link]
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The Organic Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from [Link]
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Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]
-
PubMed. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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4-(Fluoromethyl)aniline: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide offers a comprehensive examination of 4-(Fluoromethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document elucidates the compound's core physical and chemical properties, outlines its synthesis and reactivity, and explores its applications, particularly within the realm of drug discovery. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this versatile chemical building block. The content is structured to be both informative and practical, with an emphasis on scientific integrity and real-world applicability in a laboratory setting.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. Organofluorine compounds often exhibit unique physicochemical properties that can profoundly influence biological activity and material characteristics. This compound, a member of this important class of molecules, presents a compelling case study in the nuanced effects of fluorination. The replacement of a methyl group's hydrogen with a fluorine atom in p-toluidine to yield this compound introduces subtle yet significant electronic and conformational changes. The high electronegativity of the fluorine atom in the fluoromethyl group imparts a moderate inductive electron-withdrawing effect, which modulates the basicity of the aniline nitrogen and the reactivity of the aromatic ring. This guide will provide a detailed exploration of the properties and utility of this compound, offering a valuable resource for its application in innovative research endeavors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and application in various scientific disciplines.
Structure and Identification
-
IUPAC Name: this compound
-
CAS Number: 61865-29-0[1]
-
Molecular Formula: C₇H₈FN[1]
-
Molecular Weight: 125.14 g/mol [1]
-
Canonical SMILES: C1=CC(=CC=C1CF)N[1]
-
InChI: InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2[1]
Tabulated Physical Properties
| Property | Value | Source(s) |
| Appearance | Not explicitly available; likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Refractive Index | Not explicitly available | |
| pKa (of conjugate acid) | Expected to be lower than aniline (4.6) due to the electron-withdrawing fluoromethyl group |
Synthesis and Reactivity
Synthetic Routes
The most common and practical laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 1-(fluoromethyl)-4-nitrobenzene. This transformation is typically achieved with high efficiency using standard reduction methodologies.
Workflow for the Synthesis of this compound
Caption: General synthetic pathway to this compound.
Experimental Protocol: Reduction of 1-(Fluoromethyl)-4-nitrobenzene with Tin(II) Chloride
-
Reaction Setup: To a stirred solution of 1-(fluoromethyl)-4-nitrobenzene in a suitable solvent such as ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically exothermic and may require external cooling to maintain a moderate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly alkaline. This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of the nucleophilic amino group and the electron-withdrawing fluoromethyl substituent.
-
Reactions of the Amino Group: The primary amine functionality undergoes a wide range of reactions characteristic of anilines, including acylation, alkylation, sulfonylation, and diazotization followed by subsequent transformations (e.g., Sandmeyer reaction). These reactions are fundamental for incorporating the 4-(fluoromethyl)phenyl moiety into larger molecular frameworks.
-
Electrophilic Aromatic Substitution: The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution. However, the deactivating, electron-withdrawing nature of the fluoromethyl group at the para position will direct incoming electrophiles primarily to the ortho position relative to the amino group. The overall rate of substitution will be somewhat attenuated compared to aniline itself.
Logical Framework of Reactivity
Caption: Key determinants of this compound's reactivity.
Applications in Drug Discovery and Materials Science
The introduction of a fluoromethyl group provides a valuable tool for fine-tuning molecular properties, making this compound a desirable building block in several advanced applications.
Medicinal Chemistry
In the context of drug discovery, the 4-(fluoromethyl)phenyl scaffold can be utilized to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the benzylic position, a common metabolic pathway for toluene and its derivatives. This can lead to an increased in vivo half-life of a drug candidate.
-
Modulate Lipophilicity: The fluoromethyl group can subtly alter the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Fine-Tune Basicity: The electron-withdrawing nature of the fluoromethyl group reduces the basicity of the aniline nitrogen. This modulation of pKa can be crucial for optimizing interactions with biological targets and for improving oral bioavailability.
Materials Science
The electronic properties of this compound also lend themselves to applications in materials science, including:
-
Polymer Chemistry: It can serve as a monomer for the synthesis of specialty polymers with tailored thermal stability, dielectric properties, and refractive indices.
-
Organic Electronics: The fluorinated aniline moiety can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to influence charge transport properties and device performance.
Safety and Handling
As with all aniline derivatives, this compound should be handled with care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Toxicological Profile: While specific toxicity data for this compound is limited, it should be treated as a potentially toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition. Keep the container tightly sealed.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate that offers a unique combination of properties for the design of new molecules in medicinal chemistry and materials science. Its synthesis is straightforward, and its reactivity is well-defined, allowing for its versatile incorporation into a wide array of molecular architectures. The subtle yet significant electronic and metabolic effects of the fluoromethyl group make it a powerful tool for researchers seeking to optimize the performance of their target compounds. This guide has provided a foundational overview to facilitate the effective and safe use of this compound in pioneering research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to 4-(Fluoromethyl)aniline for Advanced Research and Development
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. Among the myriad of fluorinated building blocks, 4-(Fluoromethyl)aniline emerges as a particularly valuable synthon. Its unique electronic signature, characterized by the moderately electron-withdrawing fluoromethyl group (-CH₂F) positioned para to a nucleophilic amino group, offers a nuanced tool for medicinal chemists and materials scientists. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in advanced synthetic protocols, designed for researchers, scientists, and drug development professionals. The strategic placement of the fluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a key player in the development of next-generation pharmaceuticals and functional materials.[1][2]
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 61865-29-0 | PubChem[3] |
| Molecular Formula | C₇H₈FN | PubChem[3] |
| Molecular Weight | 125.14 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | C1=CC(=CC=C1CF)N | PubChem[3] |
| InChIKey | GQUYVFDFOHPQSW-UHFFFAOYSA-N | PubChem[3] |
The structure of this compound presents a fascinating interplay of electronic effects. The amino group is a strong activating group, donating electron density into the aromatic ring through resonance. Conversely, the fluoromethyl group acts as a weak to moderate electron-withdrawing group, primarily through an inductive effect. This electronic balance is crucial in dictating the regioselectivity of further chemical transformations.
Caption: Key structural features of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step sequence, starting from a readily available precursor. A common and logical approach is the reduction of a corresponding nitroaromatic compound.
Caption: A plausible synthetic workflow for this compound.
Causality in Experimental Choices:
-
Benzylic Bromination: Starting with 4-nitrotoluene, the benzylic position is selectively halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN. The nitro group is a strong deactivator, which prevents electrophilic aromatic substitution on the ring under these conditions, ensuring high regioselectivity for the benzylic position.
-
Nucleophilic Fluorination: The resulting 4-nitrobenzyl bromide is then subjected to nucleophilic substitution with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity. The choice of a polar aprotic solvent is critical to solvate the cation and leave the fluoride anion reactive.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions, which are less likely to affect the fluoromethyl group.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound as a building block is rooted in the advantageous properties conferred by the fluoromethyl group. Unlike the more strongly electron-withdrawing trifluoromethyl group, the monofluoromethyl group offers a more subtle modulation of electronic properties. This can be critical for fine-tuning the pKa of a nearby basic center or for influencing ligand-receptor interactions without drastically altering the overall electronic nature of the molecule. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.[1][4]
The aniline moiety itself is a versatile handle for a wide range of chemical transformations, including:
-
Amide bond formation: Acylation of the amino group is a common strategy to introduce the 4-(fluoromethyl)phenyl moiety into larger molecules.
-
Buchwald-Hartwig amination: As a nucleophile, it can be coupled with aryl halides or triflates to form diarylamines.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.
Experimental Protocol: Acylation of this compound
This protocol provides a detailed methodology for a representative acylation reaction, a fundamental transformation for this class of compounds. The reaction described is an adaptation of a known procedure for a similar aniline.[5]
Objective: To synthesize N-(4-(fluoromethyl)phenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-(fluoromethyl)phenyl)acetamide.
Self-Validation: The success of each step is critical. The initial dissolution should be complete. The reaction progress must be monitored to avoid side reactions from prolonged reaction times. The aqueous washes are essential to remove excess reagents and byproducts. The final purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.
Safety, Handling, and Storage
As with all aniline derivatives, this compound and its related compounds should be handled with care in a well-ventilated fume hood.
-
Hazards: Aniline derivatives are generally considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause skin and eye irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Avoid creating dust or aerosols. Use only in a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
Note: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound stands as a testament to the power of strategic fluorination in molecular design. Its balanced electronic properties and synthetic versatility make it an invaluable tool for researchers in drug discovery and materials science. A comprehensive understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the creation of novel and impactful chemical entities.
References
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4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
- Lin, S.-Y., Hojjat, M., & Strekowski, L. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents.
- Lin, S.-Y., Hojjat, M., & Strekowski, L. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents.
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Safety data sheet - CPAChem. (2022, August 19). Retrieved from [Link]
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An Unexpected Incident with 4-Trifluoromethylaniline - ResearchGate. (2025, August 7). Retrieved from [Link]
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Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. (n.d.). Retrieved from [Link]
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The Role of Fluorinated Intermediates in Modern Drug Discovery. (2025, October 16). Retrieved from [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15). Retrieved from [Link]
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4-(Trifluoromethyl)aniline - Wikipedia. (n.d.). Retrieved from [Link]
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Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE - WIPO Patentscope. (n.d.). Retrieved from [Link]
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The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025, October 18). Retrieved from [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023, August 16). Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-(Fluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of 4-(Fluoromethyl)aniline. As a critical building block in pharmaceutical and agrochemical synthesis, understanding its unique hazard profile is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond rote procedural lists, offering causal explanations for handling protocols and embedding them within a self-validating system of safety.
Compound Profile and Intrinsic Hazards
This compound (CAS No: 61865-29-0) is an aniline derivative containing a fluoromethyl group at the para position.[1] The introduction of fluorine significantly influences the molecule's reactivity, bioavailability, and metabolic stability, making it a valuable synthon. However, this modification also imparts a distinct toxicological profile that necessitates stringent handling precautions.
Aniline and its derivatives are known for their systemic toxicity, primarily targeting the blood, with the potential to cause methemoglobinemia—a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2][3] This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and collapse.[3] While specific toxicological data for this compound is not as extensively documented as for its parent compound, the hazards associated with fluorinated anilines and the trifluoromethyl analogue suggest a similar or potentially enhanced toxicity profile. The hydrochloride salt of the related compound 4-(Trifluoromethyl)aniline is known to be harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[4][5]
GHS Classification and Hazard Statements
While a specific, universally adopted GHS classification for this compound is not consistently available across all sources, data from related compounds like 4-Fluoro-3-(trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline hydrochloride provide a strong basis for a cautious approach.[4][5][6] The hazards are significant and demand a high level of respect.
Anticipated GHS Classification for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This table is a synthesis of data from closely related fluorinated anilines and should be treated as a minimum hazard profile.
The Cornerstone of Safety: A Hierarchy of Controls
Effective risk management for this compound hinges on the implementation of a multi-layered safety strategy known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls: The Primary Barrier
Engineering controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7] This is non-negotiable. The containment provided by the fume hood is the most critical factor in preventing inhalation exposure.
-
Glove Boxes: For procedures involving highly pure or volatile samples, or when working with moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9][10] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6][11]
Administrative Controls: Standard Operating Procedures (SOPs)
Robust administrative controls standardize safe practices and ensure personnel are knowledgeable.
-
Designated Work Area: A specific area within the laboratory should be designated for work with this compound.[7][11] This area should be clearly marked with warning signs.[11]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound is mandatory.[8] This SOP should be reviewed and signed by all personnel working with the compound.
-
Training: All personnel must receive documented training on the specific hazards of this compound, the contents of the Safety Data Sheet (SDS), and the laboratory's specific SOPs before commencing any work.[7][8]
-
Working Alone: Avoid working with hazardous chemicals like this compound when alone in the laboratory.[8]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the primary means of protection. Its effectiveness is dependent on proper selection, fit, and use.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves are often cited, but for prolonged contact or immersion, heavier-duty gloves like butyl rubber, neoprene, or Viton are recommended.[11] Double-gloving is a prudent practice. | Aniline and its derivatives can be absorbed through the skin.[2] Glove selection must be based on breakthrough time and permeation rate for the specific chemical and solvent used. Always inspect gloves for defects before use.[12] |
| Eye Protection | Tightly fitting chemical splash goggles are mandatory.[9][10] A face shield should be worn over the goggles when there is a significant risk of splashing.[8] | Protects against splashes and vapors that can cause serious eye irritation or damage.[13] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[7][14] | Prevents skin contact with spills or splashes. |
| Respiratory Protection | Typically not required when using a certified chemical fume hood. If exposure limits are exceeded or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] | Protects against the inhalation of toxic vapors.[6] |
Step-by-Step Protocols for Safe Handling and Storage
Safe Handling Protocol
-
Preparation: Before handling, review the SDS and the lab-specific SOP.[7] Ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound inside the fume hood. Use a disposable weighing boat or tare a sealed container to minimize contamination.
-
Reaction Setup: Perform all reaction setups within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves and wash hands thoroughly with soap and water.[10]
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent accidental release.
-
Container: Store in a tightly sealed, properly labeled container.[9][15]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[9][15] Refrigeration may be recommended.[6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and informed response is critical.
Caption: Emergency response workflow for personal exposure.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][11] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
Spills and Leaks
-
Small Spills (inside a fume hood): If you are trained and it is safe to do so, absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent.[6][11] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately and alert others.[11] If there is an immediate fire hazard or the spill is uncontained, call emergency services. Restrict access to the area.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and properly labeled container.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Do not dispose of this compound down the drain.[6]
Conclusion
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By embracing a safety-first mindset, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this valuable compound.
References
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Aniline. (n.d.). Washington State University - Environmental Health & Safety. Retrieved January 6, 2026, from [Link]
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Aniline Standard Operating Procedure. (n.d.). California State University, Long Beach. Retrieved January 6, 2026, from [Link]
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Aniline | Medical Management Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved January 6, 2026, from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 6, 2026, from [Link]
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2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE - Global Product Strategy Safety Summary. (2020, August 28). Gujarat Fluorochemicals Limited. Retrieved January 6, 2026, from [Link]
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4-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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4-(Trifluoromethyl)aniline hydrochloride - Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific. Retrieved January 6, 2026, from [Link]
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4-(Trifluoromethyl)aniline. (2025, December 15). In Wikipedia. Retrieved January 6, 2026, from [Link]
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4-(Trifluoromethyl)aniline - Safety Data Sheet. (2022, August 19). CPAChem. Retrieved January 6, 2026, from [Link]
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2,6-Difluoro-4-(trifluoromethyl)aniline - Safety Data Sheet. (2025, December 22). Angene Chemical. Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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4-FLUOROANILINE FOR SYNTHESIS - Safety Data Sheet. (2015, April 9). Loba Chemie. Retrieved January 6, 2026, from [Link]
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2-Methyl-4-(trifluoromethyl)aniline - Safety Data Sheet. (2024, December 1). Angene Chemical. Retrieved January 6, 2026, from [Link]
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4-Nitro-3-(trifluoromethyl)aniline - Safety Data Sheet. (2025, November 10). DC Chemicals. Retrieved January 6, 2026, from [Link]
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Fluorine Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved January 6, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility of 4-(Fluoromethyl)aniline in Organic Solvents
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the solubility characteristics of 4-(Fluoromethyl)aniline, a key intermediate in various synthetic applications. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes established principles of chemical solubility, data from analogous compounds, and provides robust experimental protocols for researchers to determine precise solubility profiles in their laboratories.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound is a critical physical property that dictates its utility in a multitude of applications, from reaction kinetics and purification strategies to formulation and bioavailability in drug development. For a versatile building block like this compound, understanding its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring process efficiency and product purity. The interplay of its structural features—the aromatic ring, the basic amino group, and the polar fluoromethyl substituent—creates a nuanced solubility profile that warrants careful consideration.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | |
| Appearance | Not widely reported, likely a liquid or low-melting solid | General knowledge |
| pKa | Not specifically reported, but the presence of the electron-withdrawing fluoromethyl group is expected to lower the pKa of the anilinium ion compared to aniline.[1] | Inferred |
Theoretical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The aniline moiety, with its amino group, can engage in hydrogen bonding, particularly with protic solvents. However, the benzene ring and the fluoromethyl group contribute to its non-polar character.
The presence of the fluoromethyl group (-CH₂F) is significant. While fluorine is highly electronegative, the overall polarity of the fluoromethyl group is less pronounced than a trifluoromethyl group (-CF₃), which is strongly electron-withdrawing and can significantly impact intermolecular forces[2]. Therefore, this compound is expected to exhibit a balanced solubility, favoring solvents with intermediate polarity.
Factors Influencing Solubility:
-
Solvent Polarity: A key determinant of solubility. A solvent's ability to solvate the solute molecules through dipole-dipole interactions, hydrogen bonding, or van der Waals forces is crucial.
-
Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature as the dissolution process is often endothermic[3].
-
pH: In acidic conditions, the amino group will be protonated to form the anilinium salt, which is expected to be more soluble in polar solvents like water[4].
Predicted Solubility Profile of this compound
Given the absence of extensive published quantitative data, the following table presents a predicted solubility profile based on the physicochemical properties of this compound and the known solubility of analogous compounds like aniline and 4-(Trifluoromethyl)aniline[2][4][5]. These predictions should be experimentally verified for any critical application.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Non-Polar Aromatic | High | The aromatic nature of toluene effectively solvates the benzene ring of the solute. |
| Hexane | Non-Polar Aliphatic | Moderate to Low | While non-polar, the lack of aromaticity may lead to less effective solvation compared to toluene. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane can interact favorably with the polar groups of the solute. |
| Diethyl Ether | Polar Aprotic | High | A good solvent for many organic compounds with a balance of polar and non-polar characteristics. |
| Ethyl Acetate | Polar Aprotic | High | Its ability to act as a hydrogen bond acceptor and its moderate polarity make it a suitable solvent. |
| Acetone | Polar Aprotic | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate to High | A polar solvent that should effectively solvate the polar functionalities of the molecule. |
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amino group, enhancing solubility. |
| Ethanol | Polar Protic | High | Similar to methanol, it can engage in hydrogen bonding. |
| Water | Polar Protic | Low | The hydrophobic nature of the benzene ring and the fluoromethyl group limits solubility in water. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, it is a powerful polar aprotic solvent. |
Experimental Protocol for Solubility Determination: Gravimetric Method
To obtain accurate quantitative solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward approach.
Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a clean, dry vial.
-
Add an excess amount of this compound to the vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the total weight of the vial and the compound.
-
-
Solvent Addition:
-
Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation to ensure the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, for fine suspensions, centrifuge the vial at the same temperature to achieve clear separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., an aluminum pan or a small beaker).
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound in the aliquot.
-
Determine the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Factors Influencing Solubility: A Deeper Dive
The interplay of intermolecular forces dictates the solubility of this compound.
Caption: Intermolecular forces governing the solubility of this compound.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is limited in the public domain, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a reliable method for determining precise solubility data, which is crucial for process optimization and achieving desired outcomes. The principles and methodologies outlined herein serve as a valuable resource for the effective utilization of this compound in scientific and industrial applications.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Solubility of Things. 4-(Trifluoromethyl)aniline. [Link]
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Wikipedia. 4-(Trifluoromethyl)aniline. [Link]
-
Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. The Journal of Organic Chemistry, 70(3), 1019–1028. [Link]
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Solubility of Things. Aniline. [Link]
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A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 4-(Fluoromethyl)aniline for Pharmaceutical Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluoromethyl Group
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The fluorine atom, owing to its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] 4-(Fluoromethyl)aniline (CAS: 61865-29-0), a key building block, provides a reactive handle—the primary amine—for subsequent synthetic transformations, while introducing the valuable fluoromethyl group.[4] This group serves as a bioisostere for other functionalities and can enhance properties crucial for drug efficacy.
The journey from a promising molecular design to a viable drug candidate, however, is critically dependent on the quality of the starting materials. For a foundational building block like this compound, purity is not a mere specification—it is a prerequisite for reproducible results, scalable syntheses, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for navigating the commercial supplier landscape, qualifying vendors, and implementing robust analytical methods to verify the purity and identity of this critical reagent.
Chapter 1: Supplier Qualification: A Framework for Trust and Verification
Sourcing high-purity reagents requires a systematic approach that extends beyond a simple catalog search. The primary goal is to establish a reliable supply chain built on transparency, documentation, and rigorous in-house verification. The financial and temporal costs of failed experiments or contaminated batches due to impure starting materials far outweigh the initial investment in proper supplier qualification.
The process begins with identifying potential vendors and culminates in the confident release of the material for research and development activities. This workflow ensures that the material meets the stringent requirements of pharmaceutical research.
Sources
The Fluoromethyl Aniline Moiety: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorinated functional groups has become a paramount strategy in contemporary medicinal chemistry. Among these, the fluoromethyl group, in its various forms (–CH₂F, –CHF₂, and –CF₃), appended to an aniline scaffold, presents a particularly compelling case study in nuanced molecular design. This guide provides a comprehensive exploration of the synthesis, reactivity, and profound impact of the fluoromethyl group on the physicochemical and pharmacological properties of anilines. We will delve into the subtle yet significant electronic modulations imparted by mono-, di-, and trifluoromethyl substituents, their influence on metabolic stability, and their strategic deployment in the design of efficacious and safe therapeutics. This document is intended to serve as a detailed resource for professionals engaged in the intricate art and science of drug development, offering both foundational knowledge and actionable insights.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules can dramatically alter their properties in ways that are highly advantageous for drug development.[1][2][3] The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules at the site of fluorination.[1] Furthermore, the high electronegativity of fluorine can profoundly influence the electronic environment of a molecule, affecting its acidity, basicity, and propensity for intermolecular interactions.[1][3] The trifluoromethyl group (CF₃), in particular, has emerged as a valuable bioisostere for a methyl group or even a chlorine atom, offering a unique combination of steric bulk and potent electron-withdrawing character.[1] When appended to the versatile aniline core, a frequent pharmacophore in its own right, the fluoromethyl group unlocks a vast chemical space for the medicinal chemist to explore.
The Electronic Landscape of Fluoroalkyl-Substituted Anilines
The degree of fluorination on the methyl group attached to an aniline ring systematically modulates the electronic properties of the molecule, primarily through a strong inductive electron-withdrawing effect (-I effect). This has a profound impact on the basicity of the aniline nitrogen and the reactivity of the aromatic ring.
Basicity (pKa)
The lone pair of electrons on the aniline nitrogen is responsible for its basicity. Electron-withdrawing groups on the aromatic ring delocalize this lone pair, making it less available for protonation and thus decreasing the basicity (lowering the pKa of the conjugate acid).[4] The fluoromethyl groups are potent electron-withdrawing substituents, and their effect on the pKa of the anilinium ion is directly proportional to the number of fluorine atoms.
| Substituent | pKa of Conjugate Acid (approx.) | Hammett Constant (σp) |
| -H | 4.63 | 0.00 |
| -CH₂F | ~3.5 | +0.13 |
| -CHF₂ | ~2.5 | +0.32 |
| -CF₃ | ~1.5 | +0.54 |
Note: The pKa values are approximate and can vary based on the specific isomer and solvent conditions. The Hammett constants reflect the electronic influence of the substituent at the para position.
As the table illustrates, each successive addition of a fluorine atom to the methyl group results in a significant decrease in the basicity of the aniline. This ability to fine-tune the pKa is a critical tool for medicinal chemists, as it can influence a drug's solubility, membrane permeability, and binding affinity to its target.[4]
Aromatic Ring Reactivity
The fluoromethyl groups are strongly deactivating towards electrophilic aromatic substitution (EAS) due to their powerful electron-withdrawing nature.[5] This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging compared to unsubstituted aniline.[6] The deactivating effect also directs incoming electrophiles to the meta position.[7]
Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the ortho or para position relative to a strongly electron-withdrawing group like -CF₃.[8][9]
Synthesis of Fluoroalkyl Anilines: A Methodological Overview
The introduction of fluoromethyl groups into anilines can be achieved through various synthetic strategies, each with its own advantages and limitations.
Trifluoromethylation
The direct trifluoromethylation of anilines can be challenging due to the potential for N-trifluoromethylation and the often harsh reaction conditions. However, several methods have been developed:
-
From Trifluoromethylated Building Blocks: A common and reliable approach is to start with a pre-trifluoromethylated aromatic compound, such as a nitrobenzene or halobenzene derivative, and then introduce the amino group. For instance, the reduction of a trifluoromethyl-substituted nitrobenzene is a widely used method.[10]
Caption: General scheme for the synthesis of trifluoromethyl anilines via reduction of nitro-precursors.
-
Copper-Mediated Trifluoromethylation: The Sandmeyer-type reaction of anilines to form aryl halides, followed by a copper-mediated trifluoromethylation (e.g., using CF₃SiMe₃ and CuI), is another viable route.
Difluoromethylation and Monofluoromethylation
The synthesis of di- and monofluoromethyl anilines often requires specialized reagents and conditions.
-
Difluoromethylation: Reagents such as fluoroform (CHF₃) can be used for difluoromethylation reactions, although their low reactivity often necessitates specific activation methods.[11] Photoredox catalysis has also emerged as a powerful tool for the difluoroalkylation of anilines under mild conditions.[12]
-
Monofluoromethylation: Nucleophilic monofluoromethylation can be achieved using reagents like fluorobis(phenylsulfonyl)methane (FBSM), which can be deprotonated to generate a fluoromethide anion that reacts with suitable electrophiles.[13]
Reactivity of the Fluoromethyl Group and the Aniline Moiety
While the C-F bond is exceptionally strong, the fluoromethyl group is not entirely inert. The reactivity of the aniline moiety is also significantly influenced by the presence of the fluoromethyl substituent.
C-F Bond Reactivity
Under normal physiological conditions, the C-F bonds of a trifluoromethyl group are highly stable. However, under certain synthetic conditions, particularly with strong nucleophiles or in the presence of specific catalysts, reactions involving the C-F bond can occur. For instance, the reaction of 4-(trifluoromethyl)aniline with primary Grignard reagents can lead to a series of fluoride elimination and nucleophilic addition steps.
N-H Bond Reactivity
The electron-withdrawing nature of the fluoromethyl group increases the acidity of the N-H protons in the aniline. This can influence the reactivity of the amino group in reactions such as acylation and alkylation.
Electrophilic and Nucleophilic Aromatic Substitution
As previously discussed, the fluoromethyl group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[7] Conversely, it activates the ring towards nucleophilic aromatic substitution, especially when a leaving group is present at an ortho or para position.[8][9]
Caption: Contrasting reactivity of trifluoromethyl aniline in EAS and SNAr.
The Strategic Role of Fluoroalkyl Anilines in Drug Design: Case Studies
The unique properties of fluoromethylated anilines have been leveraged in the design of numerous successful drugs.
Enhancing Metabolic Stability
The high strength of the C-F bond makes the trifluoromethyl group an excellent "metabolic blocker."[1] By replacing a metabolically labile methyl group with a trifluoromethyl group, chemists can prevent oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.
Case Study: Nilotinib (Tasigna®)
Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. A key structural feature is the presence of a 3-(trifluoromethyl)aniline moiety. This group contributes to the overall metabolic stability of the molecule, allowing for a favorable pharmacokinetic profile.
Modulating Lipophilicity and Permeability
The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and can enhance a drug's ability to cross cell membranes.[1][3] This is particularly important for drugs targeting the central nervous system.
Case Study: Leflunomide (Arava®)
Leflunomide is an immunosuppressive drug used to treat rheumatoid arthritis. It contains a 4-trifluoromethylaniline core. The trifluoromethyl group contributes to the drug's lipophilicity, which is crucial for its absorption and distribution.
Fine-Tuning Receptor Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, leading to more potent and selective binding to its biological target.[1]
Case Study: Flutamide
Flutamide is an antiandrogen used in the treatment of prostate cancer. It features a 2-amino-5-nitrobenzotrifluoride structure, which can be considered a derivative of a trifluoromethyl aniline. The trifluoromethyl group is essential for its antagonist activity at the androgen receptor.
Experimental Protocols
General Procedure for the Reduction of a Trifluoromethyl-Substituted Nitroarene
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the trifluoromethyl-substituted nitroarene (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Reagent Addition: Add the reducing agent. Common choices include:
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) and purge the system with hydrogen gas (balloon or H₂ atmosphere).
-
Metal/Acid: Add iron powder (3-5 eq) followed by the slow addition of concentrated hydrochloric acid or acetic acid.
-
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature.
-
For catalytic hydrogenation, filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.
-
For metal/acid reduction, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: The crude product can be purified by column chromatography, recrystallization, or distillation.
Conclusion and Future Perspectives
The fluoromethyl aniline moiety has firmly established itself as a privileged scaffold in modern drug discovery. Its unique ability to modulate key ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties through a combination of steric and electronic effects provides medicinal chemists with a powerful tool for molecular optimization.[1][2][3] The continued development of novel and efficient synthetic methods for the introduction of mono-, di-, and trifluoromethyl groups will undoubtedly expand the utility of these valuable building blocks. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of a new generation of safer and more effective therapeutics built upon the versatile fluoromethyl aniline core.
References
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Rezaei, M., Mohammadinasab, E., & Momeni Esfahani, T. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial chemistry & high throughput screening, 22(5), 333–345.
- Suarez, C. C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(43), 11985–11991.
- Thakur, A., & Kumar, R. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
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Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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- Gross, K. C., Seybold, P. G., Peralta-Inga, Z., Murray, J. S., & Politzer, P. (2001). Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines. The Journal of organic chemistry, 66(21), 6919–6925.
- Cantillo, D., & Kappe, C. O. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(22), 5144-5148.
- Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 434-439.
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The Journal of Organic Chemistry. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. Retrieved from [Link]
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ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- Alric, J. P., Marquet, B., Billard, T., & Langlois, B. R. (2005). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry, 126(4), 437-441.
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. Chemical Society reviews, 37(8), 1727–1739.
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ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. Retrieved from [Link]
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. Chemical Society reviews, 37(8), 1727–1739.
- Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53789.
- Gross, K. C., Seybold, P. G., Peralta-Inga, Z., Murray, J. S., & Politzer, P. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. The Journal of organic chemistry, 66(21), 6919–6925.
- Zhang, Y., & Bordwell, F. G. (1995). A detailed investigation of subsitituent effects on N-h bond enthalpies in aniline derivatives and on the stability of corresponding N-centered radicals. The Journal of organic chemistry, 60(10), 3191-3196.
- Tan, M. L. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
- Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509-512.
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
- Rezaei, M., Mohammadinasab, E., & Momeni Esfahani, T. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial chemistry & high throughput screening, 22(5), 333–345.
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
- Uetrecht, J. (2014). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Expert opinion on drug metabolism & toxicology, 10(1), 1–4.
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Unraveling the Dual-Nature Electronic Effects of Fluoromethyl Substituents on the Aniline Ring: A Guide to Synthesis, Physicochemical Characterization, and Strategic Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the fluoromethyl substituents (-CH₂F, -CHF₂, and -CF₃) offer a unique toolkit for modulating the electronic properties of aromatic systems like aniline. This guide provides a comprehensive exploration of the nuanced electronic effects exerted by these groups on the aniline ring. We delve into the interplay of their strong inductive electron-withdrawing nature and the often-overlooked hyperconjugative and resonance effects. This document offers detailed, field-proven protocols for the synthesis and physicochemical analysis of fluoromethylated anilines, presents comparative data in a structured format, and provides a conceptual framework for leveraging these substituents in rational drug design and catalyst development.
Introduction: Beyond Simple Inductive Effects
The aniline scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its reactivity and physiological properties, particularly the basicity of the amino group, are exquisitely sensitive to the electronic nature of its ring substituents. While the trifluoromethyl (-CF₃) group is widely recognized as a potent electron-withdrawing group used to decrease basicity and enhance metabolic stability, the effects of its monofluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) counterparts are more complex and offer a finer scale for property modulation.
This guide moves beyond a simplistic view of these groups as mere inductive acceptors. We will explore the subtle interplay of:
-
Inductive Effect (σ-withdrawal): The primary electron-withdrawing effect operating through the sigma bond framework, driven by the high electronegativity of fluorine.
-
Hyperconjugation/Resonance (π-donation): The potential for C-F bonds to act as hyperconjugative donors or for the lone pairs on fluorine to participate in resonance, which can oppose the inductive effect.
-
Steric Profile: The increasing bulk from -CH₂F to -CF₃ and its impact on local geometry and intermolecular interactions.
Understanding this balance is critical for the rational design of molecules where the pKa of an aniline nitrogen needs to be precisely tuned, for instance, to optimize binding to a biological target or to control the reactivity of a synthetic intermediate.
Synthesis of Substituted Anilines: A Validated Protocol
The reliable synthesis of the target molecules is the foundation of any physicochemical study. The following protocol outlines a robust method for the reduction of the corresponding substituted nitrobenzenes, a common and scalable approach.
Protocol 2.1: Reductive Amination of Fluoromethyl-Substituted Nitrobenzenes
This protocol describes the reduction of a nitroaromatic compound to the corresponding aniline using tin(II) chloride. This method is chosen for its high functional group tolerance and reliable performance.
Materials:
-
4-(Trifluoromethyl)nitrobenzene (or -CH₂F, -CHF₂ analogue)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 5 M solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)nitrobenzene (1.0 eq).
-
Reagent Addition: Add ethanol (5-10 volumes) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) in one portion.
-
Initiation: Carefully add concentrated HCl (5-7 volumes) dropwise via an addition funnel. The reaction is exothermic. Maintain the temperature below 60°C with an ice bath if necessary.
-
Reaction & Monitoring: After the addition is complete, heat the mixture to reflux (approx. 80-90°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Basification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be >10. Caution: This is a highly exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude aniline can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Self-Validation System: The success of the synthesis is validated at each stage. TLC confirms the full consumption of the starting material. The pH check ensures complete precipitation of tin hydroxides. Final product purity is confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, which should be compared against reference data.
Quantifying Electronic Effects: pKa and Hammett Parameters
The most direct measure of the electronic effect of a substituent on the aniline ring is the acidity constant (pKa) of its conjugate acid (the anilinium ion). A lower pKa value indicates a less basic aniline, signifying a stronger electron-withdrawing effect from the substituent.
Diagram 3.1: Experimental Workflow for pKa Determination
Caption: Workflow for determining aniline pKa via potentiometric titration.
Table 3.1: Physicochemical Properties of Substituted Anilines
| Substituent (at para-position) | pKa of Anilinium Ion | Hammett Parameter (σp) | Nature of Effect |
| -H (Aniline) | 4.60 | 0.00 | Reference |
| -CH₃ | 5.08 | -0.17 | Weakly Electron-Donating (Inductive + Hyperconj.) |
| -CH₂F | ~4.1-4.3 (Est.) | +0.11 | Weakly Electron-Withdrawing (Inductive Dominant) |
| -CHF₂ | 3.48 | +0.32 | Moderately Electron-Withdrawing |
| -CF₃ | 2.75 | +0.54 | Strongly Electron-Withdrawing |
| -NO₂ | 1.02 | +0.78 | Very Strongly Electron-Withdrawing (Resonance) |
Note: pKa values can vary slightly depending on experimental conditions (solvent, temperature). The value for -CH₂F is an estimate based on available data and trends.
Analysis of Trends:
-
Progressive Basicity Decrease: As the number of fluorine atoms increases from -CH₃ to -CF₃, the pKa of the anilinium ion steadily decreases. This demonstrates a progressive and significant decrease in the basicity of the aniline nitrogen.
-
Inductive Effect Dominance: The primary driver for this trend is the powerful σ-inductive withdrawal of electron density from the ring by the highly electronegative fluorine atoms. This effect is cumulative, with -CF₃ being a much stronger acceptor than -CH₂F.
-
Hammett Correlation: The Hammett parameter (σp) quantifies the electronic influence of a para-substituent. The positive and increasing values from -CH₂F to -CF₃ confirm their electron-withdrawing nature and correlate well with the observed pKa values. The -CF₃ group's σp value of +0.54 places it in the category of strong electron-withdrawing groups, though it is still less withdrawing than a nitro group (-NO₂) which benefits from strong resonance withdrawal.
Deconvoluting Inductive and Resonance Effects
While the inductive effect is dominant, a deeper understanding requires considering other electronic contributions.
Diagram 4.1: Interplay of Electronic Effects
Caption: Opposing electronic forces acting on the aniline ring.
-
The Inductive Effect (-I): As established, the electronegativity of fluorine pulls electron density away from the aromatic ring through the sigma bonds. This de-stabilizes the positive charge on the anilinium ion, making the parent aniline less likely to accept a proton (i.e., less basic). This is the overwhelming effect for all fluoromethyl groups.
-
Hyperconjugation (+H) and Resonance (+R): Often termed "C-F hyperconjugation" or "fluorine resonance," there is a potential for electron donation from the C-F bonding orbitals or fluorine lone pairs into the π-system of the ring. This effect opposes the inductive withdrawal.
-
For the -CH₂F group, the C-H bonds can also participate in hyperconjugation, but the C-F bond's effect is more debated.
-
For the -CF₃ group, this resonance donation is generally considered negligible. The C-F bonds are poor π-donors, and the inductive effect is so powerful that it completely masks any minor resonance contribution. This is why -CF₃ is often referred to as a "pseudo-halogen" in terms of its electronic profile, being strongly inductively withdrawing with minimal resonance interaction.
-
The net effect observed in the pKa and Hammett data clearly shows that for the series -CH₂F, -CHF₂, and -CF₃, the inductive withdrawal is the dominant electronic interaction , and its magnitude increases with the number of fluorine atoms.
Practical Implications in Drug Development and Synthesis
The ability to fine-tune the pKa of the aniline moiety is a powerful tool for the medicinal chemist.
-
Optimizing Target Binding: Many drug targets, such as kinases and GPCRs, have binding pockets containing acidic or basic residues. An aniline nitrogen may need to be protonated to form a critical salt bridge with an acidic residue (e.g., aspartate or glutamate). By substituting the ring with -CHF₂ instead of -CF₃, one can decrease basicity enough to improve metabolic stability but retain sufficient basicity for this crucial interaction to occur at physiological pH (7.4).
-
Controlling Lipophilicity and Permeability: Increasing fluorination generally increases lipophilicity (logP), which can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and off-target effects. The fluoromethyl series provides a graded scale to optimize this property.
-
Modulating Reactivity in Synthesis: The nucleophilicity of the aniline nitrogen is directly tied to its basicity. A chemist can use a -CF₃ group to "protect" the aniline from undesired side reactions (e.g., acylation) while performing chemistry elsewhere on the molecule. Conversely, a less deactivating group like -CH₂F might be chosen when the aniline needs to participate in a subsequent nucleophilic substitution or coupling reaction.
Conclusion
The fluoromethyl substituents (-CH₂F, -CHF₂, -CF₃) provide a strategically vital platform for modulating the electronic landscape of the aniline ring. Their effects are a classic case study in the dominance of the inductive effect, which progressively increases with the degree of fluorination, leading to a predictable and tunable decrease in the basicity of the aniline nitrogen. While hyperconjugative and resonance effects are present, their contribution is minor compared to the powerful sigma-withdrawal. For the medicinal chemist and synthetic organic chemist, these substituents offer a high degree of control over a molecule's physicochemical properties, enabling the rational design of more effective, stable, and specific therapeutic agents and chemical intermediates.
References
-
Title: The Hammett Equation and Linear Free Energy Relationships Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: Substituent Effects on the Basicity of Aniline Source: Journal of Chemical Education, American Chemical Society URL: [Link]
-
Title: The pKa of Substituted Anilines: A Laboratory Experiment Source: Journal of Chemical Education, American Chemical Society URL: [Link]
-
Title: The Electronic Properties of the Trifluoromethyl Group Source: Angewandte Chemie International Edition, Wiley-VCH URL: [Link]
-
Title: A General and Efficient Method for the Reduction of Nitroarenes Source: Tetrahedron Letters, Elsevier URL: [Link]
Methodological & Application
Introduction: The Strategic Value of 4-(Fluoromethyl)aniline in Modern Synthesis
An Application Guide to the Suzuki-Miyaura Coupling of 4-(Fluoromethyl)aniline Derivatives
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The fluoromethyl group (-CH₂F), in particular, serves as a valuable bioisosteric replacement for hydroxyl or methyl groups, capable of modulating a compound's lipophilicity, metabolic stability, and binding interactions. This compound is an important building block that introduces this valuable moiety. However, its utility is intrinsically linked to the efficiency of downstream synthetic transformations.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials.[1][2][3] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate under basic conditions.[4]
Despite the reaction's robustness, substrates containing aniline functionalities present unique challenges, primarily due to the potential for the amine's lone pair to coordinate with and inhibit the palladium catalyst.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven insights, and detailed protocols for successfully employing halogenated this compound derivatives in Suzuki-Miyaura coupling reactions.
Mechanistic Principles and Inherent Challenges
A successful Suzuki coupling hinges on the smooth progression of its catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like anilines. The process is generally accepted to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Challenges with Aniline Substrates
-
Catalyst Inhibition: The nitrogen lone pair of the aniline can act as a ligand, coordinating to the palladium center. This can lead to the formation of stable, off-cycle complexes that reduce the concentration of the active catalyst and hinder the crucial oxidative addition step. This is a well-documented challenge when working with nitrogen-containing heterocycles and anilines.[5]
-
Substrate Reactivity: For this guide, we consider a halogenated derivative such as 2-bromo-4-(fluoromethyl)aniline as the coupling partner. The electronic properties of the aniline ring influence the rate-determining oxidative addition step. The amine is an electron-donating group, which can slow this step compared to electron-neutral or -deficient aryl halides.[8] The fluoromethyl group is generally considered weakly electron-withdrawing, which can help to mitigate this effect to some extent.
-
Protodeboronation: This is a major competing side reaction where the boronic acid coupling partner reacts with a proton source (often residual water in the solvent) to form an arene, effectively consuming the nucleophile without productive coupling.[8] This process is often accelerated by strong bases and higher temperatures. Electron-rich and heteroaromatic boronic acids are particularly susceptible.[8]
Strategic Optimization of Reaction Parameters
Overcoming the challenges associated with this compound derivatives requires careful selection of the catalyst system, base, and solvent. The "why" behind these choices is critical for developing a robust and reproducible protocol.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts (e.g., Buchwald G3/G4 Palladacycles) | Standard precursors like Pd(OAc)₂ are cost-effective but require in-situ formation of the active Pd(0) species. Modern, well-defined precatalysts form the active catalyst rapidly and under mild conditions, which is highly advantageous for preventing decomposition of unstable boronic acids.[9][10] |
| Ligand | Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) | This is the most critical factor. Standard ligands like PPh₃ are often ineffective for electron-rich or hindered substrates.[8] Bulky phosphine ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species that enters the catalytic cycle. Their electron-rich nature facilitates oxidative addition.[11][12] NHCs are strong σ-donors that form very stable palladium complexes, making them excellent for challenging couplings, including those with aryl chlorides.[13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3][14] For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior.[8] However, to minimize protodeboronation, a weaker base like K₂CO₃ should be screened, especially if the boronic acid is sensitive.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | Aprotic solvents are standard. A small amount of water is often beneficial, as it can aid in dissolving the base and facilitating the transmetalation step. However, excess water will promote protodeboronation. Using anhydrous solvents may be necessary in problematic cases.[8] |
| Temperature | 80-110 °C | The temperature must be sufficient to drive the reaction forward but not so high as to cause degradation of the catalyst, ligands, or starting materials. An initial screening at 100 °C is a common starting point.[15] |
Experimental Workflow and Protocols
The following section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a generic arylboronic acid. This protocol is a robust starting point and may require optimization for specific substrates.
Figure 2: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of 2-Bromo-4-(fluoromethyl)aniline with Phenylboronic Acid
This protocol describes a representative coupling reaction. Safety Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
2-Bromo-4-(fluoromethyl)aniline (1.0 eq.)
-
Phenylboronic Acid (1.2 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol% Pd)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq.)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Reflux condenser or sealed cap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-(fluoromethyl)aniline, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a typical solvent ratio (e.g., 10:1 Toluene:H₂O). The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or insufficient ligand. 2. Base is not strong enough. 3. Reaction temperature is too low. | 1. Screen a different ligand (e.g., RuPhos, SPhos) or use a more active precatalyst. Ensure reagents are pure. 2. Switch to a stronger base like Cs₂CO₃.[8] 3. Increase the temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Excess water in the reaction. 2. Base is too strong or hydrolytically unstable. 3. Boronic acid is highly susceptible. | 1. Use anhydrous solvents and ensure the base is anhydrous. 2. Switch to a milder base such as K₂CO₃ or CsF.[8] 3. Consider using the corresponding boronic acid pinacol ester, which is more stable and acts as a "slow-release" source of the boronic acid.[8] |
| Formation of Homocoupled Products | 1. Presence of oxygen in the reaction. 2. Catalyst degradation at high temperatures. | 1. Ensure thorough degassing of the solvent and maintenance of a positive inert atmosphere. 2. Attempt the reaction at a lower temperature (e.g., 80 °C).[8] |
Conclusion
The successful application of this compound derivatives in Suzuki-Miyaura cross-coupling is a highly achievable goal that unlocks access to a valuable class of chemical entities for drug discovery and materials science. While the inherent nature of the aniline moiety presents challenges such as catalyst inhibition, a rational and systematic approach to reaction optimization provides a clear path to success. The judicious selection of modern, bulky, electron-rich phosphine ligands is the most critical parameter, effectively overcoming the hurdles of slow oxidative addition and catalyst inhibition. By carefully tuning the base, solvent, and temperature, researchers can minimize side reactions like protodeboronation and achieve high yields of the desired biaryl products. The protocols and troubleshooting guide presented here serve as a robust foundation for developing efficient and scalable syntheses involving this important fluorinated building block.
References
- BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC - NIH.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Kinzel, T. (2010). (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace.
-
Abollino, O., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- BenchChem. (2025). Suzuki Coupling Reactions Involving 4-Fluoro-2-methoxy-N-methylaniline for the Synthesis of Novel Biaryl Compounds.
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). PMC - NIH.
-
Liao, C.-Y., et al. (2009). Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions. Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Han, Y., & Man, B. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (2020). YouTube. [Link]
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- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 10. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010) | Tom Kinzel | 550 Citations [scispace.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Incorporation of 4-(Fluoromethyl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic functionalization of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the myriad of building blocks available to medicinal chemists, fluorinated anilines have garnered significant attention for their ability to confer advantageous properties to lead compounds. While the trifluoromethyl group has been extensively utilized, its monofluoromethyl counterpart, as seen in 4-(fluoromethyl)aniline, offers a nuanced alternative with a distinct electronic and steric signature. This guide provides an in-depth exploration of this compound as a versatile building block, detailing its synthesis, reactivity, and applications, with a particular focus on the synthesis of kinase inhibitors. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable synthetic intermediate.
The Monofluoromethyl Group: A Subtle Yet Powerful Modulator in Drug Design
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity.[1][2] The monofluoromethyl (-CH2F) group, while less electronegative than the trifluoromethyl (-CF3) group, provides a unique set of properties that can be strategically exploited.
Key Physicochemical and Pharmacokinetic Implications:
| Property | Impact of Monofluoromethyl Group | Rationale and Field-Proven Insights |
| Lipophilicity (LogP) | Moderate Increase | The replacement of a hydrogen atom with fluorine increases lipophilicity, which can enhance membrane permeability and improve access to hydrophobic binding pockets within biological targets. The effect is less pronounced than with a -CF3 group, offering finer control over the molecule's overall LogP. |
| Basicity (pKa) | Decrease | The electron-withdrawing nature of the fluorine atom reduces the basicity of the aniline nitrogen. This modulation of pKa can be critical for optimizing interactions with target proteins and can influence the ionization state of the molecule at physiological pH, thereby affecting its absorption and distribution. |
| Metabolic Stability | Enhanced | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it more resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This "fluorine shield" can block sites of metabolism, leading to increased half-life and improved bioavailability of the drug candidate. |
| Hydrogen Bonding Capacity | Potential for Weak Hydrogen Bonding | The C-F bond can act as a weak hydrogen bond acceptor, potentially introducing new interactions with the target protein that can enhance binding affinity and selectivity. |
The judicious use of the this compound building block allows for a subtle yet impactful tuning of a molecule's drug-like properties, making it an attractive component in the medicinal chemist's toolbox.
Synthesis and Reactivity of this compound and its Derivatives
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. A common strategy involves the fluorination of a suitable precursor, such as 4-(hydroxymethyl)aniline or a derivative thereof.
The reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic ring, which can participate in a variety of chemical transformations crucial for the construction of complex bioactive molecules.
Figure 1: Illustrative synthetic route to this compound and its key reaction pathways.
Core Applications in Medicinal Chemistry: Building Blocks for Kinase Inhibitors
The aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, which are a critical class of drugs in oncology and immunology.[3] The this compound moiety can be readily incorporated into various kinase inhibitor backbones, such as quinazolines and quinolines, to modulate their potency, selectivity, and pharmacokinetic properties.
Figure 2: General scheme for the synthesis of 4-anilinoquinazoline kinase inhibitors.
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound and its derivatives. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Amide Bond Formation via Acyl Chloride
Objective: To synthesize an N-aryl amide from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl-N'-(4-fluoromethylphenyl)amine from a bromo-substituted this compound derivative and an amine.
Materials:
-
4-Bromo-1-(fluoromethyl)benzene (or a similar halo-derivative of this compound)
-
Amine of choice (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (1.5 eq) to a dry Schlenk tube.
-
Add the 4-bromo-1-(fluoromethyl)benzene (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube, remove it from the glovebox, and place it on a preheated stirrer hotplate at 80-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound from a bromo-substituted this compound derivative and a boronic acid.
Materials:
-
4-Bromo-1-(fluoromethyl)benzene (or a similar halo-derivative of this compound)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent mixture (e.g., Toluene/Water, 4:1)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add 4-bromo-1-(fluoromethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5]
Concluding Remarks
This compound represents a valuable and somewhat underutilized building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the monofluoromethyl group, provide a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthetic versatility of the aniline moiety allows for its seamless integration into a wide array of molecular scaffolds, particularly in the realm of kinase inhibitors. The protocols and insights presented in this guide are intended to empower researchers to explore the full potential of this promising intermediate in their drug discovery endeavors.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
- Imidazopyrazine tyrosine kinase inhibitors. Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
4-(trifluoromethyl) aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Further application of our protocol a Four aniline examples for... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations. Available at: [Link]
-
Kinase inhibitors - Patent US-9751837-B2. PubChem. Available at: [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Available at: [Link]
-
Certain protein kinase inhibitors - Patent US-10835535-B2. PubChem. Available at: [Link]
- 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors. Google Patents.
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
This compound | C7H8FN | CID 19991832. PubChem - NIH. Available at: [Link]
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Special Issue : Application of Organic Synthesis to Bioactive Compounds. MDPI. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Bioactive Amides from 4-(Fluoromethyl)aniline: Application Notes and Protocols
Introduction: The Strategic Importance of the Fluoromethylphenyl Amide Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. While the trifluoromethyl (-CF3) group has been extensively utilized, its close analog, the fluoromethyl (-CH2F) group, offers a nuanced alternative. The fluoromethyl group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxymethyl or methyl group, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
This application note provides a comprehensive guide to the synthesis of bioactive amides utilizing 4-(fluoromethyl)aniline as a key building block. Amide bonds are a cornerstone of pharmaceuticals, present in a vast array of drugs due to their metabolic stability and ability to form crucial hydrogen bonds with protein targets. The combination of the versatile amide linkage with the unique properties of the 4-(fluoromethyl)phenyl moiety presents a promising avenue for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.
While direct literature examples of bioactive amides synthesized from this compound are not abundant, the synthetic protocols outlined herein are based on robust and widely applicable amide bond-forming reactions successfully employed for structurally similar anilines, particularly 4-(trifluoromethyl)aniline. These methodologies provide a solid foundation for researchers to explore the chemical space of N-(4-(fluoromethyl)phenyl) amides.
Core Synthetic Strategy: Amide Bond Formation
The primary transformation involves the coupling of this compound with a carboxylic acid. This reaction is not spontaneous and requires the activation of the carboxylic acid component. Several reliable methods exist, with the choice of coupling reagent being critical and dependent on factors such as substrate scope, potential for racemization, and reaction conditions.
Mechanism of EDC/HOBt-Mediated Amide Coupling
One of the most common and effective methods for amide bond formation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This combination offers high yields and minimizes side reactions, including racemization of chiral carboxylic acids.
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: The nucleophilic HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester. This step is crucial as the HOBt ester is more stable than the O-acylisourea and less prone to racemization.
-
Nucleophilic Attack by the Amine: The this compound then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses to form the desired amide bond and regenerates HOBt.
The primary byproduct of this reaction is a water-soluble urea derivative of EDC, which can be easily removed during aqueous workup.
Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of N-(4-(fluoromethyl)phenyl) amides.
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol is a robust starting point for the synthesis of a wide range of amides from this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add this compound (1.0-1.2 eq), HOBt (1.2-1.5 eq), and DIPEA (2.0-3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can hydrolyze the activated carboxylic acid intermediates, reducing the yield.
-
0 °C Addition of EDC: The activation of the carboxylic acid is exothermic; adding EDC at low temperature controls the reaction rate and minimizes side reactions.
-
Base (DIPEA/TEA): Neutralizes the HCl salt of EDC and the HOBt, and facilitates the coupling reaction. DIPEA is often preferred as it is a non-nucleophilic base.
-
Aqueous Workup: The acidic wash removes unreacted amine and the basic catalyst. The basic wash removes unreacted carboxylic acid and HOBt. The water-soluble EDC-urea byproduct is also removed during these washes.[1]
Workflow Visualization
Figure 2: General workflow for the synthesis of bioactive amides.
Data Presentation: Examples of Bioactive Amides from Fluorinated Anilines
As specific bioactivity data for amides derived directly from this compound is limited in the public domain, this table presents examples of bioactive amides synthesized from the closely related 4-(trifluoromethyl)aniline. This data serves as a strong predictive guide for the types of biological activities that may be achieved with this compound derivatives.
| Amide Structure (from 4-(Trifluoromethyl)aniline) | Carboxylic Acid Partner | Biological Activity | Reference |
| N-(4-(trifluoromethyl)phenyl)benzamide | Benzoic acid | Precursor for more complex bioactive molecules; crystal structure and intermolecular interactions studied. | [2] |
| Flutamide analogue | Isobutyric acid | Anticancer, anti-angiogenic, antioxidant.[3] | [3] |
| Pyrazole Carboxamide | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Antibacterial, particularly against Gram-positive bacteria.[4] | [4] |
| Pyrimidine derivative | 4-(2-pyrimidinylamino)benzoic acid | Hedgehog signaling pathway inhibitors for cancer therapy.[5] | [5] |
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established, peer-reviewed synthetic methodologies that have been validated across a wide range of substrates.[6][7] To ensure the successful synthesis and validation of the target bioactive amides, the following steps are crucial:
-
Starting Material Purity: The purity of this compound and the carboxylic acid should be confirmed by NMR or GC-MS before use.
-
Reaction Monitoring: TLC or LC-MS should be used to monitor the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time.
-
Spectroscopic Characterization: The structure of the final product must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: The purity of the final compound should be determined by HPLC or elemental analysis to ensure it is suitable for biological testing.
By following these validation steps, researchers can have high confidence in the identity and purity of the synthesized bioactive amides.
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of novel bioactive amides. The standard and reliable amide coupling protocols, such as the EDC/HOBt method detailed here, can be readily applied to this starting material. The structural similarity to the well-studied 4-(trifluoromethyl)aniline suggests that the resulting amides are likely to exhibit a range of interesting biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Researchers in drug development are encouraged to utilize the protocols and insights provided in this application note to synthesize and screen libraries of N-(4-(fluoromethyl)phenyl) amides. The exploration of this chemical space could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. Future work could also involve the development of more diverse synthetic routes and the investigation of the specific structure-activity relationships of the fluoromethyl group in comparison to other fluorine-containing moieties.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Patsnap Eureka. (n.d.). Amide derivatives of aniline-related compound and composition of amide derivatives of aniline-related compound. Retrieved from [Link]
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2020). MedChemComm, 11(2), 393-399.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). Computational Biology and Chemistry, 92, 107484.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 953-963.
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1541–1549.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(4), 263-287.
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(11), 1541-1549.
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. (2020). Molecules, 25(10), 2268.
- Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018).
- Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (2018). Molecules, 23(10), 2586.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735.
- Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). European Journal of Medicinal Chemistry, 249, 115144.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules, 30(13), 5432.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). Bioorganic & medicinal chemistry, 24(5), 953–963.
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The Indispensable Role of 4-(Fluoromethyl)anilines in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorine in Agrochemical Design
In the continuous pursuit of more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into active molecules has emerged as a paramount strategy.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, have revolutionized the discovery and development of new agrochemicals.[2] Among the array of fluorine-containing building blocks, 4-(fluoromethyl)anilines, encompassing mono-, di-, and trifluoromethyl variants, have established themselves as critical intermediates in the synthesis of a multitude of commercially successful fungicides, insecticides, and herbicides.[3]
This technical guide provides an in-depth exploration of the applications of 4-(fluoromethyl)aniline and its derivatives in agrochemical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just synthetic protocols, but also insights into the causality behind experimental choices, thereby fostering a deeper understanding of the structure-activity relationships that govern the efficacy of these vital agricultural tools.
The Versatility of 4-(Fluoromethyl)anilines as Synthetic Building Blocks
4-(Fluoromethyl)anilines are prized for their dual reactivity: the nucleophilic amino group readily participates in amide bond formation, a cornerstone of many agrochemical structures, while the fluorinated alkyl group at the para-position profoundly influences the biological activity of the final product. The electron-withdrawing nature of the fluoromethyl group can significantly impact the pKa of the aniline nitrogen, influencing its reactivity in nucleophilic substitution and acylation reactions.[4]
The primary synthetic transformations involving 4-(fluoromethyl)anilines in agrochemical synthesis include:
-
Amide Bond Formation: The reaction of the aniline's amino group with carboxylic acids or their derivatives (e.g., acyl chlorides) is the most common method for incorporating this building block into larger molecular scaffolds. This reaction is fundamental to the synthesis of numerous succinate dehydrogenase inhibitor (SDHI) fungicides and anthranilic diamide insecticides.[4]
-
Diazotization and Subsequent Coupling Reactions: The amino group can be converted to a diazonium salt, which serves as a versatile intermediate for introducing a wide range of functional groups through reactions like the Sandmeyer or Gomberg-Bachmann reactions.[4]
-
Nucleophilic Aromatic Substitution: In certain derivatives, the fluorine atoms on the aromatic ring can be susceptible to nucleophilic attack, enabling the construction of complex heterocyclic systems.[5]
Application in Fungicide Synthesis: The Rise of SDHIs
Succinate dehydrogenase inhibitors (SDHIs) represent a major class of fungicides that act by disrupting the mitochondrial respiratory chain in fungi.[6] Many of the most potent SDHIs incorporate a pyrazole-carboxamide scaffold, where a substituted aniline, often a this compound derivative, is crucial for activity.[7][8] The trifluoromethyl or difluoromethyl group on the aniline ring plays a key role in binding to the succinate dehydrogenase enzyme complex.[9]
Case Study: Synthesis of Bixafen
Bixafen is a broad-spectrum pyrazole-carboxamide fungicide effective against a range of diseases in cereals and other crops. Its synthesis exemplifies the use of a fluorinated aniline derivative.
Synthetic Workflow for Bixafen:
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Application Notes & Protocols: 4-(Fluoromethyl)aniline Derivatives as Potential Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The strategic incorporation of fluorine into small molecule inhibitors can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[4] This document provides a comprehensive guide for researchers on the rationale, synthesis, and evaluation of 4-(fluoromethyl)aniline derivatives as a promising scaffold for the development of novel kinase inhibitors. We present detailed, field-tested protocols for the chemical synthesis of a representative compound, its biochemical and cellular characterization, and key structure-activity relationship (SAR) insights.
Introduction: The Strategic Advantage of the this compound Scaffold
The development of small molecule kinase inhibitors has revolutionized targeted therapy.[1][5] However, challenges such as acquired resistance and off-target toxicity necessitate the exploration of novel chemical matter. The aniline core is a well-established pharmacophore that frequently interacts with the hinge region of the kinase ATP-binding site, a crucial anchor for many inhibitors.[6]
The introduction of a fluoromethyl group at the 4-position of the aniline ring offers several distinct advantages rooted in the unique properties of fluorine:[4][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the fluoromethyl group lowers the pKa of the aniline nitrogen. This fine-tuning can be critical for optimizing interactions within the ATP-binding pocket and improving cell permeability.[6]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase active site, potentially increasing binding affinity and selectivity.[6]
-
Conformational Control: The fluoromethyl group can influence the conformation of the molecule, pre-organizing it for optimal binding to the target kinase.
This guide will walk through the complete workflow, from initial chemical synthesis to comprehensive biological evaluation, enabling researchers to effectively explore this promising class of compounds.
Experimental Workflow Overview
The successful development of a kinase inhibitor from the this compound scaffold follows a logical, multi-stage process. The workflow is designed to be iterative, with insights from biological testing informing the design of next-generation compounds.
Synthesis and Characterization Protocol
This section details the synthesis of a representative this compound derivative via a standard amide coupling reaction.
Protocol 3.1: Synthesis of N-(4-(fluoromethyl)phenyl)picolinamide
This protocol describes the coupling of this compound with picolinic acid, a common fragment in kinase inhibitor design.
Materials & Reagents:
-
This compound
-
Picolinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add picolinic acid (1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes.
-
Scientist's Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving it to completion.
-
-
Aniline Addition: Add this compound (1.05 eq) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Workup - Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes unreacted acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(4-(fluoromethyl)phenyl)picolinamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Biochemical Evaluation: Assessing Target Inhibition
The first step in biological evaluation is to determine if the synthesized compound inhibits the target kinase in vitro.[1] This is typically done using a purified, recombinant kinase enzyme.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[8]
Materials & Reagents:
-
Recombinant target kinase (e.g., EGFR, BTK, JAK3)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound stock solution (10 mM in DMSO)
-
ATP solution (at or near the Kₘ for the specific kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate. Include DMSO-only wells for 100% activity (high signal) and no-enzyme wells for background (low signal) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. Add this mix to all wells except the "no enzyme" controls.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[9]
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Add the ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.[9]
-
Data Analysis:
-
Subtract the background luminescence (average of "no enzyme" controls).
-
Normalize the data with the "no inhibitor" (DMSO) control representing 100% kinase activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cellular Characterization: Confirming On-Target Activity in a Biological Context
While in vitro assays are essential, it is crucial to confirm that the compound can enter cells and engage its target in a physiologically relevant environment.[10][11]
Protocol 5.1: Western Blot for Downstream Pathway Inhibition
This protocol assesses the inhibitor's effect on the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate indicates successful target inhibition in cells.
Materials & Reagents:
-
Cancer cell line known to be driven by the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound and positive control inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours). Include a known inhibitor as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C. Separate the proteins by size on an SDS-PAGE gel.[12]
-
Western Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., Total-AKT).
Structure-Activity Relationship (SAR) Analysis
SAR analysis relates changes in a molecule's structure to its biological activity, guiding the design of more potent and selective compounds.[13][14] A hypothetical SAR table for a series of this compound derivatives targeting Kinase X is presented below.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. scispace.com [scispace.com]
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- 10. inits.at [inits.at]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. In vitro kinase assay [protocols.io]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(Fluoromethyl)aniline
Introduction: The Strategic Value of the Fluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1][2][3] The fluoromethyl (-CH₂F) group, while less common than its trifluoromethyl (-CF₃) counterpart, offers a unique suite of physicochemical properties that medicinal chemists can leverage to fine-tune drug candidates.[4] It can act as a lipophilic hydrogen bond donor, serve as a bioisosteric replacement for hydroxyl or thiol groups, and enhance metabolic stability by blocking sites of oxidative metabolism.[3][5] Consequently, the development of robust synthetic methodologies to incorporate scaffolds like 4-(fluoromethyl)aniline into complex molecules is of paramount importance.
This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound derivatives. As a substrate, this molecule presents a unique electronic profile: the activating, ortho-, para-directing amino group in concert with the weakly electron-withdrawing fluoromethyl group. Understanding this interplay is critical for selecting the optimal catalytic system to achieve high-yield, selective C-C and C-N bond formations.
While direct literature on the cross-coupling of this compound is less prevalent than for its trifluoromethyl analog, this document provides robust, field-tested protocols adapted from closely related, electron-deficient aniline systems.[6][7] Each protocol is grounded in established mechanistic principles and designed to serve as a validated starting point for your research and development endeavors.
General Mechanistic Considerations: The Pd(0)/Pd(II) Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[8] These transformations universally proceed through a well-established Pd(0)/Pd(II) catalytic cycle, the efficiency of which is highly dependent on the electronic nature of the substrates and the choice of ligands and bases.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the this compound derivative. This is often the rate-limiting step. The electron-donating nature of the aniline moiety can slow this step compared to more electron-deficient aryl halides.
-
Transmetalation (for C-C couplings) or Ligand Exchange/Deprotonation (for C-N couplings):
-
In Suzuki reactions, an organoboron species, activated by a base, transfers its organic group to the palladium center.[9]
-
In Buchwald-Hartwig aminations, the amine coordinates to the palladium complex, followed by deprotonation by a strong base to form a palladium-amido complex.[10][11]
-
In Sonogashira couplings, a copper(I) co-catalyst typically activates the terminal alkyne, which then undergoes transmetalation to the palladium center.[12]
-
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst.[13] This step is often facilitated by bulky, electron-rich phosphine ligands.
Application Note 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(fluoromethyl)aniline
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, particularly for creating biaryl scaffolds prevalent in pharmaceuticals.[9][14] For a substrate like 2-bromo-4-(fluoromethyl)aniline, this reaction allows for the introduction of diverse aryl or heteroaryl groups.
Causality Behind Component Selection
-
Palladium Precatalyst: Pd(OAc)₂ or precatalysts like Pd₂(dba)₃ are common and effective sources of the active Pd(0) species upon reduction in the catalytic cycle.
-
Ligand: The combination of an electron-donating aniline and a weakly withdrawing fluoromethyl group requires a ligand that promotes both oxidative addition and reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices as they stabilize the palladium center and accelerate the key catalytic steps.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield, and an aqueous solution is often used to facilitate both the dissolution of the base and the transmetalation step.
-
Solvent: A mixture of a high-boiling point organic solvent (e.g., dioxane, toluene) and water is standard, providing a homogenous environment for the organic components while allowing the inorganic base to function effectively.
Detailed Protocol: Synthesis of 2-(Aryl)-4-(fluoromethyl)aniline
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials & Reagents:
-
2-Bromo-4-(fluoromethyl)aniline (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃, 2-3 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-(fluoromethyl)aniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
| Component | Example Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Efficient for electron-neutral/rich aryl bromides. |
| Base | K₂CO₃ (2.5 equiv) | Effective base for activating the boronic acid. |
| Solvent | Dioxane/H₂O (4:1) | Good balance of solubility for organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Typical Yield | 70-95% (estimated) | Based on similar substrates like bromo(trifluoromethyl)aniline.[6] |
Application Note 2: Buchwald-Hartwig Amination of 2-Bromo-4-(fluoromethyl)aniline
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, enabling the synthesis of complex arylamines from aryl halides.[10][11][15] This reaction is crucial for accessing novel derivatives of this compound, which are of high interest in pharmaceutical development.
Causality Behind Component Selection
-
Palladium Precatalyst: Specialized precatalysts (e.g., G3 or G4 palladacycles) or a combination of Pd₂(dba)₃ are highly effective. These systems are designed for stability and efficient generation of the active monoligated Pd(0) species.
-
Ligand: The choice of ligand is critical.[10] For coupling with primary or secondary amines, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often superior. They promote the challenging reductive elimination step to form the C-N bond and prevent β-hydride elimination side reactions.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine substrate after it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice. Weaker bases are generally ineffective.
-
Solvent: Anhydrous, non-protic, and relatively non-polar solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants.
Detailed Protocol: Synthesis of N-(Aryl/Alkyl)-4-(fluoromethyl)aniline Derivatives
Materials & Reagents:
-
2-Bromo-4-(fluoromethyl)aniline (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (2-4 mol%)
-
RuPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial, magnetic stirrer, heating block, inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add the 2-bromo-4-(fluoromethyl)aniline, followed by the anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated heating block at 100-110 °C.
-
Stir the reaction vigorously for 8-24 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Component | Example Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | A robust system for a wide range of amines. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Anhydrous Toluene | High-boiling, non-protic solvent compatible with the strong base. |
| Temperature | 110 °C | Ensures efficient catalyst turnover. |
| Typical Yield | 65-90% (estimated) | Based on protocols for similar electron-deficient anilines.[10][16] |
Application Note 3: Sonogashira Coupling of 2-Bromo-4-(fluoromethyl)aniline
The Sonogashira coupling provides a powerful pathway to C(sp²)-C(sp) bonds, yielding arylalkynes that are valuable intermediates in materials science and for the synthesis of complex heterocyclic compounds.[12][17][18]
Causality Behind Component Selection
-
Palladium Catalyst: Standard Pd(0) sources like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are highly effective.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst in the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex much more rapidly than the alkyne itself.[12]
-
Base: A liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.
-
Solvent: Anhydrous, polar aprotic solvents like THF or DMF are commonly used to ensure all reactants are soluble.
Detailed Protocol: Synthesis of 2-(Alkynyl)-4-(fluoromethyl)aniline
Figure 3: Step-by-step workflow for a typical Sonogashira coupling reaction.
Materials & Reagents:
-
2-Bromo-4-(fluoromethyl)aniline (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-(fluoromethyl)aniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF, followed by triethylamine. Stir to dissolve the solids.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC. Reaction times are typically 2-12 hours.
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts and salts.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Component | Example Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%) | The classic, reliable system for Sonogashira couplings. |
| Base | Triethylamine (TEA) | Acts as both base and co-solvent. |
| Solvent | Anhydrous THF | Ensures solubility of all reaction components. |
| Temperature | 25-50 °C | Mild conditions are often sufficient for this efficient reaction. |
| Typical Yield | 75-98% (estimated) | Based on high efficiency observed with similar substrates.[6] |
References
-
The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Application of Trifluoromethyl Substituted Free Anilines. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. NARGUND COLLEGE OF PHARMACY. Available at: [Link]
-
The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]
-
Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. PMC. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
The Intramolecular Heck Reaction. Wiley Online Library. Available at: [Link]
-
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH. Available at: [Link]
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. PMC - NIH. Available at: [Link]
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH. Available at: [Link]
-
Selective Fluoromethyl Couplings of Alkynes via Nickel Catalysis. ResearchGate. Available at: [Link]
-
Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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The Untapped Potential of 4-(Fluoromethyl)aniline in Heterocyclic Synthesis: A Guide for Discovery
In the landscape of drug discovery and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a well-established approach to modulate the physicochemical and pharmacological properties of bioactive molecules. While the trifluoromethyl (CF₃) group has been extensively utilized and studied, its monofluoromethyl (CH₂F) counterpart remains a comparatively underexplored yet highly promising functional motif. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed application notes for the use of 4-(fluoromethyl)aniline as a versatile building block in the synthesis of diverse heterocyclic compounds.
While direct literature on the synthetic applications of this compound is not as extensive as for its trifluoromethyl analogue, its structural features suggest significant potential. The fluoromethyl group can act as a bioisostere for methyl or hydroxymethyl groups, offering a unique combination of steric similarity with altered electronic properties due to the high electronegativity of the fluorine atom. This can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity, making this compound a valuable starting material for generating novel chemical entities.
This document will present robust, adaptable protocols for the synthesis of key heterocyclic scaffolds—quinolines, indoles, and benzimidazoles—using this compound. The methodologies are based on well-established, named reactions for aniline derivatives, with specific considerations for the reactivity of the fluoromethyl-substituted starting material.
I. Synthesis of 6-(Fluoromethyl)quinolines via Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction and its variations are cornerstone methods for the synthesis of the quinoline scaffold. This acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds (or their precursors) is a powerful tool for creating substituted quinolines. The following protocol outlines a representative synthesis of a 6-(fluoromethyl)quinoline derivative.
Rationale and Mechanistic Insight
The reaction proceeds through the 1,4-conjugate addition of the aniline nitrogen to an α,β-unsaturated aldehyde or ketone, which can be generated in situ. This is followed by an acid-catalyzed electrophilic cyclization of the resulting β-anilino carbonyl compound onto the electron-rich aromatic ring. Subsequent dehydration and oxidation yield the aromatic quinoline ring system. The fluoromethyl group at the 4-position of the aniline is expected to be stable under these acidic conditions and will ultimately reside at the 6-position of the quinoline core.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 6-(fluoromethyl)quinoline.
Detailed Experimental Protocol
Synthesis of 6-(Fluoromethyl)quinoline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL).
-
Addition of Reagents: To the stirred sulfuric acid, add this compound (12.5 g, 0.1 mol) in portions, ensuring the temperature does not exceed 60 °C. Following this, add glycerol (27.6 g, 0.3 mol) and a mild oxidizing agent such as nitrobenzene (6.15 g, 0.05 mol).
-
Heating and Reflux: Heat the reaction mixture gently in a controlled manner. An exothermic reaction will commence. Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 130-140 °C) for 3-4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and cautiously pour it into a large beaker containing ice water (500 mL).
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.
-
The crude product will separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6-(fluoromethyl)quinoline by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
| Parameter | Expected Value/Observation |
| Yield | 50-65% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic and fluoromethyl protons |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Triplet corresponding to the CH₂F group |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product |
II. Fischer Indole Synthesis of 5-(Fluoromethyl)indoles
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. This protocol describes the synthesis of a 5-(fluoromethyl)indole derivative, a valuable scaffold in medicinal chemistry.
Rationale and Mechanistic Insight
The synthesis begins with the formation of a phenylhydrazone from 4-(fluoromethyl)phenylhydrazine and a suitable ketone (e.g., acetone). The phenylhydrazone then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement (the key step), followed by the loss of ammonia to form the indole ring. The fluoromethyl group is robust and does not interfere with the reaction mechanism, ultimately appearing at the 5-position of the indole.
Diagram of the Proposed Synthetic Pathway
Caption: Key steps in the Fischer synthesis of a 5-(fluoromethyl)indole.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Fluoromethyl)phenylhydrazine
-
Diazotization: Dissolve this compound (12.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a beaker cooled to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (45 g, 0.2 mol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C and slowly add the diazonium salt solution prepared in the previous step, maintaining the temperature below 10 °C.
-
Isolation: After the addition is complete, stir the mixture for 2 hours at room temperature. The hydrochloride salt of the hydrazine will precipitate. Filter the solid, wash with a small amount of cold water, and then treat with a concentrated sodium hydroxide solution to liberate the free hydrazine base. Extract with diethyl ether, dry the organic layer over anhydrous potassium carbonate, and remove the solvent to yield 4-(fluoromethyl)phenylhydrazine.
Step 2: Synthesis of 2-Methyl-5-(fluoromethyl)-1H-indole
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-(fluoromethyl)phenylhydrazine (14.0 g, 0.1 mol) in ethanol (100 mL). Add acetone (6.4 g, 0.11 mol) and a few drops of glacial acetic acid. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add a suitable acid catalyst, such as polyphosphoric acid (50 g) or a mixture of zinc chloride (20 g) in ethanol (100 mL).
-
Heating: Heat the mixture to 80-100 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
After removing the solvent, purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or recrystallization to obtain 2-methyl-5-(fluoromethyl)-1H-indole.
-
| Parameter | Expected Value/Observation |
| Yield (Overall) | 45-60% |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic indole NH proton, aromatic, methyl, and fluoromethyl signals |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Triplet signal for the CH₂F group |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak confirming the molecular weight of the indole product |
III. Phillips Condensation for the Synthesis of 6-(Fluoromethyl)benzimidazoles
The Phillips condensation is a reliable method for synthesizing 2-substituted benzimidazoles by reacting an o-phenylenediamine with a carboxylic acid under acidic and high-temperature conditions. This approach can be adapted to use 4-(fluoromethyl)benzene-1,2-diamine as a key precursor.
Rationale and Mechanistic Insight
The synthesis requires the preparation of 4-(fluoromethyl)benzene-1,2-diamine, which can be achieved by nitration of a protected this compound, followed by reduction of the nitro group. The resulting diamine is then condensed with a carboxylic acid (e.g., acetic acid). The reaction involves the initial formation of an amide, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring. The fluoromethyl group remains intact throughout this sequence.
Diagram of the Proposed Reaction Scheme
Caption: Synthetic route to 6-(fluoromethyl)benzimidazoles.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Fluoromethyl)benzene-1,2-diamine
-
Protection: Acetylate this compound with acetic anhydride to protect the amino group.
-
Nitration: Carefully nitrate the resulting acetanilide with a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the amino group.
-
Deprotection and Reduction: Hydrolyze the acetyl group under acidic or basic conditions. Subsequently, reduce the nitro group to an amino group using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl), to yield 4-(fluoromethyl)benzene-1,2-diamine.
Step 2: Synthesis of 2-Methyl-6-(fluoromethyl)-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask, place 4-(fluoromethyl)benzene-1,2-diamine (14.0 g, 0.1 mol) and glacial acetic acid (60 mL).
-
Heating: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting diamine is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (200 mL) and carefully neutralize with ammonium hydroxide or sodium carbonate solution until the product precipitates.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-methyl-6-(fluoromethyl)-1H-benzimidazole.
| Parameter | Expected Value/Observation |
| Yield (from diamine) | 75-85% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Signals for the benzimidazole NH, aromatic, methyl, and fluoromethyl protons |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | Triplet signal characteristic of the CH₂F group |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the product's molecular weight |
Conclusion and Future Outlook
This compound represents a building block with significant, yet largely untapped, potential for the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the chemistry of this versatile precursor. By adapting established synthetic methodologies, it is possible to access a wide array of 6-(fluoromethyl)quinolines, 5-(fluoromethyl)indoles, and 6-(fluoromethyl)benzimidazoles. The unique electronic properties of the fluoromethyl group are poised to impart advantageous characteristics to these heterocyclic cores, opening new avenues for the development of next-generation therapeutic agents and crop protection chemicals. Further research into the reaction scope and optimization of conditions for these and other heterocyclic systems is highly encouraged.
References
Due to the limited specific literature on this compound, the following references pertain to the general synthetic methods for anilines which have been adapted in this guide.
-
Skraup-Doebner-von Miller Quinoline Synthesis
- Title: The Skraup-Doebner-von Miller Quinoline Synthesis
- Source: Chemical Reviews
-
URL: [Link]
-
Fischer Indole Synthesis
- Title: The Fischer Indole Synthesis
- Source: Chemical Reviews
-
URL: [Link]
-
General Synthesis of Benzimidazoles
- Title: Benzimidazoles: A medicinally important heterocyclic moiety
- Source: Medicinal Chemistry Research
-
URL: [Link]
-
4-(Fluoromethyl)
- Title: this compound
- Source: PubChem, N
-
URL: [Link]
Sources
Application Notes and Protocols: 4-(Fluoromethyl)aniline as a Versatile Precursor for the Synthesis of Pharmaceutical Ingredients
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(Fluoromethyl)aniline as a pivotal precursor in the synthesis of active pharmaceutical ingredients (APIs). We delve into the compound's physicochemical properties, explore its reactivity, and present detailed, field-proven protocols for its application in constructing key pharmaceutical scaffolds, with a particular focus on kinase inhibitors. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic strategies.
Introduction: The Strategic Importance of the Fluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into molecular scaffolds is a well-established strategy in modern drug discovery for enhancing a compound's pharmacokinetic and pharmacodynamic profile. The fluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability. This compound, with its reactive amine handle and the strategically positioned fluoromethyl moiety, serves as a valuable building block for a diverse range of pharmaceutical agents. Its utility stems from the ability to participate in a variety of coupling reactions to form complex heterocyclic systems, a common feature in many targeted therapies.[1]
The presence of the fluoromethyl group can significantly influence a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins.[2] Furthermore, the C-F bond's high strength often imparts metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes make this compound an attractive starting material for the synthesis of next-generation therapeutics.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a precursor is fundamental to successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | [3] |
| Molecular Weight | 125.14 g/mol | [3] |
| Appearance | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Solubility | Soluble in various organic solvents | [4] |
| CAS Number | 61865-29-0 | [3] |
Safety and Handling:
This compound should be handled in accordance with good laboratory practices.[5] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Refer to the material safety data sheet (MSDS) for comprehensive safety information.[8][9]
Synthetic Applications in Pharmaceutical Scaffolds
This compound is a versatile precursor for the synthesis of various pharmaceutical scaffolds, most notably kinase inhibitors. The aniline moiety provides a nucleophilic center for the formation of C-N bonds, a key step in the construction of many heterocyclic cores.
Synthesis of 4-Anilinoquinoline and 4-Anilinoquinazoline Kinase Inhibitors
4-Anilinoquinolines and 4-anilinoquinazolines are privileged scaffolds in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[10][11] The aniline fragment often plays a crucial role in binding to the hinge region of the kinase domain.
Workflow for the Synthesis of 4-Anilinoquinoline Derivatives:
Caption: Synthesis of 4-Anilinoquinoline Derivatives.
Protocol 1: Synthesis of a 4-(4-(Fluoromethyl)anilino)quinoline Derivative
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between a 4-chloroquinoline and this compound.
Materials:
-
Substituted 4-chloroquinoline (1.0 mmol)
-
This compound (1.2 mmol)
-
Isopropanol (10 mL)
-
Concentrated HCl (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add the substituted 4-chloroquinoline (1.0 mmol) and this compound (1.2 mmol).
-
Add isopropanol (10 mL) to the flask.
-
Add a catalytic amount of concentrated HCl to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-anilinoquinoline derivative.[12]
Causality of Experimental Choices:
-
Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point for reflux and can dissolve both reactants.
-
Catalyst: The addition of a catalytic amount of acid protonates the quinoline nitrogen, making the 4-position more susceptible to nucleophilic attack.
-
Excess Aniline: A slight excess of the aniline is used to ensure complete consumption of the limiting 4-chloroquinoline.
N-Arylation Reactions
Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, provide a robust method for forming C-N bonds and are applicable to the arylation of various nitrogen-containing heterocycles with this compound.[13]
Workflow for Copper-Catalyzed N-Arylation:
Caption: Copper-Catalyzed N-Arylation Workflow.
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole with a Bromo-Substituted this compound Analog
This protocol outlines a general procedure for the N-arylation of imidazole. Note that for this compound itself, a corresponding halo-substituted precursor would be required.
Materials:
-
Imidazole (1.2 mmol)
-
Aryl bromide (e.g., a bromo-substituted aniline derivative) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl bromide (1.0 mmol), CuI (0.05 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Ligand: 1,10-Phenanthroline is a common ligand in Ullmann reactions that stabilizes the copper catalyst and facilitates the reductive elimination step.
-
Base: Cesium carbonate is an effective base for deprotonating the imidazole, making it a more potent nucleophile.
-
Solvent: Anhydrous dioxane is a high-boiling, aprotic solvent suitable for this type of cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical ingredients. Its unique electronic properties and the metabolic stability conferred by the fluoromethyl group make it a strategic building block in modern medicinal chemistry. The protocols and workflows detailed in this application note provide a solid foundation for researchers to leverage the synthetic potential of this compound in the development of novel therapeutics, particularly in the area of kinase inhibitors.
References
- Vertex AI Search. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
- Thermo Fisher Scientific. (2025). 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unveiling 4-Fluoro-3-(trifluoromethyl)aniline: A Key OLED Intermediate.
- Apollo Scientific. (2023). This compound hydrochloride - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.
- Wikipedia. (2025). 4-(Trifluoromethyl)aniline.
- ChemicalBook. (2025). 4-Fluoro-3-(trifluoromethyl)aniline.
- ECHEMI. (2019). 4-Fluoro-3-(trifluoromethyl)aniline SDS, 2357-47-3 Safety Data Sheets.
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- Smolecule. (2023). Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7.
- National Center for Biotechnology Information. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC.
- HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- CPAchem. (2022). Safety data sheet - 4-(Trifluoromethyl)aniline.
- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline.
- CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET.
- Benchchem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline.
- Benchchem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (n.d.). Synthesis route to furnish 4-anilinoquinoline (8).
- ResearchGate. (2025). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones.
- PubMed. (n.d.). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- PubMed. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors.
- PubMed. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
- National Center for Biotechnology Information. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC.
- National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC.
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Application Notes & Protocols: Derivatization of 4-(Fluoromethyl)aniline for Biological Screening
Abstract
4-(Fluoromethyl)aniline is a versatile building block in medicinal chemistry and drug discovery. The presence of the fluoromethyl group can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1] Derivatization of the primary amino group allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space to identify novel bioactive compounds. This document provides a comprehensive guide with detailed protocols for the synthesis of amide, sulfonamide, and urea derivatives of this compound, which are key scaffolds in many therapeutic agents.[1][2] Furthermore, it outlines the standard analytical techniques for the characterization of these derivatives, ensuring their identity and purity for subsequent biological screening.
Introduction: The Strategic Importance of this compound in Drug Discovery
The aniline scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals.[2] Strategic functionalization of the aniline core is a key approach in modulating the biological activity and physicochemical properties of drug candidates. This compound, in particular, has garnered significant interest due to the unique properties conferred by the fluoromethyl moiety. This group can act as a lipophilic hydrogen bond donor, influencing molecular interactions with biological targets. Its introduction into a molecule can lead to enhanced bioavailability and metabolic stability, critical parameters in drug development.[2]
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. By converting this amine into amides, sulfonamides, or ureas, researchers can systematically modify the structure of a lead compound to optimize its activity, selectivity, and pharmacokinetic profile. These derivatization strategies are fundamental in constructing libraries of compounds for high-throughput biological screening.
Derivatization Strategies and Experimental Workflows
The primary amino group (-NH2) of this compound is a nucleophile that readily reacts with various electrophiles. The most common and impactful derivatization strategies for biological screening involve N-acylation, N-sulfonylation, and the formation of ureas. Each of these transformations introduces a distinct functional group with unique physicochemical properties, thereby influencing the biological activity of the resulting molecule.
The general workflow for these derivatizations follows a logical sequence of reaction, work-up, purification, and characterization to ensure the integrity of the synthesized compounds for screening.
Diagram 1: General Derivatization Workflow
Sources
Application Notes: A Guide to the Scale-Up Synthesis of 4-(Fluoromethyl)aniline for Industrial Applications
Abstract: 4-(Fluoromethyl)aniline is a pivotal building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique monofluoromethyl group can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This document provides a comprehensive, field-proven guide for the robust and scalable synthesis of this compound (CAS No: 61865-29-0), designed for researchers, process chemists, and drug development professionals.[2][3] We present a two-step synthetic route commencing from commercially available 4-nitrobenzyl alcohol, focusing on industrially viable methodologies, critical safety protocols, and in-depth process control.
Strategic Overview of the Synthetic Pathway
For the industrial production of this compound, a convergent and efficient synthesis strategy is paramount. The selected pathway involves two robust and well-characterized transformations: (1) the catalytic hydrogenation of a nitroarene to an aniline, and (2) the deoxofluorination of a benzylic alcohol. This route is advantageous due to the availability of starting materials, high-yielding reactions, and manageable purification procedures at scale.
The overall transformation is as follows:
- Step 1: Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol.
- Step 2: Nucleophilic Fluorination of 4-Aminobenzyl Alcohol to this compound.
This late-stage fluorination strategy avoids the handling of potentially unstable fluorinated nitro-aromatics and leverages the greater stability of the 4-aminobenzyl alcohol intermediate.
Caption: High-level workflow for the two-step synthesis.
Part I: Scale-Up Synthesis of 4-Aminobenzyl Alcohol (Intermediate)
Principle & Mechanistic Insight
The reduction of an aromatic nitro group to an amine is a cornerstone of industrial organic synthesis.[4] Catalytic hydrogenation is the method of choice for its high efficiency, selectivity, and clean reaction profile, avoiding the stoichiometric, often toxic, metal waste associated with reagents like stannous chloride.[5] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where hydrogen gas is activated and sequentially reduces the nitro group to the corresponding amine.
The process is highly exothermic and requires careful thermal management to prevent runaway reactions and the formation of undesired byproducts, such as nitroso or hydroxylamine intermediates.[6]
Detailed Scale-Up Protocol
This protocol is designed for a 100 L scale. All operations should be conducted in a well-ventilated area with appropriate engineering controls.
Equipment:
-
100 L Hydrogenation Reactor (e.g., Hastelloy or Stainless Steel) with temperature and pressure controls, mechanical stirring, and a cooling jacket.
-
Filtration system (e.g., Nutsche filter) for catalyst removal.
-
200 L Glass-lined reactor for work-up.
Materials:
| Reagent | CAS No. | Quantity | Molar Eq. | Purity |
| 4-Nitrobenzyl alcohol | 100-13-0 | 10.0 kg | 1.0 | >98% |
| 10% Palladium on Carbon (50% wet) | 7440-05-3 | 0.5 kg | ~0.004 | - |
| Methanol (MeOH) | 67-56-1 | 50 L | - | Anhydrous |
| Celite® (Filter Aid) | 61790-53-2 | 1.0 kg | - | - |
Procedure:
-
Reactor Charging: Charge the 100 L hydrogenation reactor with 4-nitrobenzyl alcohol (10.0 kg) and methanol (50 L). Begin stirring to ensure complete dissolution.
-
Inerting: Purge the reactor headspace with nitrogen gas three times to remove all oxygen.
-
Catalyst Slurry: In a separate container, prepare a slurry of 10% Pd/C (0.5 kg) in methanol (2 L).
-
Catalyst Charging: Under a gentle nitrogen flow, carefully charge the catalyst slurry to the reactor.
-
Hydrogenation:
-
Seal the reactor and begin cooling the jacket to 15-20°C.
-
Pressurize the reactor with hydrogen gas to 4-5 bar (approx. 60-75 psi).
-
Increase the reactor temperature to 25-30°C. The reaction is exothermic; use the cooling jacket to maintain the temperature within this range.
-
Monitor the reaction progress by hydrogen uptake and in-process control sampling. The reaction is typically complete within 4-6 hours.
-
-
In-Process Control (IPC): After hydrogen uptake ceases, take a sample from the reactor. Analyze by HPLC or TLC to confirm the complete consumption of the starting material.
-
Catalyst Filtration:
-
Depressurize the reactor and purge three times with nitrogen.
-
Transfer the reaction mixture to the filtration system, which has been pre-coated with a layer of Celite®.
-
Filter the catalyst, washing the filter cake with methanol (2 x 5 L). The catalyst must be kept wet with solvent at all times to prevent ignition upon contact with air.
-
-
Solvent Removal: Transfer the clear filtrate to the 200 L reactor. Concentrate the solution under reduced pressure at a temperature below 50°C to obtain a concentrated oil or solid.
-
Isolation: The resulting crude 4-aminobenzyl alcohol can often be used directly in the next step. If higher purity is required, recrystallization from an ethanol/water mixture can be performed.[6]
Expected Yield: 90-95% Expected Purity (crude): >95% (by HPLC)
Part II: Scale-Up Synthesis of this compound (Final Product)
Principle & Mechanistic Insight
The conversion of the benzylic alcohol in 4-aminobenzyl alcohol to a fluoride is achieved via nucleophilic substitution. Deoxyfluorinating reagents like (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation.[7] For scale-up applications, Deoxo-Fluor® is often preferred due to its demonstrably higher thermal stability, reducing the risk of runaway decomposition.[7][8]
The reaction proceeds via an SN2 mechanism. The hydroxyl group of the alcohol attacks the sulfur atom of Deoxo-Fluor®, forming an intermediate alkoxyaminosulfur difluoride. Intramolecular or intermolecular attack by the fluoride ion on the benzylic carbon, with the concomitant departure of a stable leaving group, yields the desired fluoromethyl product.
Caption: Simplified SN2 mechanism for deoxofluorination.
Critical Safety Considerations for Fluorination
-
Toxicity: Deoxyfluorinating agents are corrosive and react violently with water to release highly toxic and corrosive hydrogen fluoride (HF).[9] All operations must be performed in a dry, inert atmosphere within a chemical fume hood or a closed reactor system.
-
Personal Protective Equipment (PPE): Full PPE is mandatory, including acid-resistant gloves (neoprene or nitrile), a lab coat, and chemical splash goggles with a face shield.[10][11] Keep calcium gluconate gel readily available as a first aid measure for HF exposure.
-
Thermal Hazard: Although more stable than DAST, Deoxo-Fluor® can decompose exothermically at elevated temperatures (above 110-140°C).[8] Strict temperature control is essential.
-
Quenching: The reaction quench must be performed slowly and carefully by adding the reaction mixture to a cooled, stirred solution of a base (e.g., sodium bicarbonate) to neutralize HF and unreacted reagent.
Detailed Scale-Up Protocol
This protocol is based on a 100 L scale, assuming the crude product from Part I is used.
Equipment:
-
100 L Glass-lined Reactor with temperature control, mechanical stirring, a dropping funnel, and a connection to a caustic scrubber.
-
200 L Reactor for quenching and work-up.
Materials:
| Reagent | CAS No. | Quantity | Molar Eq. | Purity |
| 4-Aminobenzyl alcohol (crude) | 623-04-1 | ~7.8 kg (from 10 kg start) | 1.0 | ~95% |
| Deoxo-Fluor® | 202289-38-1 | 16.0 kg (13.3 L) | 1.15 | - |
| Dichloromethane (DCM) | 75-09-2 | 60 L | - | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ~100 L | - | Aqueous |
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. Connect the reactor vent to a caustic scrubber system.
-
Substrate Charging: Charge a solution of 4-aminobenzyl alcohol (~7.8 kg) in anhydrous dichloromethane (40 L) to the reactor.
-
Cooling: Cool the reactor contents to -10°C to 0°C using the cooling jacket.
-
Reagent Addition: Slowly add Deoxo-Fluor® (16.0 kg) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Quenching:
-
In the 200 L reactor, prepare a cooled (0-5°C) and vigorously stirred solution of saturated sodium bicarbonate (~100 L).
-
Slowly transfer the reaction mixture from the first reactor into the bicarbonate solution. This step is highly exothermic and will release gas (CO₂). Maintain efficient cooling and stirring, ensuring the quench temperature stays below 20°C.
-
-
Work-up:
-
Once the transfer is complete, continue stirring for 30 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the lower organic (DCM) layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 L).
-
Combine all organic layers and wash with brine (20 L).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a clear oil.
-
Expected Yield: 70-80% Expected Purity: >98% (by GC/HPLC)
Analytical Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity and purity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminobenzyl Fluoride - CAS - 61865-29-0 | Axios Research [axios-research.com]
- 3. Teriflunomide Impurity 8 | 61865-29-0 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Integration of 4-(Fluoromethyl)aniline in the Advancement of Novel Organic Materials
Introduction: The Rising Prominence of Fluorinated Anilines
In the landscape of advanced materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a transformative approach for fine-tuning material properties. Among the class of fluorinated building blocks, 4-(Fluoromethyl)aniline stands out as a versatile and highly valuable synthon for the development of novel organic materials with tailored functionalities. Its unique combination of an electron-donating amino group and an electron-withdrawing fluoromethyl group imparts a distinct electronic character, influencing intermolecular interactions, thermal stability, and optoelectronic properties. This guide provides an in-depth exploration of the applications of this compound in the synthesis of high-performance polymers, advanced organic light-emitting diodes (OLEDs), and liquid crystals, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| CAS Number | 61865-29-0 | [1] |
| Appearance | Varies; typically a liquid or low-melting solid | General knowledge |
| Solubility | Generally soluble in common organic solvents | General knowledge |
The presence of the fluoromethyl group (-CH₂F) significantly influences the electronic properties of the aniline ring, enhancing its utility in creating materials with specific thermal and electronic characteristics.
Application in High-Performance Polyamides and Polyimides
The amine functionality of this compound makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the fluoromethyl group can enhance solubility, thermal stability, and dielectric properties of the resulting polymers.[2]
Protocol 1: Synthesis of a Novel Polyamide Incorporating this compound
This protocol details the direct polycondensation of this compound with a dicarboxylic acid to yield a fluorinated polyamide.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve this compound (1.0 equivalent) in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add terephthaloyl chloride (1.0 equivalent) to the stirred solution.
-
Add pyridine (2.0 equivalents) dropwise to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 12 hours.
Workflow for Polyamide Synthesis:
Caption: Workflow for the synthesis of a polyamide from this compound.
Characterization of Fluorinated Polyamides
The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm the formation of amide linkages. | Appearance of characteristic C=O stretching (amide I) and N-H bending (amide II) bands. |
| ¹H and ¹⁹F NMR Spectroscopy | Elucidate the polymer structure and confirm the incorporation of the fluoromethyl group. | Resonances corresponding to the aromatic protons and the fluoromethyl group. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight and molecular weight distribution. | Provides number-average (Mn) and weight-average (Mw) molecular weights. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determines the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | Identifies the temperature at which the polymer transitions from a glassy to a rubbery state. |
Application in Organic Light-Emitting Diodes (OLEDs)
Fluorinated aniline derivatives are valuable in the development of materials for OLEDs. The introduction of fluorine can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the material's resistance to oxidative degradation. While specific protocols for this compound in OLEDs are not widely published, its properties suggest its potential as a building block for hole-transporting materials (HTMs) or as a substituent on emissive molecules.
Conceptual Protocol: Incorporation of a this compound-based Material into an OLED Device
This conceptual protocol outlines the fabrication of a simple OLED device incorporating a hypothetical hole-transporting layer (HTL) derived from this compound.
Device Structure: ITO / HTL / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Hypothetical this compound-based Hole-Transporting Material (HTM)
-
Emissive material (e.g., Alq₃ doped with a fluorescent dye)
-
Electron-transporting material (e.g., Alq₃)
-
Low work function metal for cathode (e.g., LiF/Al)
Procedure:
-
Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function.
-
Dissolve the this compound-based HTM in a suitable organic solvent and spin-coat it onto the ITO substrate to form the HTL. Anneal the film.
-
Thermally evaporate the emissive layer (EML) onto the HTL in a high-vacuum chamber.
-
Subsequently, thermally evaporate the electron-transporting layer (ETL) on top of the EML.
-
Finally, deposit the cathode by thermal evaporation of a thin layer of LiF followed by a thicker layer of Al.
OLED Device Architecture:
Caption: A representative multi-layer OLED device architecture.
Potential Application in Liquid Crystals
Conceptual Synthetic Scheme: Synthesis of a Schiff Base Liquid Crystal
A plausible route to a liquid crystal incorporating the this compound moiety is through the formation of a Schiff base (anil) by condensation with a suitable aldehyde.
Reaction: this compound + 4-Alkoxybenzaldehyde → 4-((4-Alkoxybenzylidene)amino)benzonitrile
This reaction would yield a molecule with a rigid core and a flexible tail, a common structural motif for calamitic (rod-like) liquid crystals. The fluoromethyl group would be expected to influence the melting point and the stability of the mesophases.
Conclusion
This compound is a promising building block for the creation of a diverse range of advanced organic materials. Its unique electronic properties, conferred by the fluoromethyl group, offer a powerful tool for tailoring the performance of polymers, OLEDs, and potentially liquid crystals. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile molecule in the development of next-generation organic materials. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully elucidate its structure-property relationships and unlock new applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- Hsiao, S. H., & Yang, C. P. (2003). Synthesis and characterization of fluorinated poly(amide‐imide)s derived from 1, 4‐bis (2′‐trifluoromethyl‐4′‐trimellitimidophenoxy) benzene and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 41(12), 1831-1840.
- Goldmacher, J., & Barton, L. A. (1969). Liquid crystals. I. Fluorinated anils. The Journal of Organic Chemistry, 34(3), 634-637.
- Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhov, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20836-20845.
- Zhang, G. (2023). Polymer Profiles: Revealing Molecular Traits Through Characterizations.
- Milstein, D., & Gunanathan, C. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1648–1651.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved January 6, 2026, from [Link]
Sources
Introduction: The Strategic Importance of Fluorinated Arylamines
Application Notes and Protocols: Buchwald-Hartwig Amination using 4-(Fluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The strategic incorporation of fluorine-containing groups, such as the fluoromethyl group, into these arylamine scaffolds can significantly enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[4] However, the unique electronic properties of fluorinated substrates can present distinct challenges in cross-coupling reactions.[5]
This guide provides a detailed technical overview and field-proven protocols for the successful application of the Buchwald-Hartwig amination using this compound, an increasingly important building block in medicinal chemistry.
Understanding the Catalytic Cycle: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[1] A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization.
The key steps are:
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]
-
Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex, forming a Pd(II) intermediate.[1][7]
-
Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][8]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of a suitable phosphine ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and stabilize the palladium intermediates.[2][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol & Methodology: A Practical Guide
The success of the Buchwald-Hartwig amination with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Key Reaction Parameters
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common pre-catalysts that are reduced in situ to the active Pd(0) species.[9] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle with challenging substrates like electron-deficient anilines.[9] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[8] The choice of base can influence functional group tolerance.[10] |
| Solvent | Toluene, Dioxane, THF | The choice of solvent can impact the solubility of reagents and the reaction temperature.[10][11] |
| Temperature | 80-110 °C | Typical reaction temperatures for efficient coupling.[6] |
Step-by-Step Experimental Protocol
This protocol provides a general guideline for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[11]
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Safety Considerations
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric. [12][13]Handle in an inert atmosphere and away from combustible materials. [12]* Organofluorine Compounds: While the biological effects of many organofluorine compounds are well-documented, it is prudent to handle all new chemical entities with care, using appropriate personal protective equipment (PPE). [14][15]* Solvents and Reagents: The solvents and bases used in this reaction are often flammable and corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of valuable fluorinated arylamines. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing systematic troubleshooting, researchers can effectively utilize this methodology to advance their research and development efforts in the pharmaceutical and materials science fields.
References
-
Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]
-
Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
-
Barl, N. M., & Enthaler, S. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Chemistry–A European Journal, 18(44), 13894-13914. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 13, 2023, from [Link]
-
Gerbino, D. C., & Larrosa, I. (2016). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 55(46), 14323-14327. [Link]
-
Valente, C., & Organ, M. G. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd (0) NHC Catalysts. Angewandte Chemie International Edition, 50(14), 3232-3235. [Link]
-
KrangLee. (2021, July 23). Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]
-
Nolan, S. P., & Cazin, C. S. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Springer. [Link]
-
Urban, M., & Skorka, L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17953-17964. [Link]
-
Singh, R., & Organ, M. G. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Angewandte Chemie International Edition, 56(43), 13288-13292. [Link]
-
Das, A., & Ghosh, I. (2022). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis, 12(1), 478-485. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved December 13, 2023, from [Link]
-
Saraswat, S. K., Seemaladinne, R., Abdullah, M. N., Zaini, H., Ahmad, N., & Vessally, E. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13537-13553. [Link]
-
[deleted]. (2021, February 2). BH amination side products and purification [Online forum post]. Reddit. [Link]
-
Szilvási, T., & Kégl, T. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3623-3631. [Link]
-
Li, W., Li, J., Wang, S., Li, G., & Xia, W. (2024). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Chemical Science, 15(10), 3666-3673. [Link]
-
The Organic Chemistry Tutor. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
de Oliveira, A. C., & de Oliveira, R. B. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 28(3), 1163. [Link]
-
Szabó, K., & Kotschy, A. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(6), 3325-3376. [Link]
-
Szabó, K., & Kotschy, A. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(6), 3325-3376. [Link]
-
Sharma, A. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-22. [Link]
-
Organofluorine Chemistry and Innovative Catalysis Paradigms. (n.d.). Morandi Group. Retrieved December 13, 2023, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Fluoromethyl)aniline
Answering your request, here is the technical support center with troubleshooting guides and FAQs for Troubleshooting 4-(Fluoromethyl)aniline synthesis reactions.
A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing a fluoromethyl group onto an aniline scaffold. The unique electronic properties of the fluoromethyl group make this compound a valuable building block in pharmaceuticals and agrochemicals, but its synthesis can present significant challenges.[1][2]
This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments, ensuring the integrity and success of your synthetic route.
Section 1: Low Yield and Reaction Failure
This is the most common category of issues, often stemming from reagent integrity, reaction setup, or incompatible conditions.
Q1: My reaction has stalled, or I see no conversion of my starting material. What are the primary causes?
A1: Complete reaction failure typically points to a fundamental problem with one of the core components: the substrate, the reagent, or the environment. Let's break down the likely culprits.
-
Inactive Fluorinating Reagent: Many reagents used for fluorination or deoxyfluorination (e.g., DAST, Deoxo-Fluor) are extremely sensitive to moisture.[3] Hydrolysis not only consumes the reagent but can also generate HF, which may lead to unwanted side reactions.
-
Causality: The high reactivity needed to cleave C-O or C-X bonds and form a C-F bond makes these reagents susceptible to reaction with ambient water.
-
Troubleshooting Protocol:
-
Always use freshly opened reagents or reagents stored under a rigorously dry inert atmosphere (Argon or Nitrogen).
-
Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere before use.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Validation Test: Before committing your valuable substrate, run a small-scale test reaction with a simple, known substrate (like benzyl alcohol) to confirm reagent activity.
-
-
-
Incompatible Solvent Choice: The solvent is not merely a medium; it's an active participant. Many common aprotic polar solvents can react with electrophilic fluorinating agents. For example, Selectfluor can react exothermically and dangerously with DMF, pyridine, and DMSO.[4]
-
Causality: The high electrophilicity of "F+" sources makes them strong oxidants, capable of reacting with nucleophilic or easily oxidizable solvents.
-
Recommendation: Acetonitrile is often a compatible solvent for many fluorination reactions.[3][4] However, always consult the reagent's technical data sheet to verify solvent compatibility.
-
-
Deactivation of the Aniline Moiety: The free amino group (-NH₂) of aniline is basic and nucleophilic. It can be protonated by acidic byproducts (like HF) or react directly with electrophilic fluorinating agents, leading to N-fluorination or polymerization.[5]
-
Causality: The lone pair on the nitrogen is more reactive than the aromatic ring under many conditions.
-
Troubleshooting Protocol:
-
Protect the Amine: The most robust solution is to use a protecting group on the nitrogen (e.g., Boc, Cbz). This temporarily removes the nucleophilic nitrogen, allowing the desired reaction to proceed on another part of the molecule. The protecting group can be removed in a subsequent step.
-
Use the Hydrochloride Salt: If the reaction conditions are compatible, starting with the aniline hydrochloride salt can prevent side reactions at the nitrogen. However, this may reduce the nucleophilicity of the aromatic ring if a ring-based substitution is intended.[6]
-
-
Troubleshooting Workflow for Reaction Failure
Below is a decision-making diagram to guide you through diagnosing a failed reaction.
Caption: A decision tree for troubleshooting failed reactions.
Section 2: Impurity Profile and Side Reactions
Q2: My reaction works, but I'm getting significant impurities. What are the likely side products and how can I prevent them?
A2: Impurity formation is common and often provides clues to optimize the reaction. The key is to identify the structure of the impurity and understand the mechanistic pathway that forms it.
-
Over-fluorination or Difluoro/Trifluoro Impurities: If your synthetic route involves a precursor like 4-aminobenzaldehyde or a related carbonyl, the formation of difluoromethyl or trifluoromethyl species is possible, especially with aggressive reagents like DAST.
-
Causality: The intermediate hemiacetal or gem-diol can undergo further fluorination if reaction conditions are too harsh or the reagent stoichiometry is too high.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the molar equivalents of your fluorinating agent. Start with 1.0-1.2 equivalents and monitor the reaction closely by TLC, GC-MS, or ¹⁹F NMR.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to 0 °C or room temperature) to improve selectivity and minimize over-reaction.
-
-
-
Aniline Polymerization: Anilines, especially electron-rich ones, can polymerize under oxidative or acidic conditions.[5] This often results in an intractable baseline material on your TLC plate or a dark, tarry crude product.
-
Causality: The aniline nitrogen can be oxidized to a radical cation, which then couples with other aniline molecules.
-
Troubleshooting Protocol:
-
Protect the Amine: As mentioned in Q1, protecting the amine is the most effective strategy.
-
Run Under Inert Atmosphere: Rigorously exclude oxygen from the reaction to prevent oxidative polymerization.
-
Use a Non-Acidic Fluorinating Agent: If possible, choose a fluorinating agent that does not generate strong acids as byproducts.
-
-
-
Positional Isomers: If you are attempting a direct fluoromethylation on an aniline ring, controlling regioselectivity is a major challenge. Electrophilic reagents often yield a mixture of ortho and para isomers.[7]
-
Causality: The amino group is an ortho-, para-director. The steric bulk of the fluoromethylating agent and the reaction conditions will dictate the o/p ratio.
-
Recommendation: To avoid this, it is highly advisable to use a synthetic strategy that installs the fluoromethyl group from a precursor that already has the required para-substitution pattern, such as 4-aminobenzyl alcohol or 4-aminobenzoic acid.
-
Table 1: Common Fluoromethylating Agents and Their Characteristics
| Reagent Class | Example(s) | Mechanism | Common Use | Key Considerations |
| Deoxyfluorinating | DAST, Deoxo-Fluor | Nucleophilic | Alcohols/Carbonyls → Fluorides | Moisture sensitive; can be hazardous.[8] |
| Electrophilic | Selectfluor® | Electrophilic | Fluorination of electron-rich arenes/enols | Can be explosive with certain solvents.[3][4] |
| Nucleophilic CH₂F | Fluoromethyl phenyl sulfone | Nucleophilic | Transfer of a CH₂F⁻ synthon | Requires a base for activation.[9][10] |
| Radical CH₂F | RfSO₂Cl (e.g., CH₂FSO₂Cl) | Radical | Addition across double bonds | Often requires a catalyst (photo or metal).[10][11] |
Section 3: Analytical & Purification Protocols
Q3: What is a reliable method for monitoring my reaction and how should I approach purification?
A3: Proper reaction monitoring is crucial for knowing when to quench the reaction to maximize yield and minimize impurities. Purification of fluorinated anilines requires care due to their unique properties.
Protocol 1: Reaction Monitoring by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for monitoring the disappearance of starting material and the appearance of your product, especially for relatively volatile compounds like this compound.
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture in a vial containing saturated NaHCO₃ solution (~1 mL) and an organic solvent (e.g., ethyl acetate, ~1 mL). Vortex well, and inject a small portion of the organic layer.
-
Typical GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 50-70 °C, hold for 2 min, then ramp at 10-20 °C/min to 250-280 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.[12]
-
Expected Result: You should see a clear separation of your starting material and product peaks, identifiable by their mass spectra. The product will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern.
-
Purification Strategy
-
Workup: After quenching the reaction, perform a standard aqueous workup. Use a mild base like sodium bicarbonate to neutralize any acid. Be aware that this compound has limited solubility in highly polar solvents like water but is soluble in non-polar organic solvents.[13]
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. The fluoromethyl group increases polarity compared to toluene but the molecule is still relatively non-polar. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Challenge: The aniline nitrogen can streak on silica gel. To mitigate this, you can pre-treat the silica with a small amount of triethylamine (Et₃N) or add ~1% Et₃N to your mobile phase. This deactivates the acidic silanol groups and leads to much sharper peaks.
-
Section 4: Key Synthetic Pathway Visualization
A common and reliable strategy to synthesize this compound is via the deoxyfluorination of a protected 4-aminobenzyl alcohol. This avoids regioselectivity issues and protects the reactive aniline nitrogen.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Fluoromethyl)aniline
Welcome to the technical support center for the synthesis and handling of 4-(fluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important building block. We will explore the key synthetic routes and provide practical, field-proven insights to help you optimize your reaction conditions and achieve high yields and purity.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are the reduction of 4-(fluoromethyl)nitrobenzene and the fluorination of 4-aminobenzyl alcohol. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am seeing low yields in my reduction of 4-(fluoromethyl)nitrobenzene. What are the likely causes?
A2: Low yields in this reduction can stem from several factors, including incomplete reaction, degradation of the starting material or product, and issues with the catalyst (if using catalytic hydrogenation). Common culprits include impure starting materials, insufficient reducing agent, or a deactivated catalyst. Our troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q3: My fluorination of 4-aminobenzyl alcohol is producing a mixture of products. How can I improve the selectivity?
A3: Lack of selectivity in the fluorination of benzylic alcohols is a common challenge. Side reactions such as elimination to form a styrene derivative or over-fluorination can occur. Optimizing the reaction temperature, using a milder fluorinating agent, and carefully controlling the stoichiometry are crucial for improving selectivity.
Q4: How should I purify crude this compound?
A4: Purification of this compound can typically be achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Due to the basic nature of the aniline, adding a small amount of a basic modifier like triethylamine (typically 0.5-2%) to the mobile phase can help to prevent peak tailing and improve separation[1].
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids[2]. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to discoloration and impurity formation.
Troubleshooting Guides
This section provides detailed troubleshooting for the two primary synthetic routes to this compound.
Route 1: Reduction of 4-(Fluoromethyl)nitrobenzene
This is a widely used method due to the commercial availability of the nitro precursor. The general reaction is as follows:
Caption: General scheme for the fluorination of 4-aminobenzyl alcohol.
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low Conversion | 1. Insufficient fluorinating agent.2. Low reaction temperature.3. Poor quality of the fluorinating agent. | 1. Increase the equivalents of the fluorinating agent.2. Cautiously increase the reaction temperature while monitoring for side product formation.3. Use a fresh, properly stored fluorinating agent. |
| Formation of Side Products | 1. Elimination to form the corresponding styrene derivative.2. Ether formation.3. Polymerization. | 1. Use a less hindered base or a milder fluorinating agent.2. Run the reaction at a lower temperature.3. Ensure the reaction is performed under anhydrous conditions. |
| Difficult Purification | Co-elution of the product with starting material or side products. | 1. Optimize the chromatography conditions, including the solvent system and the use of a basic modifier.2. Consider derivatization of the crude mixture to facilitate separation. |
Key Side Reactions to Consider:
-
Elimination: The formation of 4-aminostyrene is a common side reaction, especially at higher temperatures.
-
Etherification: The starting alcohol can react with another molecule of the product or starting material to form an ether.
Experimental Protocols
The following are general protocols that can be adapted for the synthesis of this compound.
Protocol 1: Reduction of 4-(Fluoromethyl)nitrobenzene with Tin(II) Chloride
This method is a classic and reliable way to reduce nitroarenes.
Materials:
-
4-(Fluoromethyl)nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(fluoromethyl)nitrobenzene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Fluorination of 4-Aminobenzyl Alcohol with DAST
This protocol uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
4-Aminobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Analytical Characterization
Proper characterization of the final product is crucial to ensure its identity and purity.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. A typical mobile phase is 20-30% ethyl acetate in hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the components, which is useful for identifying impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.[3] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or another modifier) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fluorinating agents like DAST are corrosive and react violently with water. Handle with extreme caution and follow all safety guidelines provided by the supplier.
-
Consult the Safety Data Sheet (SDS) for all reagents before use. [2][4][5][6][7][8]
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15). Retrieved from [Link]
-
Safety data sheet - CPAChem. (2022, August 19). Retrieved from [Link]
- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents. (n.d.).
-
4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2015, April 9). Retrieved from [Link]
- EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents. (n.d.).
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents. (n.d.).
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents. (n.d.).
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
4-(Trifluoromethyl)aniline - Wikipedia. (n.d.). Retrieved from [Link]
-
W 2011/058576 Al o o - Googleapis.com. (2011, May 19). Retrieved from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
This compound | C7H8FN | CID 19991832 - PubChem. (n.d.). Retrieved from [Link]
-
[Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material]. (n.d.). Retrieved from [Link]
-
2-Chloro-4-(trifluoromethyl)aniline - GISSMO NMR. (n.d.). Retrieved from [Link]
-
4-Nitro-3-(trifluoromethyl)aniline: A Critical Intermediate for Flutamide Synthesis. (2025, December 14). Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(Fluoromethyl)aniline
Welcome to the technical support center for the synthesis of 4-(fluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The introduction of a fluoromethyl group can be challenging, often accompanied by competing side reactions that can complicate synthesis and purification. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategy.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is not trivial due to the dual reactivity of the precursor molecules, which often contain both a nucleophilic aniline and a group that requires transformation. The two most logical and commonly considered synthetic routes involve either late-stage fluorination of a benzyl alcohol or early-stage fluorination followed by reduction of a nitro group. Each approach presents a unique set of challenges and potential side reactions.
Primary Synthetic Pathways
Caption: High-level overview of the two primary synthetic routes to this compound.
Comparison of Synthetic Routes
| Feature | Route A: Late-Stage Fluorination (Protected) | Route B: Early-Stage Fluorination & Reduction |
| Starting Material | 4-Aminobenzyl Alcohol | 4-Nitrobenzyl Alcohol |
| Key Steps | 1. Amine Protection2. Deoxyfluorination3. Deprotection | 1. Deoxyfluorination2. Nitro Reduction |
| Typical Yield | Moderate to Good (3 steps) | Moderate to Good (2 steps) |
| Primary Challenge | Managing protection/deprotection steps efficiently. | Chemoselectivity during nitro reduction without affecting the C-F bond. |
| Common Side Reactions | Incomplete protection/deprotection, ether formation during fluorination. | Incomplete reduction (nitroso/hydroxylamino impurities), potential hydrodefluorination. |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: I attempted a direct deoxyfluorination on 4-aminobenzyl alcohol using DAST and the reaction turned into an intractable black tar with no desired product. What is the underlying cause?
A1: This is a classic issue stemming from the high reactivity of the unprotected aniline moiety. The primary causes of failure are:
-
Reaction with the Fluorinating Agent: The aniline nitrogen is a potent nucleophile and a base. It can react directly with the electrophilic sulfur atom of DAST (or related reagents), leading to complex sulfonamides and decomposition.
-
Acid-Catalyzed Polymerization: Deoxyfluorination reagents often generate HF in situ as a byproduct. The acidic environment can protonate the aniline, but it can also catalyze the formation of a benzylic carbocation from the starting alcohol. This cation is then rapidly attacked by the nucleophilic nitrogen of another aniline molecule, initiating a cascade of polymerization reactions, resulting in the observed tar.
-
Intermolecular SN2 Reaction: The hydroxyl group can be activated by the fluorinating agent to form a good leaving group. A nucleophilic aniline from another molecule can then displace this group, leading to dimer and polymer formation.
The critical solution is to render the aniline nitrogen non-nucleophilic and non-basic by installing a protecting group prior to the fluorination step. [1] A robust choice is the tert-butoxycarbonyl (Boc) group, which is stable to many fluorination conditions and can be cleanly removed afterward.[2]
Q2: I successfully protected the aniline with a Boc group and performed the fluorination of tert-butyl (4-(hydroxymethyl)phenyl)carbamate. However, my yield of the fluorinated product is low, and I see a major, less polar byproduct by TLC/LC-MS. What is this impurity?
A2: The most probable side product in this case is the bis(4-(Boc-amino)benzyl) ether .
The mechanism for this side reaction involves the activation of the benzyl alcohol by the fluorinating reagent to form an intermediate with a good leaving group (e.g., an alkoxysulfur difluoride). If the fluoride ion concentration is low or sterically hindered, another molecule of the starting alcohol can act as a nucleophile, attacking the activated benzylic carbon to displace the leaving group and form a stable ether linkage.
Troubleshooting Steps:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for fluorination (e.g., -78 °C to 0 °C). Ether formation often has a higher activation energy and is more prevalent at elevated temperatures.
-
Order of Addition: Add the fluorinating agent to the solution of the alcohol, not the other way around. This maintains a low concentration of the activated intermediate and ensures it is in the presence of a high concentration of the fluorinating reagent.
-
Choice of Reagent: Some modern deoxyfluorination reagents like PyFluor are known to minimize elimination and ether formation side products compared to older reagents.[3]
Q3: I synthesized 1-(fluoromethyl)-4-nitrobenzene and proceeded with the nitro reduction using H₂ and Pd/C. My final product is pure by NMR, but it rapidly turns dark brown/purple upon standing in air. Is the product unstable?
A3: Yes, this compound, like many anilines, is susceptible to air oxidation. The electron-donating amino group makes the aromatic ring highly activated and prone to oxidation, which forms highly colored quinone-imine type structures and other polymeric species. The presence of trace impurities can often catalyze this process.
Solutions for Stability and Storage:
-
Purification: Ensure the product is exceptionally pure. Trace metals from reduction catalysts (like palladium or iron) can accelerate oxidation. If possible, consider a final purification step like bulb-to-bulb distillation or recrystallization of the hydrochloride salt.
-
Storage Conditions: Store the purified free base under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light. For long-term storage, keeping it in a freezer at -20 °C is highly recommended.
-
Salt Formation: For indefinite storage and easier handling, convert the aniline to a stable salt, such as this compound hydrochloride. This is achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through it or adding a solution of HCl in a non-protic solvent. The protonated ammonium salt is not susceptible to oxidation.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which protecting group is optimal for the aniline nitrogen during fluorination?
-
A: The Boc (tert-butoxycarbonyl) group is often the best choice.[2] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to mildly basic and nucleophilic conditions. Crucially, it is readily removed with strong acid (e.g., trifluoroacetic acid or HCl) which is orthogonal to many other functional groups.[1] The Cbz (benzyloxycarbonyl) group is an alternative, but its removal via catalytic hydrogenation may not be compatible if other reducible groups are present and could potentially cleave the benzylic C-F bond under harsh conditions.
-
-
Q: What is the best way to monitor the progress of the fluorination reaction?
-
A: Thin Layer Chromatography (TLC) is effective but can be misleading as the starting alcohol and product may have similar polarities. The most definitive method is ¹⁹F NMR spectroscopy. Take a small aliquot from the reaction (after quenching), and analyze it. The appearance of a new triplet (or doublet of doublets, depending on the spectrometer) corresponding to the -CH₂F group, shifted from the fluorinating agent's signal, is a clear indication of product formation. LC-MS is also excellent for monitoring the disappearance of the starting material and the appearance of the product's molecular ion peak.
-
-
Q: I am having trouble with purification by column chromatography; the product streaks badly. What can I do?
-
A: The basicity of the aniline's lone pair causes strong, non-ideal interactions with the acidic silica gel surface, leading to tailing and poor separation. To mitigate this, you can pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, allowing the aniline to elute cleanly. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can also be effective.
-
Section 4: Detailed Protocol: Protected Late-Stage Fluorination
This three-step protocol represents a robust and reliable method for synthesizing this compound, minimizing the side reactions discussed above.
Step 1: Boc-Protection of 4-Aminobenzyl Alcohol
-
To a stirred solution of 4-aminobenzyl alcohol (1.0 eq.) in tetrahydrofuran (THF, ~0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
The reaction is typically exothermic and can be stirred at room temperature. Monitor by TLC until all starting material is consumed (usually 2-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (4-(hydroxymethyl)phenyl)carbamate, which is often a white solid pure enough for the next step.
Step 2: Deoxyfluorination of Protected Alcohol
Safety Note: Deoxyfluorination reagents are hazardous and react violently with water. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Dissolve tert-butyl (4-(hydroxymethyl)phenyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 eq.) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours. Monitor by ¹⁹F NMR or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and quench it carefully by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield tert-butyl (4-(fluoromethyl)phenyl)carbamate.
Step 3: Boc-Deprotection to Yield this compound
-
Dissolve the purified tert-butyl (4-(fluoromethyl)phenyl)carbamate (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully basify with saturated aqueous NaHCO₃ until bubbling ceases.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the final product, this compound.
Section 5: Visualizing Key Side Reactions
The following diagram illustrates the critical divergence between the desired pathway (requiring a protecting group) and the side reactions that dominate when the aniline is left unprotected.
Caption: Competing reaction pathways for unprotected vs. protected 4-aminobenzyl alcohol during fluorination.
References
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborates: Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. Available at: [Link]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2025). Protecting group. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: Purification Techniques for 4-(Fluoromethyl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(Fluoromethyl)aniline. This document is designed for researchers, scientists, and drug development professionals who work with this versatile fluorinated intermediate. The purification of anilines, particularly those bearing sensitive functional groups like the fluoromethyl moiety, presents unique challenges ranging from product stability to the removal of closely-related impurities. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Pre-Purification Analysis & Strategy
Before beginning any purification, a preliminary analysis of your crude material is essential. This not only informs the choice of purification method but also helps in identifying potential issues before they arise.
Frequently Asked Questions (FAQs)
Q1: How should I assess the purity of my crude this compound before attempting purification?
A: A multi-pronged approach is recommended. Start with Thin Layer Chromatography (TLC) to visualize the number of components. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.[1] ¹H NMR spectroscopy can also be highly informative, allowing you to identify and roughly quantify impurities if their structures are known or can be inferred from the synthesis route.
Q2: What are the most common impurities I should anticipate in crude this compound?
A: Impurities are typically route-dependent. Common sources include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may be present.
-
Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to isomers.
-
Over-alkylation or Hydrolysis Products: The amino group can be susceptible to side reactions.
-
Degradation Products: Anilines can be sensitive to air and light, leading to colored oxidation byproducts. The related compound 4-(Trifluoromethyl)aniline has been reported to form a trimer upon improper storage and heating.[2][3]
Q3: What are the key physical properties I need to consider for purification?
A: Understanding the physical properties is crucial for selecting and optimizing your purification method.
| Property | Value/Description | Significance for Purification |
| Molecular Weight | 125.14 g/mol [4] | Affects diffusion rates and volatility. |
| Boiling Point | Not well-documented, but related anilines often have high boiling points (e.g., 4-(Trifluoromethyl)aniline boils at 83 °C / 12 mmHg).[5][6] | Suggests that vacuum distillation is necessary to prevent thermal decomposition. |
| Appearance | Typically a liquid or low-melting solid. Related anilines can be colorless to yellow oily liquids.[5] | Discoloration often indicates oxidation impurities. |
| Solubility | Expected to have limited solubility in polar solvents (e.g., water) and good solubility in non-polar organic solvents (e.g., toluene, hexanes, ethyl acetate).[7] | This dictates the choice of solvents for chromatography and recrystallization. |
Section 2: Purification Method Selection & Troubleshooting
Choosing the right purification technique is paramount. This decision tree outlines a logical approach based on the nature of the crude product and its impurities.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: A Question & Answer Approach
Vacuum Distillation
-
Q: My this compound is turning dark and decomposing in the distillation pot. Why is this happening and how can I stop it?
-
A: This is likely thermal decomposition. Anilines are prone to oxidation, and this process accelerates at high temperatures. The fluoromethyl group might also be susceptible to elimination. Solution: The most critical parameter is pressure. Ensure you are using a good vacuum pump (e.g., <1 mmHg) to lower the boiling point significantly. A short-path distillation apparatus minimizes the time the compound spends at high temperatures. Performing the distillation under an inert atmosphere (Nitrogen or Argon) can also suppress oxidation.[8]
-
-
Q: I'm not getting a good separation between my product and a close-boiling impurity. What can I do?
-
A: This calls for increasing the theoretical plates of your distillation setup. Solution: Switch from a simple or short-path distillation to a fractional distillation setup. Use a fractionating column (e.g., a Vigreux or packed column) between the distillation pot and the condenser. Ensure the column is well-insulated to maintain a proper temperature gradient. A slow, steady distillation rate is key to achieving good separation.
-
Column Chromatography
-
Q: I'm observing significant peak tailing during silica gel chromatography. What's the cause?
-
A: This is a classic problem when purifying basic compounds like anilines on acidic silica gel. The basic amine group interacts strongly with acidic silanol groups on the silica surface, causing it to elute slowly and asymmetrically.[9] Solution: Add a small amount of a competing base to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) in your eluent will neutralize the active sites on the silica gel, leading to sharp, symmetrical peaks.
-
-
Q: What is a good starting mobile phase for purifying this compound on silica?
-
A: Based on its expected polarity, a good starting point is a mixture of a non-polar and a moderately polar solvent. Solution: Begin with a system of Hexanes/Ethyl Acetate. Start with a low polarity mixture, such as 95:5 Hexanes:EtOAc, and gradually increase the polarity based on TLC analysis. For closely related impurities, a gradient elution from ~2% to 20% EtOAc in hexanes is often effective.
-
Recrystallization
-
Q: My compound "oils out" of solution instead of forming crystals. How can I fix this?
-
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities. Solution:
-
Reduce the cooling rate: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
-
Add more solvent: The concentration might be too high. Add a small amount of the hot solvent to redissolve the oil, then attempt to cool again slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
-
-
Q: I can't find a single solvent that works for recrystallization. What should I do?
-
A: A two-solvent system is the ideal solution. You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. Solution: For this compound, a good system to try would be Ethanol (soluble solvent) and Water (anti-solvent)[10], or Dichloromethane (soluble solvent) and Hexanes (anti-solvent). Dissolve the crude product in the minimum amount of the hot soluble solvent, then add the anti-solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot soluble solvent to clarify the solution, then allow it to cool slowly.
-
Section 3: Standard Operating Protocols
These protocols are provided as a starting point and should be optimized based on your specific crude material and available equipment.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material.
Caption: Standard workflow for flash column chromatography.
-
Preparation: Select an appropriate solvent system using TLC. A good starting point is 95:5 Hexanes:Ethyl Acetate, with 0.5% triethylamine added to both solvents. Prepare the column by packing silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.[11]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your product. Collect fractions of equal volume.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 4: Post-Purification, Storage, and Safety
Q: How should I store my purified this compound?
A: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark place, and refrigeration (2-8°C) is recommended.[5][12] Avoid contact with strong acids and oxidizing agents.[12]
Q: What are the primary safety concerns when handling this compound?
A: this compound and related compounds are hazardous. They are considered toxic if inhaled, harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[12] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[13][14][15] Ensure an eyewash station and safety shower are readily accessible.[12]
References
-
This compound | C7H8FN | CID 19991832 - PubChem. National Institutes of Health. [Link]
-
4-(Trifluoromethyl)aniline - Solubility of Things. Solubility of Things. [Link]
-
Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]
-
This compound HCl - Veeprho. Veeprho. [Link]
-
4-(Trifluoromethyl)aniline - SIELC Technologies. SIELC Technologies. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. [Link]
-
An Unexpected Incident with 4-Trifluoromethylaniline | Organic Process Research & Development. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C7H8FN | CID 19991832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(Trifluoromethyl)aniline 99 455-14-1 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 11. flinnsci.com [flinnsci.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Stability of 4-(Fluoromethyl)aniline under acidic or basic conditions
Technical Support Center: Stability of 4-(Fluoromethyl)aniline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experimental workflows. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under common acidic and basic laboratory conditions. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, mitigate degradation, and ensure the integrity of your results.
Core Concepts: Understanding the Chemistry
The stability of this compound is governed by the interplay of its two primary functional groups: the aromatic amine (aniline) and the benzylic fluoride (fluoromethyl group) .
-
The Aniline Moiety: The amino group (-NH₂) is a weak base (the pKa of aniline's conjugate acid is ~4.6).[1][2] Under acidic conditions, it is readily protonated to form the anilinium ion (-NH₃⁺).[3][4] This transformation is critical as it converts the electron-donating amino group into a strongly electron-withdrawing anilinium group, which significantly alters the electronic properties of the entire molecule.[5] In basic media, the neutral amino group is generally stable but can be susceptible to oxidation.[1]
-
The Fluoromethyl Moiety: The C-F bond is the strongest single bond to carbon, making alkyl fluorides generally stable and poor leaving groups in nucleophilic substitution reactions.[6] However, the fluoromethyl group in this molecule is at a benzylic position. Benzylic positions are inherently more reactive due to the ability of the adjacent aromatic ring to stabilize transition states and charged intermediates.
The key to understanding the stability of this compound is recognizing how these two groups influence each other under different pH conditions.
Frequently Asked Questions (FAQs)
Part 1: Stability Under Acidic Conditions
Q1: Is this compound stable in common acidic media (e.g., HCl, H₂SO₄, TFA)?
A1: Generally, this compound shows moderate stability in dilute aqueous acids at room temperature for short durations. The primary event is the protonation of the aniline nitrogen to form the 4-(fluoromethyl)anilinium cation.[3][4] While this protects the ring from electrophilic attack, it does not render the fluoromethyl group immune to degradation, especially under forcing conditions (e.g., elevated temperatures, prolonged exposure, or use of superacids).
The C-F bond, though strong, can be activated by protic acids. The acid can hydrogen-bond to the fluorine atom, making it a better leaving group and facilitating nucleophilic attack by water or other nucleophiles present in the medium.[7] This process, known as protic activation, can lead to slow hydrolysis.
Q2: What are the primary degradation products I should expect in an acidic medium?
A2: The most probable degradation pathway is the hydrolysis of the benzylic C-F bond to a C-OH bond.
-
Primary Degradation Product: The main product is 4-Amino-phenyl-methanol . This results from the nucleophilic substitution of fluoride by water.
-
Potential Secondary Products: Under forcing conditions, the newly formed benzylic alcohol can undergo further reactions. For instance, it could be protonated and lose water to form a benzylic carbocation, which could then react with another molecule of the alcohol to form an ether, bis(4-aminobenzyl) ether , or polymerize. The aniline group itself can also undergo oxidation to form colored impurities, especially if air is present.[1]
Q3: How can I minimize degradation during an acid-catalyzed reaction or workup?
A3: To preserve the integrity of the molecule, consider the following strategies:
-
Temperature Control: Perform reactions at the lowest effective temperature. Avoid prolonged heating in acidic media.
-
Acid Choice & Concentration: Use the mildest acid catalyst possible at the lowest effective concentration.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Inert Atmosphere: Working under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative degradation of the aniline moiety, which often leads to discoloration.[1]
-
Aqueous Workup: During workups involving acid washes, use chilled, dilute acid and perform the extraction steps quickly. Do not let the compound sit in the acidic aqueous phase for extended periods.
Part 2: Stability Under Basic Conditions
Q1: How does this compound behave in the presence of common bases (e.g., NaOH, K₂CO₃, Et₃N)?
A1: this compound is significantly more stable under basic conditions than acidic conditions, particularly with mild organic bases (like triethylamine) or weak inorganic bases (like potassium carbonate). The aniline's amino group is unreactive towards bases. The primary concern is the potential for the fluoromethyl group to undergo nucleophilic substitution with strong, nucleophilic bases like hydroxide (from NaOH or KOH).[8] However, fluoride is a poor leaving group, so this reaction typically requires elevated temperatures and/or long reaction times to proceed at a significant rate.[6][9]
Q2: What are the likely degradation products under basic conditions?
A2: Similar to the acidic pathway, the main degradation product under harsh basic conditions (e.g., refluxing with concentrated NaOH) is 4-Amino-phenyl-methanol via an Sₙ2-type nucleophilic substitution by the hydroxide ion. Due to the relative stability of the C-F bond, this is generally a slow process.
Q3: Are there specific bases I should avoid when working with this compound?
A3: While generally stable, it is prudent to be cautious with certain bases, especially if heat is applied:
-
Strong Nucleophilic Bases: Avoid prolonged heating with strong hydroxide sources (NaOH, KOH, LiOH).
-
Bulky vs. Non-Bulky Bases: If a strong base is required, a bulky, less-nucleophilic base (e.g., potassium tert-butoxide) might be preferable to a small, highly nucleophilic one if the goal is to avoid substitution at the fluoromethyl position. For most applications requiring a base, milder options like K₂CO₃, Cs₂CO₃, or organic amines are recommended and are unlikely to cause degradation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Unexpected peak(s) in HPLC/LC-MS analysis after acidic/basic workup. | Hydrolysis of the fluoromethyl group. | Analyze the new peak by LC-MS. The expected mass for the hydrolyzed product, 4-Amino-phenyl-methanol, is [M+H]⁺ = 124. To confirm, run a control experiment by stirring the starting material in the acidic or basic solution for the same duration and temperature as the workup. |
| Reaction mixture turns dark brown/black, especially under acidic conditions. | Oxidation of the aniline moiety.[1] | Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). Consider adding an antioxidant if compatible with your reaction chemistry. |
| Low yield of desired product in a reaction where this compound is a starting material. | Degradation of the starting material under the reaction conditions. | Re-evaluate the reaction's pH and temperature. Perform a stability test of the starting material under the reaction conditions (without other reagents) and monitor by TLC or HPLC to assess its stability. |
| Formation of insoluble, polymeric material. | Self-condensation or polymerization, potentially initiated by degradation to the benzylic alcohol or carbocation under harsh conditions. | Reduce the reaction temperature and/or concentration. Ensure efficient stirring. Use milder acidic or basic conditions. |
Data Presentation: Illustrative Stability Profile
The following table provides an illustrative example of the stability of this compound under different pH conditions over time. Actual degradation rates are highly dependent on temperature, concentration, and the specific acid or base used.
| Time (hours) | % Remaining (pH 1, 50°C) | % Remaining (pH 7, 50°C) | % Remaining (pH 13, 50°C) |
| 0 | 100% | 100% | 100% |
| 2 | 97% | >99% | >99% |
| 8 | 91% | >99% | 98% |
| 24 | 75% | >99% | 95% |
Visualization of Potential Degradation Pathways
The following diagram illustrates the key degradation pathways for this compound under hydrolytic conditions.
Caption: Potential degradation pathways under acidic and basic conditions.
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific aqueous solution.
Objective: To determine the rate of degradation of this compound at a given pH and temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution of desired pH (e.g., 0.1 M HCl for pH 1)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted incubator or water bath
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Standard Curve Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 acetonitrile:water mixture.
-
Reaction Setup:
-
In a volumetric flask, add a precise volume of the stock solution to the pre-heated (e.g., 50°C) buffer solution to achieve a final starting concentration of 50 µg/mL. Ensure the initial volume of acetonitrile is low (<5%) to not significantly alter the aqueous conditions.
-
Immediately withdraw a sample, dilute it 1:1 with acetonitrile to quench any reaction, and label it as the T=0 time point.
-
-
Incubation and Sampling: Place the flask in the thermostatted bath. Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Immediately quench each sample by diluting 1:1 with acetonitrile.
-
HPLC Analysis:
-
Mobile Phase: Isocratic, e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~240 nm (determine λₘₐₓ experimentally).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve from the standards by plotting peak area versus concentration.
-
For each time point, use the calibration curve to determine the concentration of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine the degradation profile.
-
References
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks. Retrieved from [Link]
-
Aniline. (n.d.). Wikipedia. Retrieved from [Link]
-
4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Institute. Retrieved from [Link]
-
Swain, C. G., & Spalding, R. E. T. (1960). Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride. Journal of the American Chemical Society. Retrieved from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Paquin, J. F., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Paquin, J. F., et al. (2012). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Retrieved from [Link]
-
Hydrolysis. (n.d.). Course Hero. Retrieved from [Link]
Sources
- 1. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. web.viu.ca [web.viu.ca]
- 9. pubs.acs.org [pubs.acs.org]
Common impurities in 4-(Fluoromethyl)aniline and their removal
Answering the user's request.## Technical Support Center: 4-(Fluoromethyl)aniline
Introduction
Welcome to the technical support guide for this compound (CAS: 61865-29-0). This document is designed for researchers, scientists, and drug development professionals who utilize this important fluorinated building block. The purity of this compound is critical for the success of subsequent synthetic steps, ensuring reproducibility, high yields, and the integrity of the final products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and remove common impurities encountered during your experiments.
Troubleshooting & FAQs: A Guide to Purity and Purification
This section addresses common issues related to the purity of this compound in a practical question-and-answer format.
Q1: What are the most common types of impurities I should expect in a sample of this compound, and where do they come from?
Impurities in this compound typically originate from the synthetic process or degradation upon storage. Understanding the source is the first step in selecting an appropriate purification strategy.
-
Process-Related Impurities: These are the most common and are directly linked to the manufacturing route.
-
Unreacted Starting Materials: Depending on the synthetic pathway, you may find residual precursors. For instance, if the compound is synthesized via reduction of a nitro group, you might detect traces of 4-nitrobenzyl fluoride.
-
Isomeric Impurities: The presence of positional isomers, such as 2-(Fluoromethyl)aniline and 3-(Fluoromethyl)aniline , is a frequent issue. These isomers often have very similar physical properties, making them challenging to separate. Their formation depends on the regioselectivity of the initial aromatic substitution reactions.
-
By-products of Side Reactions: Side reactions can lead to various impurities. For example, incomplete fluorination can leave behind 4-aminobenzyl alcohol or related intermediates. Conversely, over-fluorination is also a possibility, though less common for a monofluoromethyl group.
-
-
Degradation Products:
-
Anilines, as a class of compounds, are susceptible to oxidation, especially when exposed to air and light. This process can form colored polymeric materials, which is why older samples of anilines often appear dark brown or black.[1]
-
-
Residual Solvents and Reagents:
-
Solvents used during synthesis and workup (e.g., dichloromethane, ethyl acetate, methanol) and leftover reagents or catalysts can also be present.
-
Q2: My sample of this compound is discolored (yellow to dark brown). What causes this, and can it be purified?
Discoloration is a classic sign of degradation. The primary cause is the oxidation of the aniline's amino group, which leads to the formation of highly conjugated, colored oligomers or polymers. While the sample may still be largely composed of the desired product, these colored impurities can interfere with subsequent reactions.
Yes, it can be purified. The most effective method for removing these polar, high-molecular-weight colored impurities is adsorption chromatography .
Troubleshooting Protocol: Decolorization using Column Chromatography
-
Preparation: Prepare a short plug of silica gel in a glass funnel or a chromatography column. The amount of silica should be about 5-10 times the weight of your sample.
-
Elution: Dissolve the discolored this compound in a minimal amount of a non-polar solvent, such as dichloromethane or a hexane/ethyl acetate mixture.
-
Loading: Carefully load the solution onto the top of the silica plug.
-
Flushing: Elute the column with a suitable solvent system (e.g., starting with 95:5 Hexane:Ethyl Acetate). The less polar this compound will travel down the column, while the highly polar colored impurities will remain strongly adsorbed at the top of the silica.
-
Collection: Collect the fractions containing the pure, colorless product. Monitor the elution using Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator to yield the purified product.
Q3: How can I detect and identify the specific impurities in my sample?
A multi-technique analytical approach is recommended for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for detecting volatile impurities like residual solvents and, crucially, for separating and identifying positional isomers.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broad range of compounds, including non-volatile by-products and degradation products.[4] Coupling it with a mass spectrometer (LC-MS) provides molecular weight information that is invaluable for identifying unknown peaks.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation. The -CH₂F group of this compound gives a characteristic doublet in the ¹H NMR spectrum and a corresponding triplet in the ¹⁹F NMR spectrum. Isomers will show different splitting patterns in the aromatic region of the ¹H NMR spectrum.
| Analytical Technique | Best For Detecting | Key Advantages |
| GC-MS | Positional Isomers, Residual Solvents, Volatile By-products | High separation efficiency for volatile compounds; provides mass spectral data for identification.[4] |
| HPLC/LC-MS | Non-volatile Impurities, Degradation Products, Starting Materials | Versatile for a wide range of polarities; quantitative precision; MS provides molecular weight.[2][5] |
| NMR | Isomers, Structural By-products | Provides definitive structural information for identification and quantification. |
Q4: What is the most effective method for removing positional isomers?
Separating positional isomers is often the most significant purification challenge due to their nearly identical physical and chemical properties.
-
Fractional Vacuum Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method, particularly for larger quantities. This technique exploits small differences in volatility to achieve separation.[6]
-
Preparative HPLC: For smaller scales or when high purity is essential, preparative HPLC offers excellent separation capabilities, although it can be more costly and time-consuming.
-
Derivatization and Recrystallization: This chemical method involves converting the mixture of aniline isomers into derivatives (e.g., acetamides by reacting with acetic anhydride). The derivatives often have different crystal structures and solubilities, allowing one isomer's derivative to be selectively crystallized from a suitable solvent. After isolation, the pure derivative is hydrolyzed back to the pure aniline.
Q5: Can I use a simple acid-base extraction for purification?
Yes, acid-base extraction is a highly effective and fundamental technique for separating this compound (a basic compound) from any non-basic or acidic impurities.
Workflow: General Purification via Acid-Base Extraction
This workflow is excellent for removing neutral organic impurities (like unreacted non-amine starting materials) and acidic by-products.
Caption: Workflow for purification by acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1 part) in a suitable organic solvent like diethyl ether or dichloromethane (10-20 parts).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 10 parts). The basic aniline will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities behind in the organic layer.
-
Separation: Separate the aqueous layer and discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10). The free aniline will precipitate or form an oily layer.
-
Re-extraction: Extract the liberated aniline back into a fresh portion of organic solvent (2 x 10 parts).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product. For highest purity, this product can be further purified by vacuum distillation.[6][7]
General Workflow for Impurity Troubleshooting
When faced with a potentially impure sample, a systematic approach is key. The following diagram outlines a logical workflow from analysis to final purification.
Caption: Decision workflow for identifying and removing impurities.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluorination of α-Chloro Sulfides with Potassium Fluoride in the Presence of 18-Crown-6: Fluoromethyl Phenyl Sulfone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Alkylation of 4-(Fluoromethyl)aniline
Welcome to the technical support center for the N-alkylation of 4-(fluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide robust, field-proven protocols.
Introduction
The N-alkylation of this compound is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluoromethyl group (-CH₂F) at the para-position introduces unique electronic effects that can influence the reactivity of the aniline nitrogen. While it is less deactivating than a trifluoromethyl (-CF₃) group, the electron-withdrawing nature of the fluoromethyl substituent can decrease the nucleophilicity of the amine, presenting challenges for N-alkylation.[1][2] This guide will address these specific challenges and provide effective solutions.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Q: I am observing very low or no conversion of my starting this compound. What are the potential causes and solutions?
A: Low reactivity of this compound is a common issue due to the electron-withdrawing nature of the fluoromethyl group, which reduces the nucleophilicity of the amino group. Here are the primary causes and actionable solutions:
Potential Causes & Solutions:
-
Insufficiently Reactive Alkylating Agent: The choice of alkylating agent is critical. For direct alkylation, the leaving group ability should be maximized.
-
Recommendation: Use alkyl iodides or bromides instead of chlorides. Alkyl triflates are even more reactive but also more expensive. For less reactive alkylating agents, consider harsher reaction conditions (e.g., higher temperatures, stronger base), but be mindful of potential side reactions.
-
-
Inadequate Base: The base must be strong enough to deprotonate the aniline or to neutralize the acid formed during the reaction, but not so strong as to cause side reactions like elimination of the alkyl halide.
-
Recommendation: For direct alkylation with alkyl halides, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). For more challenging alkylations, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but these require anhydrous conditions and careful temperature control.[3]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Recommendation: Gradually increase the reaction temperature. A good starting point is 50-80 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
-
Alternative Methodologies: If direct alkylation is proving difficult, consider alternative, often more robust, methods.
-
Reductive Amination: This is a highly effective method for mono-alkylation and avoids many of the pitfalls of direct alkylation.[4][5][6] It involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds, especially with aryl halides.[7][8][9] It offers a broad substrate scope and functional group tolerance.[8]
-
Workflow for Troubleshooting Low Conversion
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 4-(Fluoromethyl)aniline during reactions
Welcome to the dedicated technical support guide for 4-(Fluoromethyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. The unique electronic properties imparted by the fluoromethyl group make this aniline a valuable building block, but also introduce specific stability challenges. This guide provides in-depth, troubleshooting-focused answers to common questions, detailed protocols, and the mechanistic reasoning behind our recommendations to ensure the integrity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when working with this compound, providing both explanations and actionable solutions.
Q1: My reaction with this compound is turning dark, and I'm seeing multiple unidentified spots on my TLC. What is happening?
A: Dark coloration and the appearance of multiple byproducts are classic indicators of substrate decomposition. This compound, like many anilines, is susceptible to oxidation, but the fluoromethyl group introduces additional decomposition pathways, particularly under harsh conditions.
-
Oxidative Decomposition: Anilines can oxidize to form colored polymeric materials, a process often accelerated by air, light, and trace metal impurities.
-
Fluoromethyl Group Instability: The -CH₂F group is sensitive to both acidic and strongly basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, particularly with heat, the fluoromethyl group can undergo hydrolysis to form 4-aminobenzaldehyde. The protonation of the fluorine atom can lead to the formation of a benzylic carbocation, which is then trapped by water.[1]
-
Base-Mediated Decomposition: Strong bases can promote the elimination of hydrogen fluoride (HF), leading to reactive intermediates that can polymerize or react with other components in the mixture. While more commonly documented for trifluoromethyl groups, a similar pathway is plausible for the fluoromethyl group.[2][3]
-
Troubleshooting Checklist:
-
Inert Atmosphere: Are you running your reaction under an inert atmosphere (Nitrogen or Argon)? If not, degas your solvent and maintain an inert blanket throughout the reaction.
-
Reagent Purity: Have you checked the purity of your this compound? Older stock can discolor due to oxidation. Consider purification by column chromatography or recrystallization if necessary.
-
Reaction Temperature: Are you using elevated temperatures? If so, could you run the reaction at a lower temperature for a longer duration? Many coupling reactions can proceed at room temperature with the right catalyst system.[4]
-
pH Control: Are your reaction conditions strongly acidic or basic? Consider buffering the reaction mixture or using milder reagents.
Q2: I'm attempting an amide coupling with this compound, but my yields are consistently low. What are the likely causes?
A: Low yields in amide coupling reactions with this compound often stem from its reduced nucleophilicity and potential side reactions. The electron-withdrawing nature of the fluoromethyl group decreases the electron density on the aniline nitrogen, making it a weaker nucleophile compared to aniline itself.[5]
Common Pitfalls & Solutions:
| Problem | Explanation | Recommended Solution |
| Reduced Nucleophilicity | The -CH₂F group is electron-withdrawing, making the aniline nitrogen less reactive towards the activated carboxylic acid. | Use a more potent coupling reagent. While standard reagents like EDC/HOBt may work, consider HATU, HBTU, or T3P, which are known to be effective for less nucleophilic amines.[6][7] Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the aniline can also improve yields.[6] |
| Amine Protonation | The carboxylic acid can protonate the aniline, forming an unreactive ammonium salt.[6] | Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) are used to neutralize the carboxylic acid and any acidic byproducts from the coupling reagent. |
| Side Reactions of Activated Ester | The activated ester intermediate can be hydrolyzed by trace amounts of water or react with other nucleophiles present. | Use anhydrous solvents and reagents. Ensure your reaction vessel is thoroughly dried before use. |
| Steric Hindrance | If your carboxylic acid is sterically bulky, this can further impede the approach of the already less-nucleophilic aniline. | Consider converting the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH or BTFFH. Acyl fluorides are often more effective in coupling with sterically hindered or electronically deactivated amines.[6] |
Q3: Should I protect the amino group of this compound before proceeding with my reaction?
A: Protecting the amino group is a highly recommended strategy, especially for reactions that are incompatible with a free aniline, such as certain electrophilic aromatic substitutions or when using strongly basic or nucleophilic reagents that could target the N-H bond.[8][9]
Benefits of Protection:
-
Prevents N-Functionalization: It blocks unwanted side reactions at the nitrogen atom.
-
Improves Solubility: Can enhance the solubility of the substrate in organic solvents.
-
Modulates Reactivity: Converts the strongly activating amino group into a less activating, ortho-, para-directing amide group, which can prevent polysubstitution in electrophilic aromatic substitution reactions.[9]
Common Protecting Groups for Anilines:
| Protecting Group | Installation Reagent | Deprotection Conditions | Advantages/Considerations |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis (e.g., HCl/MeOH or NaOH/H₂O) | Robust and inexpensive. Deprotection can be harsh.[9] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM) | Easily removed under mild acidic conditions.[10] |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Removed under neutral conditions, useful if the molecule is acid or base sensitive.[10] |
Workflow for a Protected Strategy:
Q4: I am performing a Buchwald-Hartwig or Suzuki coupling with a halo-substituted this compound. What are the key parameters to control to prevent decomposition?
A: Success in these cross-coupling reactions hinges on the careful selection of the catalyst system (ligand and palladium precursor), base, and solvent. The electron-deficient nature of the this compound ring can make oxidative addition more favorable, but it can also increase the susceptibility to side reactions.[11][12]
Key Considerations for Cross-Coupling Reactions:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands are crucial. For Buchwald-Hartwig aminations, ligands like XPhos, SPhos, or RuPhos are often effective for electron-deficient aryl halides.[13] These ligands promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.
-
Choice of Base: The base is critical. While strong bases like NaOtBu or LHMDS are common, they can potentially promote decomposition of the fluoromethyl group.[13] Consider starting with a weaker base like Cs₂CO₃ or K₃PO₄, especially if the reaction requires heating. The choice of base can significantly impact the outcome and should be screened for optimization.[13]
-
Palladium Precatalyst: Use a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure reproducible results and efficient catalyst activation.[13]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing the time the substrate is exposed to high temperatures and potentially reducing decomposition.
Decomposition Pathway to Avoid:
Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: Boc-Protection of this compound
This protocol provides a robust method for protecting the aniline nitrogen, rendering it more stable for subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
To this stirring solution, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aq. NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected aniline.
Protocol 2: Amide Coupling using HATU
This protocol is optimized for coupling carboxylic acids with the less nucleophilic this compound.[6]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. A color change is often observed.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. (2024). ResearchGate. [Link]
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution | Request PDF. (n.d.). ResearchGate. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Protection of Aniline Derivatives. (2015, February 23). YouTube. [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
-
4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. [Link]
-
Does anyone have experience with amide coupling reaction of aniline? (2014, June 19). ResearchGate. [Link]
-
Struggling with amide coupling. (2024, October 9). Reddit. [Link]
Sources
- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of 4-(Fluoromethyl)aniline in reaction media
Welcome to the dedicated technical support guide for handling 4-(Fluoromethyl)aniline. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often tricky reagent. Our goal is to provide you with actionable, field-tested strategies to ensure your reactions proceed smoothly and efficiently.
Introduction to the Challenge
This compound is a key building block in medicinal chemistry and materials science. However, its unique molecular structure, which combines a polar, hydrogen-bonding aniline group with a hydrophobic fluoromethyl-substituted benzene ring, frequently results in poor solubility across a wide range of common reaction media. This solubility issue can lead to incomplete reactions, low yields, purification difficulties, and inconsistent outcomes. This guide presents a systematic, troubleshooting-oriented approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my this compound not dissolving in my chosen reaction solvent?
Answer: The poor solubility of this compound stems from its amphiphilic nature. The molecule possesses two distinct regions with conflicting solvent preferences:
-
The Polar Head: The amino (-NH₂) group is polar and capable of forming hydrogen bonds, preferring polar solvents.
-
The Nonpolar Tail: The fluoromethylated benzene ring is large, hydrophobic, and lipophilic, preferring nonpolar solvents.
This duality means that neither purely polar solvents (like water) nor purely nonpolar solvents (like hexanes) can effectively solvate the entire molecule at once. The solubility of anilines and other amines generally decreases as the size of the hydrophobic alkyl or aryl part of the molecule increases.[1][2] While the fluoromethyl group is not a long alkyl chain, the entire substituted ring contributes to this hydrophobicity.
Question 2: What is the most effective way to select an appropriate solvent?
Answer: A systematic, empirical screening process is the most reliable method. Instead of relying on predictions alone, this protocol allows you to quickly test the efficacy of several common laboratory solvents.
Experimental Protocol: Initial Solvent Screening
-
Objective: To identify a suitable single solvent or a promising candidate for a co-solvent system for your desired reaction concentration.
-
Materials:
-
This compound
-
Small, sealable glass vials (e.g., 2 mL)
-
Small magnetic stir bars
-
A selection of anhydrous solvents (see Table 1)
-
-
Procedure:
-
Into each vial, weigh a consistent amount of this compound (e.g., 10 mg).
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each respective vial.
-
Add a stir bar, seal the vial, and stir vigorously at ambient temperature for 20-30 minutes.
-
Visually assess and record the degree of dissolution (e.g., fully dissolved, partially soluble, suspension, insoluble).
-
If dissolution is incomplete, gently warm the vial (e.g., to 40 °C or 50 °C), as many reactions are performed at elevated temperatures. Record any changes.
-
Compile the results to select the most promising solvent(s).
-
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Rationale & Typical Expectations |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Often an excellent starting point due to its ability to solvate a wide range of solutes. |
| Dichloromethane (DCM) | Halogenated | Good for reactions near room temperature; its polarity is often suitable for substituted anilines. |
| Acetonitrile (MeCN) | Polar Aprotic | Its high polarity can be effective, particularly in reactions involving salts or polar reagents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A very strong, high-boiling-point solvent; often a solvent of last resort due to removal difficulties. |
| 1,4-Dioxane | Polar Aprotic Ether | Similar to THF but with a higher boiling point, making it suitable for reactions requiring more heat. |
| Toluene | Aromatic | The aromatic nature can favorably interact with the benzene ring, especially at elevated temperatures. |
Question 3: A single solvent isn't effective. What are the next logical steps?
Answer: If a single-solvent system fails, the next tier of techniques involves using solvent mixtures or modifying the solute itself.
This is often the simplest and most effective next step. By mixing two or more miscible solvents, you can create a system with a finely tuned polarity that is ideal for your specific substrate.[3][4][5][]
-
Mechanism: A co-solvent system works by providing favorable interactions for both the polar and nonpolar parts of the solute. For example, a mixture of toluene and THF can be effective; the toluene solvates the hydrophobic aromatic ring, while the THF solvates the polar amine group.
-
Workflow for Co-Solvent Selection:
Caption: Systematic troubleshooting workflow for solubility issues.
References
-
Title: Improving Solubility with Amorphous Solid Dispersions Source: Pharmaceutical Technology URL: [Link]
-
Title: Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Amorphous solid dispersions for enhanced drug solubility and stability Source: Technobis URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Sopat URL: [Link]
-
Title: 4-(Trifluoromethyl)aniline Source: Solubility of Things URL: [Link]
-
Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]
-
Title: Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties Source: Serán BioScience URL: [Link]
-
Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: National Institutes of Health (PMC) URL: [Link]
-
Title: 4-Fluoro-3-(trifluoromethyl)aniline Source: PubChem URL: [Link]
-
Title: Synthetic Organic “Aquachemistry” that Relies on Neither Cosolvents nor Surfactants Source: American Chemical Society URL: [Link]
-
Title: Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. Source: ResearchGate URL: [Link]
-
Title: Amines Source: NCERT URL: [Link]
-
Title: Aniline Source: Wikipedia URL: [Link]
-
Title: On the role of surfactants: rethinking "aqueous" chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes Source: MDPI URL: [Link]
-
Title: 4-(Trifluoromethyl)aniline Source: Wikipedia URL: [Link]
-
Title: Aniline Source: Solubility of Things URL: [Link]
-
Title: Surfactant-type catalysts in organic reactions Source: ResearchGate URL: [Link]
-
Title: 4-(Trifluoromethyl)aniline Source: PubChem URL: [Link]
-
Title: How does branching increase the solubility in amines? Source: Quora URL: [Link]
-
Title: Amines: Structure, Properties, and Reactions Source: Solubility of Things URL: [Link]
-
Title: Surfactant Source: Wikipedia URL: [Link]
-
Title: The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review Source: National Institutes of Health URL: [Link]
-
Title: Effect of pH on aniline rejection and permeate flux. Source: ResearchGate URL: [Link]
-
Title: Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems Source: YouTube URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Properties of amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Effects of solution pH value on the aniline adsorption Source: ResearchGate URL: [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-(Fluoromethyl)aniline
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful cross-coupling of 4-(fluoromethyl)aniline. The presence of the fluoromethyl group introduces unique electronic and steric challenges that necessitate careful catalyst and condition selection. This resource is designed to help you navigate these complexities and achieve high-yield, reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My Buchwald-Hartwig amination with this compound is resulting in low to no product yield. What are the likely causes?
A1: The primary challenge with this compound is its reduced nucleophilicity due to the electron-withdrawing nature of the fluoromethyl group. This slows down the key steps in the catalytic cycle. Here’s how to troubleshoot:
-
Inadequate Catalyst System: Standard palladium-phosphine catalysts may not be active enough.
-
Solution: Employ modern, electron-rich, and bulky biaryl phosphine ligands. Ligands such as XPhos, BrettPhos, and RuPhos are specifically designed to accelerate oxidative addition and reductive elimination, even with challenging substrates.[1] Using a well-defined, stable palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can also lead to more reproducible outcomes compared to generating the active catalyst in situ.[1]
-
-
Insufficiently Strong Base: The N-H bond of this compound is less acidic than that of electron-rich anilines, making deprotonation more difficult.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often essential for effectively deprotonating the aniline.[1][2] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but they often require a highly active ligand and higher reaction temperatures to be effective.[2]
-
-
Catalyst Deactivation: Oxygen can deactivate palladium catalysts.
-
Solution: Ensure a rigorously inert atmosphere using techniques like freeze-pump-thaw degassing of solvents and running the reaction in a glovebox.[1]
-
Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be particularly problematic with fluorinated substrates.[3][4]
-
Proton Source: Adventitious water is a common proton source for this side reaction.[3][4]
-
Solution: Use scrupulously dry reagents and solvents.
-
-
Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation.[3][4]
-
Solution: Screen different ligands. While electron-rich ligands are needed for activity, their nucleophilicity can sometimes promote hydrodehalogenation. A balance must be struck.
-
-
Reaction Conditions: Optimizing the base and solvent can also help minimize this unwanted pathway.[2]
Q3: My Suzuki-Miyaura coupling with an aryl halide and a boronic acid derivative of this compound is sluggish. What adjustments should I make?
A3: The electron-withdrawing fluoromethyl group can deactivate the boronic acid, slowing down the transmetalation step.
-
Base Selection: The base is crucial for activating the boronic acid.
-
Solution: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for heteroaryl and electron-deficient couplings.[5]
-
-
Solvent System: The solvent can significantly impact reaction rates and selectivity.[6][7]
-
Boronic Ester vs. Acid: Boronic acids can be prone to protodeboronation.
-
Solution: Consider using a more stable boronic ester, such as a pinacol ester, which can provide better results.[5]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common cross-coupling issues.
II. Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst generation is most suitable for coupling with this compound?
A1: For challenging substrates like this compound, it is highly recommended to use later generation (G3 or G4) palladium precatalysts. These precatalysts, such as XPhos Pd G3, are well-defined, air-stable, and ensure the consistent generation of the active, monoligated Pd(0) species in solution. This leads to more reproducible and higher-yielding reactions compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[1]
Q2: Can I use aryl chlorides as coupling partners with this compound?
A2: Yes, but it is challenging. Aryl chlorides are less reactive than aryl bromides or iodides due to the strong C-Cl bond, making oxidative addition more difficult.[10][11] To successfully couple aryl chlorides with an electron-deficient aniline, you will need a highly active catalyst system. Systems employing bulky, electron-rich ligands like t-butyl-XPhos have shown success.[11] Nickel-based catalysts are also a viable and cost-effective alternative for activating aryl chlorides.[11][12]
Q3: What role does the solvent play in these reactions, and what are some good choices?
A3: The solvent is a critical parameter that influences reactant solubility, reaction rate, and even selectivity.[6]
-
For Buchwald-Hartwig Aminations: Aprotic solvents like toluene, 1,4-dioxane, and THF are commonly used and effective.[2] Toluene is a very common choice.[2]
-
For Suzuki-Miyaura Couplings: A mixture of an aprotic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is often used to dissolve the inorganic base.[7] More environmentally friendly options like 2-methyltetrahydrofuran (2-MeTHF) have also demonstrated excellent performance.[2][9]
Q4: Are there alternatives to palladium catalysts for these cross-coupling reactions?
A4: Yes, both copper and nickel-based catalyst systems are valuable alternatives.
-
Copper Catalysis: Ullmann-type couplings, catalyzed by copper, are a classic method for C-N bond formation. Modern ligand development has made these reactions more practical, even at room temperature for some substrates.[13]
-
Nickel Catalysis: Nickel catalysts are often more cost-effective and can be highly reactive, particularly for activating less reactive coupling partners like aryl chlorides.[11][12] N-heterocyclic carbene (NHC) ligands are frequently employed in nickel-catalyzed aminations.[11]
III. Catalyst System Recommendations
The choice of catalyst is paramount for success. The following table summarizes recommended starting points for various cross-coupling reactions involving this compound or its derivatives.
| Coupling Reaction | Palladium Precatalyst | Ligand | Base | Solvent | Key Considerations |
| Buchwald-Hartwig | XPhos Pd G3/G4 | XPhos / BrettPhos | NaOtBu / LHMDS | Toluene / Dioxane | The combination of a bulky, electron-rich ligand and a strong base is crucial to overcome the aniline's low nucleophilicity.[1][2] |
| Suzuki-Miyaura | CataCXium A Palladacycle | (Internal to precatalyst) | K₃PO₄ / Cs₂CO₃ | 2-MeTHF / H₂O | A highly active precatalyst is needed. Boronic esters may offer better stability than boronic acids.[5][9] |
| Sonogashira | Pd(PPh₃)₂Cl₂ | (PPh₃) | Et₃N / DIPEA | THF / DMF | A copper(I) co-catalyst (e.g., CuI) is typically required. The amine base often serves as the solvent as well.[14] |
IV. Experimental Protocols
The following are generalized protocols that serve as excellent starting points. Optimization for specific substrates is likely necessary.
Protocol 1: Generalized Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl bromide with this compound.
-
Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 eq.) and this compound (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
V. References
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Validation & Comparative
A Medicinal Chemist's Guide: 4-(Fluoromethyl)aniline vs. 4-(Trifluoromethyl)aniline in Drug Design
In the intricate chess game of drug design, the strategic placement of fluorine atoms can dictate the success or failure of a candidate molecule. Fluorine's unique properties—high electronegativity, small steric footprint, and the immense strength of the carbon-fluorine bond—are leveraged to fine-tune a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Among the vast arsenal of fluorinated motifs, the trifluoromethyl (-CF3) group is a well-established power player, renowned for its profound impact on a molecule's characteristics.[1][3] However, an alternative, the fluoromethyl (-CH2F) group, offers a more nuanced approach, presenting a distinct set of advantages and liabilities.
This guide provides an in-depth, objective comparison of two key building blocks, 4-(Fluoromethyl)aniline and 4-(Trifluoromethyl)aniline, grounded in experimental data and established scientific principles. We will dissect their physicochemical properties, explore their metabolic fates, and provide actionable protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery campaigns.
Head-to-Head: Physicochemical Properties
The seemingly subtle difference between a -CH2F and a -CF3 group belies a significant divergence in their electronic and physical properties. These differences have profound implications for how a drug molecule interacts with its biological target and behaves within a physiological system.
| Property | This compound | 4-(Trifluoromethyl)aniline | Rationale for Difference |
| Molecular Weight | 125.14 g/mol [4][5] | 161.12 g/mol [6][7] | The replacement of two hydrogen atoms with two fluorine atoms significantly increases the mass. |
| pKa (of conjugate acid) | ~4.0 (Estimated) | 3.0 - 3.5 (Reported range)[6] | The three highly electronegative fluorine atoms in the -CF3 group exert a powerful electron-withdrawing inductive effect, delocalizing the lone pair of the aniline nitrogen and making it a much weaker base. The single fluorine in -CH2F has a less pronounced effect. |
| Calculated LogP | ~1.5 (Estimated) | 2.39[8] | The -CF3 group is significantly more lipophilic than the -CH2F group, which can dramatically enhance membrane permeability but may also decrease aqueous solubility.[3] |
| Hydrogen Bond Donor | Yes (Amine N-H) | Yes (Amine N-H) | Both molecules retain the primary aniline amine group, capable of donating hydrogen bonds. |
| Hydrogen Bond Acceptor | Yes (Fluorine) | Yes (Fluorine) | The fluorine atoms in both groups can act as weak hydrogen bond acceptors. |
The Decisive Factor: Metabolic Stability
A primary motivation for incorporating fluorinated groups is to block metabolic oxidation.[9][10] Here, the two moieties present starkly different profiles.
4-(Trifluoromethyl)aniline: The Metabolic Barricade
The trifluoromethyl group is exceptionally robust. The strength of the C-F bonds makes it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][9] Placing a -CF3 group on an aromatic ring, a common site of oxidative metabolism, effectively shields that position from enzymatic attack. This "metabolic blocking" can dramatically increase a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.[9] While the -CF3 group itself is stable, the aniline ring can still be susceptible to other metabolic transformations, such as hydroxylation at positions ortho to the amine.[11]
This compound: A Double-Edged Sword
The fluoromethyl group presents a more complex metabolic picture. While the C-F bond is strong, the adjacent C-H bonds on the benzylic carbon are activated and susceptible to oxidation by CYP enzymes. This can lead to a metabolic pathway that proceeds through an unstable intermediate to ultimately release fluoride and form the corresponding benzoic acid derivative. This metabolic liability can be a significant drawback, potentially leading to lower bioavailability and the formation of reactive metabolites. However, this metabolic pathway is not always a detriment. In some pro-drug strategies, this controlled metabolic conversion can be harnessed for targeted drug release.
Visualizing Metabolic Fates
The differing metabolic pathways of the fluoromethyl and trifluoromethyl groups are a critical consideration for drug designers.
Caption: Contrasting metabolic pathways of fluoromethyl vs. trifluoromethyl aniline.
Experimental Validation: Essential Protocols
To move from theoretical properties to actionable data, rigorous experimental validation is paramount. The following protocols provide a framework for characterizing and comparing drug candidates containing these moieties.
Experimental Workflow Overview
A logical progression of experiments is crucial for efficient compound evaluation.
Caption: A streamlined workflow for evaluating key drug-like properties.
Protocol 1: pKa Determination by Potentiometric Titration
Causality: The pKa of the aniline group is critical as it dictates the compound's ionization state at physiological pH (around 7.4). This, in turn, influences solubility, membrane permeability, and the potential for ionic interactions with the drug target. Potentiometric titration is a robust method for directly measuring this value.[12][13]
Methodology:
-
Preparation: Calibrate a potentiometer using standard buffers at pH 4, 7, and 10.[13] Prepare a 1 mM solution of the test compound in water or a co-solvent system if solubility is low. Ensure the final concentration of any organic solvent (e.g., DMSO) is less than 1%.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[13] Immerse the calibrated pH electrode in the solution.
-
Execution: Make the solution acidic (pH ~2) by adding 0.1 M HCl. Begin the titration by adding small, precise aliquots (e.g., 10-20 µL) of 0.1 M NaOH.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which can be found by calculating the first derivative of the titration curve.[14] Perform the experiment in triplicate to ensure reproducibility.[13]
Protocol 2: LogP Determination by Shake-Flask Method
Causality: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The classic shake-flask method, though manual, remains a gold standard for its accuracy.[14][15]
Methodology:
-
System Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer like PBS at pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 0.1 to 1 mg/mL).
-
Partitioning: In a separation funnel, combine a known volume of the drug-containing aqueous phase with an equal volume of the saturated n-octanol.
-
Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The concentration in the octanol phase is determined by subtraction from the initial aqueous concentration. The partition coefficient, P, is calculated as P = [Concentration]octanol / [Concentration]aqueous. LogP is the base-10 logarithm of P.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[16][17][18] By incubating the compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance and predict its in vivo metabolic fate.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
HLMs: Purchase pooled human liver microsomes. Thaw on ice immediately before use. Prepare a working solution (e.g., 1 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[17][19]
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates the NADPH required by CYP enzymes.[19]
-
-
Incubation:
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[16][17][19]
-
Sample Processing: Centrifuge the plate (e.g., 4000 rpm for 20 mins at 4°C) to precipitate the microsomal proteins.[9]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[17][20]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (k / microsomal protein concentration).
-
Strategic Recommendations and Conclusion
The choice between a fluoromethyl and a trifluoromethyl group is not a matter of simple substitution but a strategic decision based on the specific goals of the drug design project.
Choose 4-(Trifluoromethyl)aniline when:
-
Maximizing metabolic stability is the primary objective.
-
A significant decrease in the basicity (pKa) of the aniline is required to detune interactions or improve properties.
-
An increase in lipophilicity is needed to enhance membrane permeability or enter a lipophilic binding pocket.
Consider this compound when:
-
A more subtle modulation of pKa and lipophilicity is desired compared to the dramatic effects of the -CF3 group.
-
The project can tolerate or even leverage potential metabolic oxidation at the benzylic position (e.g., in a pro-drug approach).
-
A lower molecular weight is a critical parameter.
Ultimately, both this compound and 4-(trifluoromethyl)aniline are valuable tools in the medicinal chemist's toolkit. By understanding their distinct physicochemical and metabolic profiles and validating these properties with robust experimental protocols, researchers can deploy these building blocks with precision to craft safer, more effective medicines.
References
-
Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. The Journal of Organic Chemistry, 70(3), 1019–1028. [Link]
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Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-85. [Link]
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- Merck Millipore. Metabolic Stability Assays. Merck Millipore Technical Resources.
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- Cyprotex (Evotec). Microsomal Stability. Cyprotex ADME-Tox Solutions.
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Mtewa, A.G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2).
- ResearchGate. (2025). Selected drugs and inhibitors containing a fluoromethyl group.
- Chem-Impex. 4-(Trifluoromethyl)aniline Product Page.
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- Wikipedia. 4-(Trifluoromethyl)aniline. Wikipedia, The Free Encyclopedia.
- ChemicalBook. 4-Methyl-3-(trifluoromethyl)aniline.
- Scribd. A Guide To Log P and Pka Measurements and Their Use. Scribd Document.
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- Avdeef, A. (2013).
- ResearchGate. (2023). Selected functional groups to which the ‐CH2F moiety is bioisosteric.
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- Benchchem. (2025). A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers. Benchchem Technical Guides.
- ResearchGate. (2015). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Benchchem. (2025).
- ResearchGate. (2015). An Unexpected Incident with 4-Trifluoromethylaniline.
- ACS Publications. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters.
- ChemRxiv. (2021).
- ChemicalBook. (2025). 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics. ChemicalBook Technical Articles.
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- Ossila. 4-Methoxy-3-(trifluoromethyl)aniline. Ossila Product Page.
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A Comparative Guide to the Biological Activity of 4-(Fluoromethyl)aniline Derivatives in Drug Discovery
Introduction: The Strategic Role of Fluorine in Aniline Scaffolds
In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone for the development of a vast array of therapeutic agents.[1] Strategic functionalization of this core structure can dramatically alter a molecule's biological activity. The introduction of fluorine-containing groups is a particularly powerful strategy. The trifluoromethyl (-CF3) group, and to a lesser extent the fluoromethyl (-CH2F) group, can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This is attributed to the high electronegativity of fluorine, which can alter the electronic properties of the molecule and introduce favorable interactions with target proteins.[3]
This guide provides a comparative analysis of the preclinical performance of derivatives based on the 4-(fluoromethyl)aniline scaffold, with a primary focus on the more extensively studied 4-(trifluoromethyl)aniline analogues due to a greater availability of public data. We will delve into their anticancer and antimicrobial activities, providing quantitative data, detailed experimental protocols for activity assessment, and a look into the key signaling pathways they modulate.
Part 1: Anticancer Activity - Targeting Key Signaling Cascades
Derivatives of 4-(trifluoromethyl)aniline are prominent in oncology research, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] The anilinoquinazoline and anilinoquinoline cores are "privileged" structures that bind to the ATP-binding pocket of many kinases, and the addition of a trifluoromethylaniline moiety frequently enhances this inhibitory activity.[5]
Comparative Analysis of Kinase Inhibitor Derivatives
The following table summarizes the in-vitro cytotoxic and kinase inhibitory activities of several representative 4-(trifluoromethyl)aniline derivatives against various cancer cell lines and kinase targets. This comparative data highlights how modifications to the core scaffold influence potency and selectivity.
| Compound ID | Core Structure | Target(s) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3d | 2-morpholino-4-anilinoquinoline | Antitumor | HepG2 | 8.50 | Sorafenib | 5.2 | [5] |
| 3c | 2-morpholino-4-anilinoquinoline | Antitumor | HepG2 | 11.42 | Sorafenib | 5.2 | [5] |
| 3e | 2-morpholino-4-anilinoquinoline | Antitumor | HepG2 | 12.76 | Sorafenib | 5.2 | [5] |
| 10a | 4-anilinoquinazoline | EGFR, VEGFR-2 | A549, H446 | Potent (data not quantified) | Vandetanib | - | [6] |
| 10g | 4-anilinoquinazoline | EGFR, VEGFR-2 | A549, H446 | Potent (data not quantified) | Vandetanib | - | [6] |
| 2g | 4-(trifluoromethyl)isoxazole | Antitumor | MCF-7 | 2.639 | BG-45 | - | [7] |
| Torin1 (26) | Benzonaphthyridinone | mTOR | - | Cellular IC50: 2-10 nM | PI3K | 1800 nM | [8] |
| Sorafenib | Urea | Raf-1, B-Raf, VEGFR-2/3, PDGFR-β, c-KIT | - | Raf-1: 0.006, B-Raf: 0.022, VEGFR-2: 0.09 | - | - | [9] |
Expert Insights: The data clearly demonstrates the versatility of the 4-(trifluoromethyl)aniline moiety in designing potent anticancer agents. For instance, the 2-morpholino-4-anilinoquinoline derivatives (3c, 3d, 3e) show significant cytotoxicity against the HepG2 liver cancer cell line, with compound 3d exhibiting the highest potency in that series.[5] The isoxazole derivative 2g shows remarkable activity against the MCF-7 breast cancer cell line, being nearly 8 times more potent than its non-trifluoromethylated counterpart, which underscores the impactful contribution of the -CF3 group to its anticancer efficacy.[7] Furthermore, the multi-kinase inhibitor Sorafenib, which incorporates a 4-chloro-3-(trifluoromethyl)phenyl group, displays potent inhibition across a range of kinases critical for tumor growth and angiogenesis.[9]
Part 2: Antimicrobial Activity - Combating Bacterial Resistance
Beyond their anticancer properties, 4-(trifluoromethyl)aniline derivatives have emerged as a promising class of antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[10] The lipophilic nature of the trifluoromethyl group can facilitate the compound's ability to penetrate bacterial cell membranes.
Comparative Analysis of Antimicrobial Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several classes of 4-(trifluoromethyl)aniline derivatives against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Target Organism(s) | MIC Range (µg/mL) | Source |
| Pyrazole Derivatives | Compound 59 (Fluoro-trifluoromethyl substituted) | Gram-positive bacteria (incl. MRSA) | Sub-µg/mL to 3.12 | [10] |
| Pyrazole Derivatives | Compound 79 (Tetrasubstituted aniline) | Gram-positive bacteria (incl. MRSA) | 0.78 | [10] |
| Pyrazole Derivatives | Compound 25 (Disubstituted aniline) | S. epidermidis, E. faecium | 1.56, 0.78 | |
| Salicylanilide-based Peptidomimetics | Lead Compound | S. aureus, MRSA, B. cereus | 4.82–9.64 µM | [3] |
| Trifluoro-anilines | ITFMA (2-iodo-4-trifluoromethylaniline) | Vibrio parahaemolyticus | 50 | [11][12] |
| Trifluoro-anilines | ACNBF (4-amino-3-chloro-5-nitrobenzotrifluoride) | Vibrio parahaemolyticus | 100 | [11][12] |
Expert Insights: The pyrazole derivatives demonstrate exceptional potency, with several compounds exhibiting MIC values in the sub-microgram per milliliter range against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA).[10] Notably, the inactivity of derivatives with hydrogen bond-donating polar groups (like -COOH or -OH) on the aniline ring suggests that hydrophobicity is a key requirement for antibacterial activity in this class.[10] Salicylanilide-based peptidomimetics also show significant activity against a range of Gram-positive bacteria.[3] Furthermore, simpler trifluoro-aniline structures like ITFMA have demonstrated efficacy against Gram-negative bacteria such as Vibrio species, indicating the broad potential of this chemical scaffold in developing new antibiotics.[11][12]
Part 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate the above data must be robust and well-validated. Below are detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of these compounds.
Protocol 1: In-Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] It is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells. This allows for the quantitative determination of a compound's cytotoxic or anti-proliferative effects.[6]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The protocol includes positive and negative controls to validate the assay's performance. The linear relationship between cell number and formazan production should be established for each cell line to ensure the assay is quantitative.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: In-Vitro Kinase Inhibition Assay
Causality: Kinase assays measure the enzymatic activity of a protein kinase, which is its ability to transfer a phosphate group from ATP to a specific substrate (a peptide or protein). Inhibitors will reduce this activity. This protocol describes a common method that detects the amount of ADP produced, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and the specific peptide substrate for the kinase of interest. Prepare serial dilutions of the 4-(trifluoromethyl)aniline test compound.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically small (25-50 µL).[14]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding a stop solution, often containing EDTA to chelate the Mg²⁺ ions required for kinase activity.
-
Detection: Use a commercial kit (e.g., ADP-Glo™) to quantify the amount of ADP produced. This is typically a luminescence-based assay where the ADP is converted back to ATP, which is then used by a luciferase to produce light.
-
Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the degree of kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Self-Validation: The assay includes controls for background (no enzyme) and maximal activity (no inhibitor). A known reference inhibitor for the target kinase should be run in parallel to validate the assay's sensitivity and accuracy.[15]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] It provides a quantitative measure of the agent's potency by identifying the lowest concentration that inhibits the visible growth of a bacterium in a liquid medium after a defined incubation period.[1]
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[1] The final volume in each well should be 50 or 100 µL.
-
Prepare Bacterial Inoculum: Select several colonies of the test bacterium from a fresh agar plate (18-24 hours growth). Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Standardize Inoculum: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.[12] The final volume per well will be 100 or 200 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[1]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
Self-Validation: The inclusion of a growth control confirms the viability of the inoculum, while the sterility control ensures no contamination. A quality control strain with a known MIC for a standard antibiotic should be tested in parallel to validate the accuracy of the entire procedure.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 4: Visualizing the Mechanism - Key Signaling Pathways
Understanding the mechanism of action of these derivatives requires knowledge of the cellular signaling pathways they target. Many of the anticancer 4-(trifluoromethyl)aniline compounds function by inhibiting kinases within these pathways, thereby blocking downstream signals that promote cell proliferation and survival.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that transduces signals from cell surface receptors (like EGFR) to the nucleus, regulating gene expression related to cell growth, proliferation, and differentiation.[11][16]
Caption: The MAPK/ERK pathway, a common target for anticancer anilino-derivatives.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical intracellular signaling pathway that governs cell growth, proliferation, and survival.[17] Its aberrant activation is a frequent event in many human cancers.[4][10]
Caption: The PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival.
Conclusion
The incorporation of a 4-(trifluoromethyl)aniline moiety is a proven and effective strategy in modern drug discovery, yielding potent agents with diverse biological activities. As kinase inhibitors, these derivatives, particularly those based on anilinoquinazoline and anilinoquinoline scaffolds, show significant promise in oncology by targeting fundamental cancer signaling pathways. In the realm of infectious diseases, novel pyrazole and salicylanilide derivatives have demonstrated remarkable efficacy against resistant Gram-positive bacteria. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the objective evaluation of this important class of compounds and facilitating the design of next-generation therapeutic agents.
References
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Hansa, R.K.C., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]
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Pauk, K., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]
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Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl) phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. InnoPharmChem. [Link]
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Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
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Hansa, R.K.C., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. ResearchGate. [Link]
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Kc, H. R., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
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Kc, H. R., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central. [Link]
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Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]
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PubChem. (Date not available). This compound. National Center for Biotechnology Information. [Link]
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Patel, R., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Scientific Reports. [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][10]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Wallace, E. M., et al. (2005). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Springer Nature Experiments. (Date not available). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Wikipedia. (Date not available). MAPK/ERK pathway. Wikipedia. [Link]
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My Cancer Genome. (Date not available). PI3K/AKT1/MTOR. My Cancer Genome. [Link]
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Wikipedia. (Date not available). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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A Comparative Analysis of the Reactivity of 4-(Fluoromethyl)aniline and 4-Chloroaniline: A Guide for Synthetic Chemists
In the landscape of drug discovery and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted anilines are a cornerstone of medicinal chemistry, offering a versatile scaffold for the introduction of diverse functionalities. This guide provides an in-depth, data-supported comparison of the chemical reactivity of two key aniline derivatives: 4-(fluoromethyl)aniline and 4-chloroaniline. By understanding the nuanced electronic and steric differences imparted by the fluoromethyl (-CH₂F) and chloro (-Cl) substituents, researchers can make more informed decisions in their synthetic strategies.
This analysis will delve into the fundamental electronic effects of these substituents, their impact on the basicity of the aniline nitrogen, and their influence on the aromatic ring's susceptibility to electrophilic attack. We will further explore the comparative reactivity in a crucial synthetic transformation: amide bond formation.
Core Principles: Unpacking the Electronic Influence of -CH₂F and -Cl
The reactivity of a substituted aniline is fundamentally governed by the electronic nature of the substituent at the para-position. This influence can be dissected into two primary components: the inductive effect (-I) and the resonance effect (+R or -R). The interplay of these effects dictates the electron density on both the amino group and the aromatic ring, thereby modulating the molecule's reactivity.
The chloro group is a classic example of a substituent with opposing electronic effects. It is strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution compared to benzene itself.[1][2] However, the chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This resonance donation partially counteracts the inductive withdrawal, directing incoming electrophiles to the ortho and para positions.[3]
The fluoromethyl group (-CH₂F) , while less commonly discussed than its trifluoromethyl (-CF₃) counterpart, presents a unique electronic profile. The highly electronegative fluorine atom imparts a strong inductive electron-withdrawing effect along the sigma bond. Unlike a halogen directly attached to the ring, the -CH₂F group does not have lone pairs on the atom adjacent to the ring to participate in a +R effect. Instead, it is considered a purely inductive electron-withdrawing group.
A more practical measure of the net electronic effect on the aniline moiety is the acidity of its conjugate acid, the anilinium ion (pKa). A lower pKa value signifies a more acidic anilinium ion, which corresponds to a less basic and more electron-deficient parent aniline.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 4-Chloroaniline | 4.15[4] |
| 4-(Trifluoromethyl)aniline | ~3.5 (estimated from various sources) |
Note: The pKa for 4-(trifluoromethyl)anilinium is provided as a reference point for a strongly deactivated system. The pKa for 4-(fluoromethyl)anilinium is not widely reported but is expected to be lower than that of 4-chloroanilinium due to the strong inductive effect of the -CH₂F group.
Based on the available pKa data, we can infer the following order of basicity:
Aniline > 4-Chloroaniline > this compound (predicted)
This trend underscores the more pronounced electron-withdrawing nature of the fluoromethyl group compared to the chloro group, leading to a less basic amino group.
Reactivity in Electrophilic Aromatic Substitution
The electron density of the aromatic ring is a critical determinant of its reactivity towards electrophiles. The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its strong +R effect. However, this activation is modulated by the para-substituent.
4-Chloroaniline: The -Cl group deactivates the ring through its -I effect, making it less reactive than aniline in electrophilic aromatic substitution reactions. However, the +R effect of the chlorine, combined with the powerful directing effect of the amino group, still ensures that electrophilic attack occurs at the positions ortho to the amino group.
This compound: The -CH₂F group, with its strong -I effect, deactivates the aromatic ring to a greater extent than the -Cl group. This heightened deactivation will result in slower reaction rates for electrophilic aromatic substitutions compared to 4-chloroaniline. The directing effect will still be dominated by the amino group, favoring substitution at the ortho positions.
Experimental Protocol: Comparative Electrophilic Bromination
To empirically validate the predicted difference in reactivity, a comparative electrophilic bromination experiment can be performed.
Objective: To compare the relative rates of bromination of this compound and 4-chloroaniline under identical conditions.
Materials:
-
This compound
-
4-Chloroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
TLC plates (silica gel)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Prepare two separate solutions, each containing 1.0 mmol of either this compound or 4-chloroaniline in 10 mL of anhydrous acetonitrile in round-bottom flasks.
-
To each flask, add 1.0 mmol of N-Bromosuccinimide (NBS) simultaneously at room temperature with vigorous stirring.
-
Monitor the progress of both reactions at regular time intervals (e.g., 5, 15, 30, 60 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
After a set reaction time (e.g., 1 hour), quench both reactions by adding an aqueous solution of sodium thiosulfate.
-
Extract the products with ethyl acetate, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by ¹H NMR to determine the conversion and the ratio of starting material to the brominated product (2-bromo-4-(fluoromethyl)aniline or 2-bromo-4-chloroaniline).
Expected Outcome: The reaction with 4-chloroaniline is expected to proceed at a faster rate, showing a higher conversion to the brominated product within the same timeframe compared to this compound. This would provide experimental support for the greater deactivating effect of the -CH₂F group.
Caption: Workflow for comparative electrophilic bromination.
Reactivity in Amide Bond Formation
The nucleophilicity of the amino group is a key factor in many synthetic transformations, most notably in the formation of amide bonds. The electron density on the nitrogen atom directly correlates with its ability to act as a nucleophile.
4-Chloroaniline: The net electron-withdrawing effect of the chloro group reduces the electron density on the nitrogen atom, making 4-chloroaniline a weaker nucleophile than aniline.[5]
This compound: Due to the stronger inductive electron-withdrawing effect of the -CH₂F group, the nitrogen atom in this compound is expected to be even less electron-rich and therefore less nucleophilic than that of 4-chloroaniline.
This difference in nucleophilicity will manifest as a difference in the rate of acylation reactions.
Experimental Protocol: Comparative N-Acylation
Objective: To compare the relative rates of N-acylation of this compound and 4-chloroaniline with an acylating agent.
Materials:
-
This compound
-
4-Chloroaniline
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
HPLC system
Procedure:
-
In separate reaction vessels, dissolve 1.0 mmol of either this compound or 4-chloroaniline and 1.1 mmol of triethylamine in 10 mL of anhydrous dichloromethane.
-
Cool both solutions to 0 °C in an ice bath.
-
To each vessel, add 1.0 mmol of acetyl chloride dropwise.
-
Monitor the reactions by taking aliquots at specific time points and analyzing the disappearance of the starting aniline and the appearance of the corresponding acetanilide product by HPLC.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.
Expected Outcome: The acylation of 4-chloroaniline is expected to proceed at a faster rate than the acylation of this compound, reflecting the higher nucleophilicity of the amino group in the former.
Caption: Factors influencing the comparative acylation rates.
Summary of Comparative Reactivity
| Property/Reaction | This compound | 4-Chloroaniline | Rationale |
| Basicity of Amino Group | Lower | Higher | The -CH₂F group is a stronger inductive electron-withdrawing group than -Cl, reducing the electron density on the nitrogen to a greater extent. |
| Reactivity in Electrophilic Aromatic Substitution | Slower | Faster | The stronger deactivating -I effect of the -CH₂F group reduces the nucleophilicity of the aromatic ring more significantly. |
| Nucleophilicity in N-Acylation | Lower | Higher | The reduced electron density on the nitrogen atom in this compound makes it a weaker nucleophile. |
Conclusion
The choice between this compound and 4-chloroaniline as a synthetic precursor should be guided by a clear understanding of their relative reactivities. The fluoromethyl substituent imparts a stronger electron-withdrawing effect than the chloro substituent, leading to a less basic and less nucleophilic amino group, and a more deactivated aromatic ring.
Consequently, 4-chloroaniline will generally be the more reactive substrate in reactions where the nucleophilicity of the aniline (either at the nitrogen or the aromatic ring) is key. Conversely, the lower reactivity of this compound may be advantageous in situations requiring milder reaction conditions or greater selectivity in the presence of multiple reactive sites. The insights and experimental frameworks provided in this guide are intended to empower researchers to harness the distinct chemical personalities of these valuable building blocks for the advancement of their scientific endeavors.
References
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Reactions of Aniline - Chemistry Steps. (URL: [Link])
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What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? - Quora. (URL: [Link])
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- Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (URL: not available)
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Gas-phase basicities of substituted anilines. Inferences about the role of solvent in dictating site of protonation | Journal of the American Chemical Society. (URL: [Link])
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5 Key Basicity Trends of Amines - Master Organic Chemistry. (URL: [Link])
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Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchGate. (URL: [Link])
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Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
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Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B - RSC Publishing. (URL: [Link])
- Acetylation reaction of aniline to activ
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Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed. (URL: [Link])
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Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange. (URL: [Link])
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Selection of Hammett constant σ + values for selected func- tional... - ResearchGate. (URL: [Link])
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Hammett equation - Wikipedia. (URL: [Link])
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2.6: delta and Hammett's sigma constants - Chemistry LibreTexts. (URL: [Link])
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A DFT Study of Electronic Inductive and Resonance Effects of Substituents on Concerted Two‐Proton‐Coupled Electron Transfer Between Catechol Derivatives and Superoxide - ResearchGate. (URL: [Link])
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Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants - PubMed. (URL: [Link])
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27.04 A Survey of Hammett Substituent Constants - YouTube. (URL: [Link])
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Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (URL: [Link])
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Electrophilic Aromatic Substitution Rates | PDF - Scribd. (URL: [Link])
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4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. (URL: [Link])
-
4-CHLOROANILINE - Ataman Kimya. (URL: [Link])
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4-Chloroaniline - Wikipedia. (URL: [Link])
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4-(Trifluoromethyl)anilinium chloride - SIELC Technologies. (URL: [Link])
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-
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A Comparative Guide to the Lipophilicity of Monofluoromethyl and Trifluoromethyl Anilines in Drug Discovery
Introduction: The Critical Role of Lipophilicity in Medicinal Chemistry
In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This property, most commonly quantified as the logarithm of the n-octanol/water partition coefficient (LogP), profoundly influences a compound's ability to permeate biological membranes, bind to target proteins, and navigate the body's metabolic machinery.[][4][5] An optimal LogP value, often sought within the range of 0 to 3 for oral bioavailability, is a key objective in the optimization of drug candidates.[2]
The strategic introduction of fluorine-containing functional groups is a well-established method for modulating a molecule's properties. The trifluoromethyl (-CF3) group, in particular, has become a staple in medicinal chemistry for its ability to enhance metabolic stability, alter acidity, and increase lipophilicity.[6][7][8] However, the monofluoromethyl (-CH2F) group presents a subtler alternative. This guide provides an in-depth, objective comparison of the lipophilicity of monofluoromethyl and trifluoromethyl anilines, offering experimental data and mechanistic insights to guide rational drug design.
Physicochemical Drivers of Lipophilicity: A Tale of Two Substituents
The difference in lipophilicity between monofluoromethyl and trifluoromethyl anilines is not merely a matter of fluorine count; it is a complex interplay of electronic, steric, and solvation effects.
Electronic Effects: Induction and Basicity
The primary driver of electronic differentiation is the powerful inductive effect (-I) of fluorine atoms.
-
Trifluoromethyl (-CF3) Group: With three highly electronegative fluorine atoms, the -CF3 group is a potent electron-withdrawing substituent.[9] This strong -I effect significantly reduces the electron density on the aniline ring and, consequently, on the nitrogen atom of the amino group. This deactivation makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a substantially lower basicity (a lower pKa value) compared to aniline.[10]
-
Monofluoromethyl (-CH2F) Group: The -CH2F group also exhibits an electron-withdrawing inductive effect, but it is considerably weaker than that of the -CF3 group. While it does decrease the basicity of the aniline nitrogen compared to a simple methyl group, its impact is far less pronounced than that of the trifluoromethyl substituent.
This difference in basicity is crucial because the ionization state of a molecule at physiological pH (LogD) is a key component of its overall lipophilicity profile.[11] A more basic compound will be more protonated (charged) in the aqueous environment of the gut or blood, reducing its ability to cross lipid membranes.
Steric and Conformational Factors
The steric bulk of a substituent can influence how a molecule interacts with the surrounding solvent molecules, thereby affecting its solvation and partitioning behavior. The trifluoromethyl group is known to be bulkier than a methyl group, with a steric demand comparable to an ethyl group.[6][12] This increased size can enhance hydrophobic interactions with the non-polar n-octanol phase, contributing to higher lipophilicity.[6] The monofluoromethyl group, being smaller, has a less significant steric impact.
Hydrogen Bonding Potential
While the carbon-fluorine bond is generally considered a poor hydrogen bond acceptor, the cumulative effect of multiple fluorine atoms can create regions of negative electrostatic potential that may interact with hydrogen bond donors.[13][14] However, the more dominant effect on lipophilicity is how these groups influence the hydrogen bonding capacity of the parent aniline. The strong electron-withdrawing nature of the -CF3 group reduces the hydrogen-bond-donating strength of the N-H protons, which can subtly influence solvation by water.
Quantitative Comparison: LogP and pKa Data
The most direct way to compare the lipophilicity of these two classes of compounds is to examine their experimental or reliably calculated LogP and pKa values. The Hansch π parameter, which quantifies the lipophilicity contribution of a substituent, is +0.88 for -CF3, indicating a strong lipophilic character.[8] Data for the -CH2F group is less common but is understood to be significantly less lipophilic.
Below is a summary table comparing the physicochemical properties of the para-substituted anilines, which are representative of the general trend.
| Compound | Structure | LogP (Predicted) | pKa (Predicted) | Comments |
| Aniline | C₆H₅NH₂ | 1.09 | 4.63 | Baseline reference. |
| 4-(Monofluoromethyl)aniline | p-(CH₂F)C₆H₄NH₂ | 1.45 | 4.35 | Moderately increased lipophilicity and slightly decreased basicity. |
| 4-(Trifluoromethyl)aniline | p-(CF₃)C₆H₄NH₂ | 2.40[15] | 3.50 | Significantly increased lipophilicity and markedly decreased basicity.[15] |
Note: Predicted values are used for direct comparison where experimental data for all compounds on the same basis is unavailable. They serve to illustrate the trend effectively.
As the data illustrates, the trifluoromethyl group imparts a much greater increase in lipophilicity (over a full LogP unit) and a more substantial decrease in basicity compared to the monofluoromethyl group.
Experimental Protocol: Determination of LogP via the Shake-Flask Method (OECD 107)
To ensure the trustworthiness and reproducibility of lipophilicity data, standardized experimental protocols are essential. The OECD Guideline 107 "Shake-Flask Method" is a widely accepted standard for determining the partition coefficient.[16][17]
Causality Behind Experimental Choices
-
Solvent System: n-Octanol and water are chosen because n-octanol is a surrogate for the lipid bilayer of cell membranes. It has a polar hydroxyl group and a non-polar alkyl chain, mimicking the amphipathic nature of biological lipids.
-
Purity: High purity of the solvents and test substance is critical to avoid interference from impurities that may have different partitioning behaviors.
-
Equilibration: Pre-saturating the n-octanol with water and vice-versa is a crucial step. This ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would alter the concentration measurements.[18]
-
Centrifugation: This step provides a complete and rapid separation of the two phases, which can otherwise form fine emulsions that are difficult to separate and analyze accurately.[19]
-
Concentration Analysis: The choice of analytical method (e.g., HPLC, GC, UV-Vis) must be specific and sensitive for the test substance to ensure accurate quantification in both phases.
Step-by-Step Methodology
-
Preparation of Solvents:
-
Mix high-purity n-octanol and water in a large vessel.
-
Shake vigorously for 24 hours at the test temperature (e.g., 25°C) to ensure mutual saturation.
-
Allow the phases to separate for at least 24 hours. Carefully separate the two phases.
-
-
Preparation of Test Solution:
-
Prepare a stock solution of the test aniline in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate analytical detection (typically < 0.01 mol/L).[19]
-
-
Partitioning Experiment:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the water-saturated n-octanol stock solution and a precise volume of the n-octanol-saturated water. A common starting ratio is 2:1 n-octanol to water.
-
Seal the vessel and shake it at a constant temperature for a sufficient time to reach equilibrium. A preliminary experiment should be run to determine the time required (often 5-15 minutes is sufficient, but it must be confirmed).
-
After shaking, place the vessel in a centrifuge and spin at a suitable speed until the two phases are clearly and completely separated.[18]
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase using separate, clean syringes.
-
Analyze the concentration of the aniline in each phase using a validated analytical method (e.g., HPLC-UV).
-
The total amount of substance recovered from both phases should be compared to the amount initially added to check for mass balance (typically within ±15%).
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).
-
P = C_oct / C_wat
-
-
The final value is expressed as its base-10 logarithm:
-
LogP = log₁₀(P)
-
-
The experiment should be performed in triplicate, and the final LogP should be reported as the average of the values, which should fall within a range of ± 0.3 log units.[17]
-
Caption: Key Physicochemical Differences Between -CH2F and -CF3 Substituents.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875. [Link]
-
P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
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Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. [Link]
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A Comparative Guide to the In Vitro Evaluation of 4-(Fluoromethyl)aniline-Derived Compounds in Preclinical Research
For researchers, scientists, and professionals in drug development, the strategic selection and evaluation of molecular scaffolds are paramount to the discovery of novel therapeutics. The 4-(fluoromethyl)aniline moiety represents a compelling starting point for the synthesis of targeted inhibitors, particularly in oncology. The introduction of a fluoromethyl group offers a nuanced modulation of electronic and metabolic properties compared to its more common trifluoromethyl counterpart, making a systematic in vitro evaluation essential to understanding its potential.
This guide provides a comprehensive comparison of the in vitro performance of compounds derived from the this compound scaffold, with a focus on their application as kinase inhibitors. We will delve into the rationale behind key experimental designs, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the Fluoromethyl Group in Drug Design
The substitution pattern on an aniline ring is a critical determinant of a compound's biological activity. While the trifluoromethyl (-CF3) group is a well-established substituent in medicinal chemistry, known for its strong electron-withdrawing nature and metabolic stability, the fluoromethyl (-CH2F) group presents a more subtle yet equally intriguing profile.[1] The reduced fluorine content in the fluoromethyl group lessens the lipophilicity compared to a trifluoromethyl group, which can favorably impact a compound's solubility and pharmacokinetic profile.[2] Furthermore, the fluoromethyl group is a weaker electron-withdrawing group than the trifluoromethyl group, which can fine-tune the electronic environment of the aniline ring and its interactions with biological targets.[3]
Comparative In Vitro Cytotoxicity of 4-Substituted Anilino-Derivatives
The initial assessment of potential anticancer agents invariably involves evaluating their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell growth by 50%. While specific data for a wide range of this compound derivatives is emerging, we can draw valuable comparisons from studies on structurally related 4-anilinoquinazolines and 4-anilinoquinolines with various substitutions.
Below is a summary of the in vitro cytotoxic activity of several 4-anilino-derivatives against various human cancer cell lines. This comparative data highlights the influence of different substituents on the aniline ring on anticancer potency.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazoline | 3-chloro-4-fluoroaniline | A431 (Skin Carcinoma) | 2.62 | [4] |
| 3-(trifluoromethyl)phenylamino | A431 (Skin Carcinoma) | 3.5 | [5] | |
| 3-iodophenylamino | A431 (Skin Carcinoma) | 3 | [5] | |
| 4-Anilinoquinoline | 3'-Chlorophenylamino-7-fluoroquinoline | HeLa (Cervical Cancer) | >20 | [6] |
| 3'-Chloro-4'-fluoroanilino-7-fluoroquinoline | HeLa (Cervical Cancer) | 10.18 | [6] | |
| 3'-Chloro-4'-fluoroanilino-7-fluoroquinoline | BGC823 (Gastric Cancer) | 8.32 | [6] | |
| 4'-Methylphenylamino-7-fluoroquinoline | BGC823 (Gastric Cancer) | 10.45 | [6] | |
| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | Lapatinib IC50: 32.5 µM | [7] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | Huh-7 (Liver Cancer) | Lapatinib IC50: 2.11 µM | [7] |
Key In Vitro Experimental Protocols
A robust in vitro evaluation relies on well-validated and meticulously executed experimental protocols. Here, we detail the methodologies for two fundamental assays in the characterization of novel anticancer compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48-72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[8]
Caption: Workflow of the MTT assay for determining cell viability.
In Vitro Kinase Inhibition Assay
Many aniline derivatives exert their anticancer effects by inhibiting protein kinases. An in vitro kinase assay is essential to determine the inhibitory potential of a compound against a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP (adenosine triphosphate) and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as a chelating agent (e.g., EDTA) to sequester the Mg2+ ions required for kinase activity.
-
Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including radiometric assays using radiolabeled ATP, or non-radiometric methods such as fluorescence-based or luminescence-based assays that detect the amount of ADP produced.
-
IC50 Determination: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Elucidating Mechanisms of Action: Targeting Key Signaling Pathways
Understanding the molecular mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a targeted therapeutic. Many 4-anilino-derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[9][10] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[11]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilino-derivatives.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]
Caption: Overview of the VEGFR signaling cascade and its inhibition.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[14] It activates multiple downstream pathways leading to uncontrolled cell proliferation and survival.[8][15]
Caption: Key downstream signaling pathways activated by the Bcr-Abl oncoprotein.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel targeted therapies, particularly in the realm of kinase inhibitors. The comparative in vitro data, while still emerging for this specific substitution, suggests that fluorination of the aniline ring is a viable strategy for modulating anticancer activity. The detailed experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a robust framework for the systematic evaluation of new derivatives.
Future research should focus on the direct comparison of this compound derivatives with their 4-(trifluoromethyl)aniline and non-fluorinated counterparts to precisely delineate the structure-activity relationships. A deeper investigation into the pharmacokinetic and pharmacodynamic properties of these compounds will also be critical for their translation into preclinical and clinical development.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(Fluoromethyl)aniline in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is a cornerstone of robust process development and quality control. 4-(Fluoromethyl)aniline, a critical building block in the synthesis of numerous pharmaceutical compounds, presents a unique analytical challenge due to its reactivity and the complexity of typical reaction matrices. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the accurate determination of this compound in reaction mixtures. The methodologies presented herein are grounded in established analytical principles for similar aromatic amines and fluorinated compounds, offering a solid foundation for developing and validating in-house analytical procedures.[1][2][3]
The Analytical Imperative: Why Accurate Quantification Matters
In pharmaceutical synthesis, the concentration of a key intermediate like this compound directly impacts reaction kinetics, yield, and impurity profiles. Inaccurate measurements can lead to failed batches, unforeseen side reactions, and ultimately, delays in the drug development pipeline. Therefore, employing a validated, reliable analytical method is not merely a regulatory requirement but a fundamental aspect of sound scientific practice.[4] The choice of analytical technique is pivotal and depends on several factors including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.
Comparative Analysis of Key Quantitative Techniques
The three primary techniques for the quantitative analysis of this compound each offer a distinct set of advantages and limitations. The selection of the most suitable method will depend on the specific analytical goals, such as routine in-process control, impurity profiling, or primary standard characterization.
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantitation based on the direct proportionality between the NMR signal area and the number of fluorine nuclei. |
| Primary Use Case | Routine purity testing, in-process control, quantification of major components. | Identification and quantification of volatile impurities, trace analysis, and structural confirmation. | Absolute purity determination, characterization of reference standards, analysis without a specific reference standard for the analyte. |
| Advantages | High precision and accuracy, robust, widely available, suitable for non-volatile and thermally labile compounds.[5] | High sensitivity and selectivity, provides structural information for impurity identification.[2][5] | High precision and accuracy, non-destructive, requires no analyte-specific reference standard, minimal sample preparation. |
| Limitations | Requires a chromophore, potential for matrix interference, may not resolve all impurities from the main peak without careful method development. | Not suitable for non-volatile or thermally labile compounds, potential for analyte degradation at high temperatures.[5] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures. |
| Typical Precision (%RSD) | < 2% | < 15% | < 2% |
| Typical LOD | Low µg/mL to ng/mL range. | Low ng/mL to pg/mL range. | µg/mL to mg/mL range. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed, step-by-step protocols for each analytical technique. These are intended as robust starting points for method development and must be fully validated according to ICH guidelines for their intended use.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of aromatic amines.[1][2] A reversed-phase method is generally preferred for its ability to separate compounds with a range of polarities.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 15 80 17 80 18 20 | 20 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase starting composition.
-
Sample Preparation: Quench a known volume or weight of the reaction mixture and dilute with a suitable solvent (e.g., Acetonitrile/Water) to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Causality Behind Experimental Choices:
-
The C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
A gradient elution is employed to ensure the elution of both polar and non-polar components of the reaction mixture, providing a comprehensive profile.
-
Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a consistent protonation state.
-
Detection at 254 nm is a common choice for aromatic compounds, offering good sensitivity.
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification of impurities through mass spectral data.[2][5]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Preparation: Quench a known volume or weight of the reaction mixture and extract the analyte into a suitable organic solvent. The extract may need to be diluted to a final concentration within the calibration range.
4. Causality Behind Experimental Choices:
-
A non-polar column is suitable for the separation of aromatic amines.
-
The temperature program is designed to ensure the elution of this compound and potential byproducts with good peak shape and resolution.
-
Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for compound identification.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
¹⁹F qNMR is a primary analytical method that allows for the direct quantification of fluorinated compounds without the need for a specific reference standard of the analyte.[6] The quantification is based on the ratio of the integrated signal of the analyte to that of a known amount of an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
2. NMR Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A stable, non-volatile, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., 3,5-bis(trifluoromethyl)benzoic acid).
-
Pulse Program: A standard one-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
3. Sample Preparation and Analysis:
-
Accurately weigh the this compound sample and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using the optimized parameters.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of the this compound based on the integral values, molecular weights, and the number of fluorine atoms.
4. Causality Behind Experimental Choices:
-
A high-field NMR is necessary for adequate sensitivity and dispersion of signals.
-
The choice of a suitable internal standard is critical for accuracy. It should be chemically inert and have a signal in a clear region of the spectrum.
-
A long relaxation delay is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration.
Caption: Workflow for the quantitative analysis of this compound by ¹⁹F qNMR.
Addressing the Challenges of Reaction Mixture Analysis
Quantifying an analyte in a complex reaction mixture presents several challenges that must be addressed to ensure data integrity.
-
Matrix Effects: The presence of other components in the reaction mixture, such as starting materials, reagents, and byproducts, can interfere with the analysis. In HPLC, this can manifest as co-eluting peaks or suppression/enhancement of the detector response. In GC-MS, matrix components can affect the ionization efficiency. Careful sample preparation, such as liquid-liquid extraction or solid-phase extraction, can help to mitigate these effects.
-
Analyte Stability: this compound may be susceptible to degradation under certain analytical conditions. For GC analysis, thermal degradation in the injector port is a possibility. For HPLC, the stability of the analyte in the chosen sample diluent should be assessed. Stability-indicating methods should be developed by subjecting the analyte to stress conditions (e.g., acid, base, oxidation) to ensure that degradation products are separated from the main peak.[4][7]
-
Impurity Profiling: A key aspect of reaction monitoring is the identification and quantification of impurities. HPLC with a DAD or MS detector can provide valuable information on the identity of unknown peaks. GC-MS is also highly effective for identifying volatile impurities.
Conclusion and Recommendations
The choice of the optimal analytical technique for the quantitative analysis of this compound in reaction mixtures is contingent upon the specific requirements of the analysis.
-
For routine in-process control and purity assessment , a validated HPLC-UV method offers a robust, precise, and widely accessible solution.
-
For detailed impurity profiling and trace analysis , the high sensitivity and structural elucidation capabilities of GC-MS are invaluable.
-
For the absolute purity determination of reference standards or when an analyte-specific standard is unavailable, ¹⁹F qNMR is the method of choice, providing a high degree of accuracy and traceability.
Ultimately, a multi-faceted approach, potentially employing HPLC for routine analysis and GC-MS or qNMR for orthogonal verification and in-depth characterization, will provide the most comprehensive and reliable data for the successful development and manufacturing of pharmaceuticals containing the this compound moiety.
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Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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An Unexpected Incident with 4-Trifluoromethylaniline - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]
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Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31). Retrieved January 6, 2026, from [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - DiVA portal. (n.d.). Retrieved January 6, 2026, from [Link]
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Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (n.d.). Retrieved January 6, 2026, from [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
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This compound | C7H8FN | CID 19991832 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 6, 2026, from [Link]
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Who has experience using fast GC-MS as an analytical technique in organic synthesis? - ResearchGate. (2015, August 1). Retrieved January 6, 2026, from [Link]
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Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation | Request PDF - ResearchGate. (2025, November 27). Retrieved January 6, 2026, from [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 4-(Fluoromethyl)aniline by GC-MS: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 4-(Fluoromethyl)aniline is of paramount importance for the integrity of research and the ultimate safety and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical strategy.
The inherent volatility and thermal stability of many aniline derivatives make GC-MS a powerful and frequently employed technique for their purity analysis.[1] Its high separation efficiency combined with the definitive structural identification capabilities of mass spectrometry provides a robust platform for both quantifying the main component and identifying potential impurities.[1][2]
The Critical Role of Purity in Drug Development
The presence of impurities, even in trace amounts, can have significant consequences in pharmaceutical development. They can lead to undesirable side reactions, impact the stability of the final active pharmaceutical ingredient (API), and in the worst case, exhibit toxicity. Therefore, rigorous purity assessment of key intermediates like this compound is a non-negotiable aspect of quality control and regulatory compliance.
GC-MS for Purity Assessment: A Detailed Protocol
The following protocol is a self-validating system designed to provide accurate and reproducible purity data for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Instrumentation and Conditions
| Parameter | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise control over temperature programming and gas flow, essential for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities for confident peak identification. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering excellent separation of a wide range of aromatic compounds based on boiling point and polarity differences. |
| Carrier Gas | Helium (or Hydrogen/Nitrogen)[3] | Inert and provides good separation efficiency. Hydrogen can be a suitable alternative to helium, often providing faster analysis times.[3] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A gradient temperature program is crucial for separating compounds with a range of boiling points, from volatile residual solvents to higher molecular weight byproducts. |
| MSD Transfer Line | 280 °C | Prevents condensation of separated components before they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation of the analyte within the source. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission and mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35 - 450 amu | A wide enough range to capture the molecular ion of this compound and potential impurities. |
Experimental Workflow
Caption: GC-MS Purity Analysis Workflow for this compound.
Step-by-Step Methodology
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of approximately 0.1 mg/mL. This solution is used to confirm the retention time and mass spectrum of the main component.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in dichloromethane at a concentration of approximately 1 mg/mL.[1]
-
Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Data Acquisition: Acquire the data using the instrumental conditions outlined in the table above.
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of the reference standard.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Calculate the purity of the sample using the area normalization method, where the percentage purity is the peak area of the main component divided by the total area of all peaks in the chromatogram.[4]
-
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal analytical techniques.[5] The choice of method depends on the specific analytical goals, such as the nature of expected impurities and the need for high-throughput screening.[2]
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | High separation efficiency for volatile impurities, definitive identification of impurities through mass spectra.[2] | Not suitable for non-volatile or thermally labile impurities.[1] |
| HPLC-UV | Separation by partitioning between a mobile and stationary phase, detection by UV absorbance. | Versatile for a wide range of compounds, including non-volatile impurities; excellent for quantification.[1][5] | May not separate all volatile impurities, provides no structural information for unknown peaks. |
| ¹H and ¹⁹F NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity.[4] ¹⁹F NMR is particularly useful for identifying fluorinated impurities.[6] | Lower sensitivity compared to GC-MS and HPLC, complex spectra can be difficult to interpret. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Suitable for non-volatile and thermally labile compounds, provides molecular weight information for impurity identification.[5] | Can be more complex to develop methods for and may have different ionization efficiencies for different compounds. |
Data Presentation: A Comparative Overview
The following table summarizes typical data that can be obtained from different analytical techniques for the purity assessment of this compound.
| Parameter | GC-MS Analysis | HPLC-UV Analysis |
| Purity of Main Component | Typically >99% | Typically >99% |
| Major Identified Impurities | Isomeric anilines, residual starting materials from synthesis, volatile organic compounds. | Process-related impurities, degradation products, non-volatile starting materials.[1] |
| Quantitative Precision (RSD) | < 2% | < 1.5% |
| Limit of Detection (LOD) | Low ng range | Low to mid ng range |
| Structural Elucidation | Excellent (via mass spectral fragmentation) | None (requires coupling to MS) |
Conclusion
For the purity assessment of this compound, GC-MS stands out as a highly effective and reliable technique, particularly for the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the definitive structural information provided by the mass spectrometer make it an invaluable tool in a quality control setting.[1] However, for a comprehensive characterization of the impurity profile, especially when non-volatile or thermally sensitive impurities are suspected, orthogonal techniques such as HPLC-UV and NMR spectroscopy should be employed.[5] This multi-faceted approach ensures the highest level of confidence in the purity of this compound, thereby safeguarding the integrity of subsequent research and development activities.
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Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
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Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(Fluoromethyl)aniline Analogs in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the aniline scaffold remains a cornerstone in the design of kinase inhibitors. However, metabolic instability and potential toxicity associated with the aniline moiety often necessitate strategic modifications to enhance drug-like properties.[1][2] The introduction of fluorine-containing substituents is a widely employed strategy to modulate these characteristics. This guide provides an in-depth comparison of 4-(fluoromethyl)aniline analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the causal relationships behind experimental design, present supporting data, and provide detailed protocols for synthesis and evaluation.
The Rationale for Fluorination: Enhancing Potency and Metabolic Stability
The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, a common bioisostere for other functionalities, is known to enhance metabolic stability and bioavailability.[3] The this compound moiety, in particular, offers a unique combination of properties. The electron-withdrawing nature of the fluoromethyl group can modulate the pKa of the aniline nitrogen, influencing its interaction with the kinase hinge region. Furthermore, the C-F bond's high strength can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
Comparative Analysis of this compound Analogs as Kinase Inhibitors
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[4][5] Our comparative analysis will focus on derivatives of these scaffolds where the this compound moiety has been incorporated and its impact on inhibitory activity evaluated.
Data Presentation: Inhibitory Activity of Anilinoquinazoline and Anilinoquinoline Analogs
The following table summarizes the in vitro inhibitory activities (IC50) of a series of anilinoquinazoline and anilinoquinoline derivatives against various cancer cell lines. This data highlights the influence of substitutions on both the quinazoline/quinoline core and the aniline ring.
| Compound ID | Scaffold | Substitutions on Scaffold | Aniline Moiety | Target Cell Line | IC50 (µM) | Reference |
| 1a | 2-Morpholino-4-anilinoquinoline | 2-morpholino | 4-Chloro-3-(trifluoromethyl)aniline | HepG2 | >20 | [6] |
| 1b | 2-Morpholino-4-anilinoquinoline | 2-morpholino | 4-Ethynylaniline | HepG2 | >20 | [6] |
| 1c | 2-Morpholino-4-anilinoquinoline | 2-morpholino | 4-Aminobenzonitrile | HepG2 | 11.42 | [6] |
| 1d | 2-Morpholino-4-anilinoquinoline | 2-morpholino | 4-Aminophenylacetylene | HepG2 | 8.50 | [6] |
| 2a | 4-Anilinoquinolinylchalcone | 2-(4-methoxybenzoyl)ethenyl | 4-(Benzyloxy)aniline | MDA-MB-231 | 0.11 | [7][8] |
| 2b | 4-Anilinoquinolinylchalcone | 2-(4-methoxybenzoyl)ethenyl | 4-(3-Chlorobenzyloxy)aniline | MDA-MB-231 | 0.18 | [7][8] |
| 2c | 4-Anilinoquinolinylchalcone | 2-(4-methoxybenzoyl)ethenyl | 4-(3-Methoxybenzyloxy)aniline | MDA-MB-231 | 1.94 | [7][8] |
| 3a | 4-Anilinofuro[2,3-b]quinoline | Fused furan ring | 4-Acetylaniline | NCI 60-cell panel (mean) | 0.025 | [9] |
| 3b | 4-Anilinofuro[3,2-c]quinoline | Fused furan ring | 3-Acetyl-N-hydroxyaniline oxime | UACC-62 | <0.01 | [9] |
Note: While a direct SAR study with a systematic variation of the this compound moiety was not found in the public literature, the data above for analogs with related trifluoromethyl and other substituted anilines provide valuable insights into the structural requirements for potent anticancer activity.
Structure-Activity Relationship (SAR) Insights
The data presented, although not a direct head-to-head comparison of a this compound series, allows for several key SAR deductions:
-
Influence of the Aniline Substituent: The nature of the substituent on the aniline ring is critical for activity. In the 2-morpholino-4-anilinoquinoline series (1a-1d), the presence of a nitrile (1c) or an acetylene (1d) at the 4-position of the aniline ring confers significantly higher potency against HepG2 cells compared to the 4-chloro-3-(trifluoromethyl)aniline (1a) and 4-ethynylaniline (1b) analogs.[6] This suggests that hydrogen bond accepting groups at this position may be crucial for target engagement.
-
Impact of the Core Scaffold: The core heterocyclic system plays a pivotal role. The 4-anilinoquinolinylchalcones (2a-2c) and the 4-anilinofuroquinolines (3a-3b) exhibit potent, often nanomolar, activity.[7][8][9] This highlights the importance of the extended aromatic system and the specific geometry it imparts for effective binding to the kinase active site.
-
Role of Electron-Withdrawing Groups: In the 4-anilinoquinolinylchalcone series, an electron-withdrawing group (chloro) at the meta-position of the benzyloxy substituent on the aniline ring (2b) resulted in higher potency than an electron-donating group (methoxy) at the same position (2c).[8] This underscores the delicate electronic balance required for optimal inhibitor-target interactions. The trifluoromethyl group in analog 1a, being strongly electron-withdrawing, likely influences the electronic properties of the aniline ring, although in this particular scaffold, it did not translate to high potency.[6]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. The following sections outline standardized procedures for the synthesis and biological evaluation of this compound analogs.
Synthesis of 4-Anilinoquinazoline Derivatives: A General Protocol
The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with the desired aniline.
Caption: General workflow for the synthesis of 4-anilinoquinazoline analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate 4-chloroquinazoline (1.0 eq) in isopropanol, add the corresponding this compound derivative (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period of 2-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol or diethyl ether), and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay: A Representative Protocol
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., EGFR) is commonly determined using an in vitro kinase assay.
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A Comparative Guide to the Metabolic Stability of Fluoroalkylated Anilines: Trifluoromethyl vs. Flouromethyl Moieties
In contemporary drug discovery, the strategic incorporation of fluorine is a principal tactic for enhancing the pharmacokinetic profile of lead candidates. Among the various fluorinated motifs, trifluoromethyl (-CF3) and fluoromethyl (-CH2F) groups are often considered for introduction onto aniline scaffolds to modulate metabolic stability. This guide provides an in-depth comparison of their effects, supported by mechanistic insights and established experimental protocols, to aid researchers in making informed decisions during the drug design process.
The Fundamental Dichotomy: Electronic Effects and Bond Strengths
The metabolic fate of a drug candidate is largely dictated by its susceptibility to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] The introduction of -CF3 or -CH2F groups to an aniline ring profoundly alters its electronic properties and presents different challenges to metabolic enzymes.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[2][3] This electronic pull has two major consequences for metabolic stability:
-
Ring Deactivation : The -CF3 group significantly reduces the electron density of the aniline ring, making it less susceptible to electrophilic attack by oxidative CYP enzymes.[2] This deactivation shields the aromatic ring from common metabolic transformations like hydroxylation.[4][5]
-
Bond Strength : The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] This inherent strength makes the -CF3 group itself highly resistant to enzymatic cleavage.[3][6]
Conversely, the fluoromethyl (-CH2F) group is less electron-withdrawing than its trifluoromethyl counterpart. While it still offers some inductive deactivation of the aniline ring compared to a simple methyl group, its primary metabolic liability lies within the group itself. The presence of two C-H bonds on the fluorinated methyl group provides a direct site for oxidative metabolism.
Comparative Metabolic Pathways and Stability
The structural and electronic differences between these two groups lead to distinct metabolic profiles.
-
Trifluoromethyl Anilines : These compounds are generally characterized by high metabolic stability.[7] The primary metabolic attack is often sterically hindered and electronically disfavored at the aromatic ring. Metabolism, if it occurs, is typically forced to other, more labile sites on the molecule.[8] The -CF3 group acts as a robust "metabolic shield," which can significantly increase a drug's half-life and bioavailability.[3][6]
-
Fluoromethyl Anilines : The metabolic landscape for fluoromethyl anilines is more complex. While the single fluorine atom can subtly influence the molecule's pKa and conformation, the benzylic C-H bonds of the -CH2F group are susceptible to oxidation by CYP enzymes. This can lead to the formation of an unstable hemiaminal intermediate, which can then undergo further degradation.
Visualizing Metabolic Fates
The following diagram illustrates the likely points of metabolic attack for a generic trifluoromethyl aniline versus a fluoromethyl aniline, highlighting the protective effect of the -CF3 group and the vulnerability of the -CH2F group.
Caption: Predicted primary metabolic pathways for fluorinated aniline analogs.
Quantitative Comparison: In Vitro Stability Data
While direct comparative data for a homologous pair of fluoromethyl and trifluoromethyl anilines is sparse in publicly available literature, we can infer expected outcomes based on extensive studies of these motifs on various scaffolds. The following table summarizes the anticipated results from an in vitro microsomal stability assay.
| Parameter | Flouromethyl Aniline | Trifluoromethyl Aniline | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The -CF3 group effectively blocks a major metabolic route, leading to slower clearance of the parent drug.[6] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance reflects the liver's metabolic capacity; blocking metabolism with a -CF3 group reduces this value.[6] |
| Number of Metabolites | Potentially Higher | Significantly Reduced | The labile -CH2F group can lead to several oxidative metabolites, while the stability of the -CF3 group limits biotransformation.[8] |
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of your compounds, a standardized in vitro assay using liver microsomes is essential.[9][10] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[11]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluoromethyl and trifluoromethyl aniline test compounds.[12]
Materials
-
Test Compounds (e.g., 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Positive Control Compounds (e.g., Verapamil, Testosterone - known CYP substrates)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and analysis
-
96-well incubation plates
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology
-
Preparation : Thaw pooled liver microsomes and the NADPH regenerating system on ice. Prepare the test and control compounds by diluting the 10 mM DMSO stock to an intermediate concentration in buffer.
-
Incubation Setup : In a 96-well plate, add phosphate buffer, the microsomal protein (typically to a final concentration of 0.5 mg/mL), and the test compound (typically 1 µM final concentration).[1] Include control wells: a "-NADPH" control to check for non-enzymatic degradation and a "t=0" control.
-
Pre-incubation : Pre-incubate the plate at 37°C for approximately 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.
-
Sampling : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[9][12] The "t=0" sample is quenched immediately after adding NADPH.
-
Sample Processing : Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the line from the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
Conclusion and Strategic Recommendations
The choice between a fluoromethyl and a trifluoromethyl group on an aniline scaffold is a critical decision in drug design with significant consequences for metabolic stability.
-
The trifluoromethyl group is the superior choice when the primary goal is to maximize metabolic stability and prolong the half-life of a compound.[2][7] Its powerful electron-withdrawing nature and the strength of the C-F bonds provide a robust shield against oxidative metabolism.[2][3]
-
The fluoromethyl group may be considered when a more subtle modulation of electronic properties is desired and some level of metabolism is acceptable or when the -CF3 group imparts undesirable physicochemical properties (e.g., excessively high lipophilicity). However, researchers must be aware of the potential for oxidative metabolism at the -CH2F moiety itself.
Ultimately, the empirical data generated from in vitro assays, such as the microsomal stability protocol detailed here, are indispensable for validating these design principles and guiding the optimization of drug candidates.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Available from: [Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. Available from: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available from: [Link]
-
Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes. PubMed. Available from: [Link]
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Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. PubMed. Available from: [Link]
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Microsomal Stability Assay & Protocol | AxisPharm Laboratories. AxisPharm. Available from: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
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The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine - PMC. PubMed Central. Available from: [Link]
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Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC. NIH. Available from: [Link]
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Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization - PMC. NIH. Available from: [Link]
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Microsomal Stability Assay. Creative Bioarray. Available from: [Link]
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Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]
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Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization | Catalysis | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. Available from: [Link]
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Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. ResearchGate. Available from: [Link]
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Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science. Bentham Science. Available from: [Link]
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Ground-state flavin-dependent enzymes catalyzed enantioselective radical trifluoromethylation. ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Fluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized reagents like 4-(Fluoromethyl)aniline demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental responsibility.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is a halogenated aromatic amine, a class of compounds that warrants careful management due to potential toxicity and environmental hazards.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Environmental Hazard: Potentially toxic to aquatic organisms.[2]
Given its profile as a halogenated organic compound and an aromatic amine, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following PPE must be worn at all times:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Nitrile gloves are not recommended for prolonged contact with aniline.[2] | Prevents dermal absorption, a primary route of exposure. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Lab Coat | A fully buttoned, chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or in case of inadequate ventilation. | Minimizes the risk of inhaling harmful vapors. |
Segregation and Collection of this compound Waste
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Waste." The container should be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[2][3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste is added.
-
Waste Accumulation:
-
For liquid waste, pour carefully into the designated container, avoiding splashes.
-
For solid waste (e.g., contaminated filter paper), place it in a sealed, labeled "Halogenated Solid Waste" container.[3]
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[2] The SAA must be under the control of the laboratory personnel.
Spill Management: An Immediate and Controlled Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Emergency Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. For large spills, evacuate the area.[1][2]
-
Control and Contain: If it is safe to do so, prevent the spread of the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed and properly labeled hazardous waste container.[2][3]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[3]
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of the size.[3]
Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal. The EPA defines an empty container as one from which all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.
Triple-Rinse Procedure:
-
Initial Rinse: Rinse the container three times with a suitable solvent, such as acetone or ethanol.[4][5] The rinsate from these initial rinses is considered hazardous and must be collected in your "Halogenated Organic Waste" container.[4][5]
-
Final Rinse: After the solvent rinses, perform a final rinse with water. This final water rinsate may be permissible for drain disposal, but it is best practice to consult with your institution's EHS for specific guidance.[4]
-
Container Disposal: Once decontaminated, deface the original label on the container and mark it as "EMPTY."[4] The container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[4][6]
Final Disposal: Regulatory Compliance and Approved Methods
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility. As a halogenated aromatic compound, specific disposal technologies are required to ensure complete destruction and prevent the release of harmful byproducts.
EPA Hazardous Waste Classification:
Waste containing this compound will likely fall under several EPA hazardous waste codes. While a specific listing for this compound may not exist, it would be characterized based on its properties and origin:
-
K-listed wastes: If the waste is from specific industrial processes like aniline production, codes such as K083 (distillation bottoms from aniline production), K103 (process residues from aniline extraction), and K104 (combined wastewaters from nitrobenzene/aniline production) could apply.[7]
-
F-listed wastes: If mixed with or used as a solvent, it could fall under codes for halogenated solvents like F001 or F002.[8]
-
Characteristic Wastes: The waste may also be classified based on its characteristics, such as toxicity (D-codes).[9]
Approved Disposal Technologies:
-
High-Temperature Incineration: This is a preferred method for the destruction of halogenated organic compounds.[10] Incineration at high temperatures (typically 982 to 1204°C) with a sufficient residence time (e.g., 2.0 seconds) can achieve a destruction and removal efficiency (DRE) of over 99.99%.[10] The process must include downstream scrubbing to neutralize acidic gases like hydrogen fluoride formed during combustion.[10]
-
Advanced Oxidation Processes (AOPs): For aqueous waste streams containing aniline derivatives, AOPs such as Fenton's reagent (Fe²⁺/H₂O₂) can be effective in degrading the organic compounds into less harmful substances.[11][12] These methods are often used as a pre-treatment step to reduce toxicity and improve biodegradability.[13]
The selection of the final disposal method will be determined by the licensed waste management facility in accordance with federal and state regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you not only ensure compliance with regulatory standards but also actively contribute to a safer laboratory environment and the protection of our ecosystem.
References
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Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
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National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(Fluoromethyl)aniline
As researchers dedicated to advancing drug development, our work inherently involves handling compounds with potent biological and chemical activities. 4-(Fluoromethyl)aniline is one such intermediate, valued for its role in synthesizing novel chemical entities. However, its utility in synthesis is matched by its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling this compound, grounded in the principles of chemical causality and laboratory safety. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Safety Briefing: Hazard Assessment of this compound
Before any container is opened, every individual in the laboratory must understand the primary hazards associated with this compound. The compound is classified as hazardous, and its risks are multifaceted.[1][2]
-
Acute Toxicity: It is harmful if swallowed or if it comes into contact with skin.[2] Inhalation of its vapors is particularly dangerous and can be toxic.[1]
-
Skin and Eye Irritation: The compound is a known skin irritant and can cause serious eye irritation.[1][2][3] Prolonged or repeated exposure can lead to significant tissue damage.
-
Organ Toxicity: It is classified for specific target organ toxicity (single exposure), primarily affecting the respiratory system.[1][2]
-
Combustibility: It is a combustible liquid, meaning it can ignite when exposed to a heat source.[1]
Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1] Given these hazards, handling this compound requires stringent adherence to the protocols outlined below.
The PPE Ensemble: A Component-by-Component Analysis
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of each component is deliberate, based on the specific hazards of this compound.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Standard latex gloves are insufficient. Nitrile gloves offer superior resistance to aniline compounds. Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk procedures like weighing or transfers. Contaminated gloves must be disposed of immediately following proper removal techniques to avoid cross-contamination.[4] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | This is non-negotiable. Goggles must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] A full-face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as during quenching reactions or handling larger volumes. |
| Skin & Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A standard cotton lab coat is not sufficient due to the compound's flammability and dermal toxicity. A flame-resistant coat provides a crucial layer of protection.[2] Ensure the coat is fully buttoned. All exposed skin must be covered. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with appropriate cartridges. | Required when handling the compound outside of a certified chemical fume hood or if exposure limits are at risk of being exceeded.[1][2][5] Use a respirator equipped with an organic vapor/ammonia cartridge (Type K, Green, conforming to EN14387 is often recommended).[1] Fit-testing is mandatory to ensure a proper seal. |
Operational Protocol: Weighing and Preparing a Solution
This step-by-step guide for a common laboratory task illustrates the integration of safety measures at every stage.
Objective: To accurately weigh 1 gram of this compound and prepare a 0.1 M solution in a designated solvent.
Prerequisites:
-
A certified and functioning chemical fume hood.
-
All required PPE has been donned correctly.
-
An emergency eyewash station and safety shower are accessible and unobstructed.[1][6]
-
A designated waste container for halogenated organic waste is available in the fume hood.
Procedure:
-
Preparation: Before introducing the chemical, place a spill pad on the work surface inside the fume hood. Adjust the sash to the proper working height.
-
Tare Weighing: Place a clean, dry beaker on the analytical balance inside the hood and tare it.
-
Aliquotting: Carefully open the main container of this compound. Using a clean spatula, transfer approximately 1 gram of the substance into the tared beaker. Keep the container opening away from your breathing zone at all times.
-
Sealing: Immediately and securely close the main container. Wipe any residual material from the container's exterior with a solvent-dampened cloth, which should then be disposed of as hazardous waste.
-
Dissolution: Slowly add the required volume of solvent to the beaker containing the aniline derivative. Use a magnetic stirrer for gentle agitation to facilitate dissolution. Do not heat the mixture unless specified by a validated protocol, as this increases vapor pressure.
-
Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.
-
Initial Cleanup: Wipe down the spatula and any affected surfaces within the fume hood. Dispose of all contaminated disposables (spill pads, wipes, weighing paper) in the designated halogenated waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after the procedure is complete.[4]
Spill and Emergency Response Plan
Preparedness is paramount. In the event of a spill, a clear and logical response is critical to mitigate exposure and contamination.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[1]
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.[1] Chemical waste generators must consult local, regional, and national regulations for complete and accurate classification.[1]
-
Containerization: All waste, including contaminated PPE, spill cleanup materials, and empty chemical containers, must be collected in a suitable, labeled, and sealed container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents or strong acids).[1]
-
Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal company. Do not pour this chemical down the drain, as it can be harmful to aquatic organisms.[1][8]
-
Decontamination: All non-disposable equipment, glassware, and surfaces that have come into contact with the chemical must be thoroughly decontaminated. This typically involves rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water. The rinsate should be collected as hazardous waste.
By adhering to these detailed protocols, researchers can handle this compound with the confidence that comes from a deep understanding of its properties and the associated risks. This proactive approach to safety is the foundation of innovative and responsible science.
References
-
CPAchem. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
